molecular formula C9H6F2O2 B3429794 2,4-Difluorocinnamic acid CAS No. 774-73-2

2,4-Difluorocinnamic acid

Cat. No.: B3429794
CAS No.: 774-73-2
M. Wt: 184.14 g/mol
InChI Key: PQDXPFJQTKGTFP-DUXPYHPUSA-N
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Description

2,4-Difluorocinnamic acid is a useful research compound. Its molecular formula is C9H6F2O2 and its molecular weight is 184.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 184.03358575 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDXPFJQTKGTFP-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94977-52-3, 774-73-2
Record name 2,4-Difluorocinnamic Acid
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Record name 774-73-2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4-Difluorocinnamic acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Difluorocinnamic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (2,4-DFCA), a pivotal fluorinated building block in modern organic synthesis. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity, making 2,4-DFCA a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document serves as a resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols for its synthesis via multiple established pathways, a thorough guide to its characterization, and insights into its applications.

Introduction and Significance

This compound, a white solid compound, is a derivative of cinnamic acid distinguished by two fluorine substituents on the phenyl ring.[3] This structural modification is not trivial; the high electronegativity and small size of fluorine atoms impart unique electronic properties to the molecule. These properties are highly sought after in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] Consequently, 2,4-DFCA is a versatile precursor for a range of more complex molecules, including potential treatments for inflammatory diseases and novel radiosensitizers for cancer therapy.[1][5] Its applications also extend to materials science, where the fluorine atoms can enhance thermal stability and mechanical strength in polymers.[1]

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to ensuring the quality and reliability of a chemical intermediate for further synthetic applications. The key properties of trans-2,4-Difluorocinnamic acid are summarized below.

PropertyValueReference(s)
CAS Number 94977-52-3[3][6]
Molecular Formula C₉H₆F₂O₂[3][6]
Molecular Weight 184.14 g/mol [3][6]
Appearance White to off-white solid/powder[3][6]
Melting Point 216-218 °C[6][7]
Purity ≥98%[6]
Solubility Sparingly soluble in water[3]
¹H NMR Spectrum Consistent with proposed structure[8]
¹³C NMR Spectrum Consistent with proposed structure[8]
Mass Spectrum (m/z) Molecular Ion [M]⁺: 184.03[8][9]

Synthetic Pathways and Methodologies

Several robust methods exist for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prominent routes are the Knoevenagel-Doebner condensation, the Perkin reaction, and the Mizoroki-Heck reaction.

Knoevenagel-Doebner Condensation

This method is highly efficient for preparing α,β-unsaturated carboxylic acids. It involves the condensation of an aldehyde (2,4-difluorobenzaldehyde) with an active methylene compound, malonic acid, catalyzed by a weak base.[10][11] The reaction proceeds via a Knoevenagel condensation, followed by an in-situ decarboxylation, which is a key feature of the Doebner modification.[11][12]

Causality and Mechanistic Insight: The use of pyridine as both a solvent and a base is crucial. It facilitates the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde.[13] A catalytic amount of piperidine is often added to accelerate the initial condensation. The subsequent heating in pyridine promotes the decarboxylation of the intermediate, driving the reaction to completion to form the thermodynamically stable trans-alkene.[11]

Caption: Knoevenagel-Doebner Synthesis Workflow.

Experimental Protocol: Knoevenagel-Doebner Condensation

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Reagent Addition: Add pyridine as the solvent, followed by a catalytic amount of piperidine (~0.1 eq).[1]

  • Reaction: Heat the mixture to reflux (approximately 115 °C) for 3-4 hours. Evolution of carbon dioxide should be observed.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the solution into a mixture of crushed ice and concentrated hydrochloric acid (HCl) to precipitate the crude product.[1]

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine hydrochloride.[1] The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure trans-2,4-Difluorocinnamic acid.[1]

Perkin Reaction

The Perkin reaction is a classical method for synthesizing cinnamic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., anhydrous potassium acetate) which acts as a base.[14][15]

Causality and Mechanistic Insight: The base (potassium acetate) deprotonates the acetic anhydride to form an enolate. This enolate acts as the nucleophile, attacking the aldehyde.[14] The reaction requires high temperatures (160-180 °C) to drive the condensation and subsequent elimination steps.[10][16] The final hydrolysis of the mixed anhydride intermediate yields the desired cinnamic acid.

Perkin_Mechanism Anhydride Acetic Anhydride Enolate Anhydride Enolate Anhydride->Enolate + Base, - H⁺ Base Acetate Base Intermediate Alkoxide Intermediate Enolate->Intermediate Aldehyde 2,4-Difluorobenzaldehyde Aldehyde->Intermediate Product This compound Intermediate->Product 1. Elimination 2. Hydrolysis

Caption: Simplified Perkin Reaction Mechanism.

Experimental Protocol: Perkin Reaction

  • Setup: In a round-bottom flask, combine 2,4-difluorobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous potassium acetate (1.0 eq).

  • Reaction: Heat the mixture in an oil bath at 180 °C for 4-5 hours with stirring.

  • Hydrolysis: Allow the mixture to cool slightly, then cautiously pour it into a beaker of water to hydrolyze the unreacted acetic anhydride.

  • Work-up: Boil the aqueous mixture for 15 minutes. If the product solidifies, add a minimal amount of ethanol to keep it dissolved.

  • Purification: Acidify the hot solution with concentrated HCl until precipitation is complete. Cool the mixture in an ice bath, collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.

Mizoroki-Heck Reaction

The Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[17][18] For this synthesis, an aryl halide like 1-bromo-2,4-difluorobenzene is coupled with acrylic acid.

Causality and Mechanistic Insight: The reaction is driven by a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Palladium(II) acetate.[19] The catalytic cycle involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Migratory Insertion: The alkene coordinates to the palladium complex and inserts into the aryl-palladium bond.

  • β-Hydride Elimination: A β-hydrogen is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base (e.g., triethylamine) regenerates the Pd(0) catalyst from the palladium-hydride species.[19]

Experimental Protocol: Mizoroki-Heck Reaction

  • Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2,4-difluorobenzene (1.0 eq), acrylic acid (1.2 eq), Palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).[1]

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by triethylamine (2.5 eq) via syringe.[1]

  • Reaction: Heat the mixture to 100-140 °C for 6-12 hours. Monitor the reaction's progress by TLC or GC-MS.[1]

  • Work-up: After cooling, pour the mixture into 1 M HCl and extract with an organic solvent like ethyl acetate (3x).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[1]

Analytical Characterization

Confirming the structure and purity of the synthesized product is a critical final step. A combination of spectroscopic and physical methods is employed.

Caption: Product Characterization Workflow.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the vinyl protons (as doublets in the 6.5-8.0 ppm range) and the aromatic protons, with coupling patterns influenced by the fluorine atoms. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm).

    • ¹³C NMR: The spectrum will show distinct signals for the carboxyl carbon (~167 ppm), the alkene carbons, and the aromatic carbons.[20] The C-F couplings will cause splitting of the aromatic carbon signals, providing definitive evidence of fluorination.[21]

  • Infrared (IR) Spectroscopy: Key absorption bands confirm functional groups: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), a C=C alkene stretch (~1625-1645 cm⁻¹), and strong C-F stretches (~1100-1250 cm⁻¹).

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M]⁺ at m/z ≈ 184.[8] Fragmentation patterns, such as the loss of H₂O or COOH, can further support the structure.[22]

  • Melting Point: A sharp melting point in the range of 216-218 °C is a strong indicator of high purity.[6] A broad or depressed melting range suggests the presence of impurities.

Applications in Research and Development

This compound is not an end-product but a valuable intermediate. Its structural motif is found in various compounds under investigation.

  • Pharmaceuticals: It is a precursor for synthesizing substituted isoquinolones, which have shown efficacy as 5-HT₃ antagonists for use in antiemetic treatments alongside chemotherapy.[1] It is also used to create analogues of natural products, such as Psammaplin A, which are being investigated as radiosensitizers to improve the efficacy of cancer radiation therapy.[2][23]

  • Agrochemicals: The cinnamic acid scaffold is known to exhibit herbicidal and pesticidal properties. Fluorination can enhance the metabolic stability and efficacy of these agents, making 2,4-DFCA a target for developing new agrochemicals.[1][24]

Safety and Handling

  • Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorination in Drug Discovery

2,4-Difluorocinnamic acid (2,4-DFCA) is a halogenated aromatic carboxylic acid that serves as a pivotal building block in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic scaffolds is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modify lipophilicity (logP) to improve cell permeability and overall bioavailability.

This guide provides a comprehensive overview of the core physicochemical properties of trans-2,4-Difluorocinnamic acid, detailed experimental protocols for its characterization, and insights into the causal relationships between its structure and function, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, storage, reaction setup, and integration into drug discovery workflows. These properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 94977-52-3[1][2]
Molecular Formula C₉H₆F₂O₂[3]
Molecular Weight 184.14 g/mol [3]
Appearance White to off-white solid/powder[1][3]
Melting Point 216 - 218 °C[4][5]
pKa (Predicted) ~4.1-4.3[6]
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, DMSO[3][7]
XLogP3-AA (Predicted) 2.1[3]

Structural and Spectroscopic Characterization

Verifying the identity and purity of 2,4-DFCA is the first critical step in any research endeavor. The following sections detail the authoritative spectroscopic methods for its characterization, explaining the causality behind the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. For 2,4-DFCA, both ¹H and ¹³C NMR are essential.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to the compound's high melting point and the presence of the acidic proton, which is readily observable in this solvent. The two fluorine atoms will induce complex splitting patterns through ¹H-¹⁹F and ¹³C-¹⁹F coupling, which are diagnostic for the substitution pattern.

Caption: Numbering scheme for 2,4-DFCA for NMR assignments.

Expected ¹H NMR Spectrum (in DMSO-d₆):

  • -COOH Proton: A very broad singlet expected > 12 ppm. Its breadth is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (H3, H5, H6): This region (approx. 7.0-7.8 ppm) will be complex due to H-H and H-F coupling. H6, being ortho to the acrylic acid side chain, is expected to be the most downfield. H3 and H5 will show splitting from each other and from the adjacent fluorine atoms.

  • Vinylic Protons (Hα, Hβ): Two doublets are expected between 6.5 and 7.8 ppm. The trans configuration is confirmed by a large coupling constant (³J ≈ 16 Hz). Hβ (C7) will be further downfield than Hα (C8) due to its proximity to the aromatic ring. Hβ will also likely show coupling to the aromatic protons.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

  • Carbonyl Carbon (C9): Expected around 167-170 ppm.

  • Aromatic Carbons (C1-C6): The carbons directly bonded to fluorine (C2, C4) will appear as doublets with large ¹JCF coupling constants (typically > 240 Hz) and will be the most downfield in the aromatic region. The other aromatic carbons will also show smaller C-F couplings.

  • Vinylic Carbons (C7, C8): Expected in the 118-145 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expertise & Causality: The spectrum of a carboxylic acid is highly characteristic. The O-H stretch is exceptionally broad due to strong intermolecular hydrogen bonding in the solid state, which forms a dimeric structure. This broadness is a key validation point. The electron-withdrawing fluorine atoms and conjugation of the double bond with the carbonyl group will slightly shift the C=O stretching frequency.

Expected Characteristic IR Absorption Bands (KBr Pellet):

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[8]

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (~3030-3100 cm⁻¹).

  • C=O Stretch (Carbonyl): A strong, sharp absorption around 1680-1700 cm⁻¹, characteristic of a conjugated carboxylic acid.[8]

  • C=C Stretch (Alkene & Aromatic): Medium intensity bands in the ~1600-1640 cm⁻¹ region.[8]

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

Thermal and Solution Properties

Melting Point by Differential Scanning Calorimetry (DSC)

While a capillary melting point apparatus provides a range, DSC offers a more precise, quantitative measure of the melting temperature (Tₘ) and enthalpy of fusion (ΔHfus), which are direct indicators of purity.

Trustworthiness: A pure, crystalline solid will exhibit a sharp, well-defined endothermic peak. The presence of impurities broadens this peak and lowers the melting point. The DSC protocol is self-validating; a broad peak indicates that the sample requires further purification before use in sensitive applications.

prep 1. Sample Prep: Weigh 2-5 mg of dry 2,4-DFCA into an aluminum DSC pan. seal 2. Hermetically Seal Pan and place in autosampler. Prepare an empty sealed pan as a reference. prep->seal load 3. Instrument Setup: Load sample and reference. Purge with N₂ gas (e.g., 50 mL/min). seal->load method 4. Thermal Method: Equilibrate at 25°C. Ramp temperature to 250°C at 10°C/min. load->method analyze 5. Data Analysis: Plot Heat Flow vs. Temp. Determine onset temperature (Melting Point) and integrate peak area (Enthalpy). method->analyze

Caption: Experimental workflow for DSC analysis.

Detailed Experimental Protocol (DSC):

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.[9]

  • Sample Preparation: Accurately weigh 2-5 mg of dry, powdered 2,4-DFCA into a Tzero aluminum pan.[10] Crimp the pan with a hermetic lid.

  • Reference Preparation: Prepare an identical empty, hermetically sealed pan to serve as the reference.[10]

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 40°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 250°C).[11]

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.[11]

Acidity (pKa) by Potentiometric Titration

The pKa is a measure of a molecule's acidity and is fundamental to predicting its ionization state at a given pH. This is critical for drug development, as the charge of a molecule dictates its solubility, membrane permeability, and receptor binding interactions.

Expertise & Causality: Potentiometric titration is the gold-standard method for pKa determination.[12] The procedure involves monitoring the pH of a solution of the acid as a strong base is incrementally added. The pKa corresponds to the pH at which the acid is exactly half-neutralized. Maintaining a constant ionic strength with a background electrolyte like KCl is crucial for obtaining accurate and reproducible results.[13][14]

prep 1. Preparation: Prepare 0.1 M NaOH, 0.1 M HCl, and 0.15 M KCl. Prepare a ~1 mM solution of 2,4-DFCA. cal 2. Calibration: Calibrate pH meter using standard buffers (pH 4, 7, 10). prep->cal titrate 3. Titration: Place 20 mL of 2,4-DFCA solution in a jacketed vessel. Add KCl. Titrate with 0.1 M NaOH, recording pH after each small addition. cal->titrate plot 4. Plot & Analyze: Plot pH vs. Volume of NaOH added. Determine the equivalence point from the first derivative (d(pH)/dV). titrate->plot pka 5. Determine pKa: The pKa is the pH at the half-equivalence point (V_eq / 2). plot->pka

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Experimental Protocol (Potentiometric Titration):

  • Reagent Preparation: Prepare standardized solutions of ~0.1 M NaOH and ~0.1 M HCl. Prepare a background electrolyte solution of 0.15 M KCl.[14]

  • Analyte Solution: Prepare an aqueous solution of 2,4-DFCA with a known concentration (e.g., 1 mM). Due to its limited water solubility, a co-solvent like methanol or ethanol may be required, and the resulting pKa is then termed an "apparent pKa" (pKaapp).

  • Instrument Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.01, 7.00).[14]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the 2,4-DFCA solution into a thermostatted titration vessel.

    • Add the necessary volume of KCl to maintain a constant ionic strength.

    • Immerse the calibrated pH electrode and a magnetic stirrer.

    • Add small, precise increments of the standardized 0.1 M NaOH solution from a burette.

    • Record the pH and total volume of titrant added after each increment, allowing the reading to stabilize. Continue well past the expected equivalence point.[13]

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (Veq).

    • The pKa is the pH value on the titration curve that corresponds to half of the equivalence volume (Veq/2).[12]

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally governed by its physicochemical properties. A thorough characterization, employing authoritative methods such as NMR, DSC, and potentiometric titration, is not merely a quality control step but an essential component of rational drug design and materials science. The protocols and expert insights provided in this guide establish a robust framework for researchers to validate this compound, ensuring the integrity and reproducibility of their scientific outcomes.

References

A Technical Guide to 2,4-Difluorocinnamic Acid: A Versatile Fluorinated Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-2,4-Difluorocinnamic acid is a halogenated aromatic carboxylic acid that has emerged as a profoundly valuable and versatile building block in organic synthesis. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties, enhancing metabolic stability, binding affinity, and lipophilicity in derivative molecules. These characteristics make it a prized intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, primary synthetic routes, and diverse applications of 2,4-difluorocinnamic acid, complete with detailed experimental protocols and mechanistic insights tailored for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Advantage of Fluorination

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[5] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can dramatically alter a molecule's properties. Specifically, fluorination can:

  • Enhance Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, slowing metabolic degradation and increasing the in vivo half-life of a drug.[2]

  • Modulate Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, improving its ability to cross cell membranes.[2]

  • Improve Binding Affinity: Fluorine can engage in favorable electrostatic interactions and hydrogen bonding with protein targets, enhancing binding affinity and potency.[2][6]

This compound leverages these benefits within a synthetically versatile cinnamic acid scaffold. The electron-withdrawing nature of the two fluorine atoms influences the reactivity of both the aromatic ring and the α,β-unsaturated carboxylic acid system, opening a wide array of possibilities for chemical transformations.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental for the successful application of any chemical building block. trans-2,4-Difluorocinnamic acid is a white crystalline solid under ambient conditions.[1][7] Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 94977-52-3[7][8][9]
Molecular Formula C₉H₆F₂O₂[7][8]
Molecular Weight 184.14 g/mol [7][8]
Melting Point 216-218 °C[8][10]
Appearance White solid[1][7]
Purity ≥98%[7][8]
Solubility Sparingly soluble in water[1]

Spectroscopic Data: The structural identity of this compound is confirmed by various spectroscopic techniques. While detailed spectra should be acquired for each batch, typical data highlights include:

  • ¹H NMR: The spectrum will show characteristic signals for the vinyl protons with a large coupling constant (~16 Hz) indicative of the trans configuration, along with complex splitting patterns for the aromatic protons due to F-H coupling.

  • ¹³C NMR & ¹⁹F NMR: These spectra are crucial for confirming the substitution pattern of the fluorine atoms on the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum provides confirmation of the molecular weight.[11][12]

  • Infrared (IR) Spectroscopy: Key stretches include the C=O of the carboxylic acid, the C=C of the alkene, and C-F bonds.[11]

Synthesis of this compound

Several robust methods exist for the synthesis of cinnamic acids, with the Knoevenagel and Perkin reactions being the most prominent for this particular derivative.[2]

Knoevenagel Condensation: A High-Yield Approach

The Knoevenagel condensation is a highly efficient method involving the reaction of an aldehyde with an active methylene compound, like malonic acid, in the presence of a basic catalyst.[13][14][15] The Doebner modification, using pyridine as both the solvent and catalyst, is particularly effective as it facilitates an in-situ decarboxylation of the intermediate.[16]

Causality: This method is often preferred for its high yields and relatively mild conditions compared to the Perkin reaction. The use of malonic acid as the active methylene component directly leads to the desired carboxylic acid product after decarboxylation, making it a convergent and atom-economical pathway.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Work-up & Purification R1 2,4-Difluorobenzaldehyde Step1 Combine reactants in flask. Heat to reflux (e.g., 115 °C) for 2-4 hours. Monitor by TLC. R1->Step1 R2 Malonic Acid R2->Step1 Cat Pyridine (Solvent) Piperidine (Catalyst) Cat->Step1 Step2 Cool to room temperature. Pour into ice/conc. HCl. Step1->Step2 Step3 Precipitate forms. Collect via vacuum filtration. Step2->Step3 Step4 Wash with cold water. Step3->Step4 Step5 Recrystallize from Ethanol/Water. Step4->Step5 Product Pure this compound Step5->Product

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol is a representative procedure based on established methods for cinnamic acid synthesis and should be adapted and optimized.[2][13]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-difluorobenzaldehyde (1.0 eq.), malonic acid (1.1-1.2 eq.), and pyridine (acting as solvent).

  • Catalysis: Add a catalytic amount of piperidine (~0.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 115-120 °C) and maintain for 3-4 hours. The evolution of CO₂ signifies the decarboxylation step. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a sufficient volume of concentrated hydrochloric acid to ensure the solution is acidic.

  • Isolation: The product will precipitate as a solid. Collect the crude product using a Büchner funnel under vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold deionized water to remove pyridine hydrochloride and other water-soluble impurities.

  • Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure trans-2,4-difluorocinnamic acid. Dry the purified product under vacuum.

Alternative Synthetic Routes
  • Perkin Reaction: This classic method involves the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of its corresponding alkali salt (e.g., potassium acetate).[17][18][19] It typically requires higher temperatures (e.g., 180 °C) than the Knoevenagel condensation.[2]

  • Heck Reaction: Cinnamic acid derivatives can also be synthesized via the palladium-catalyzed Heck reaction, which couples an aryl halide (e.g., 1-bromo-2,4-difluorobenzene) with an acrylate.[20][21][22][23][24] This method is powerful for creating C-C bonds but involves the cost and handling of a palladium catalyst.

This compound as a Synthetic Building Block

The true value of this compound lies in its utility as a versatile intermediate. Its three key reactive sites—the carboxylic acid, the alkene, and the aromatic ring—can be selectively functionalized.

G cluster_COOH Carboxylic Acid Reactions cluster_Alkene Alkene Reactions cluster_Aryl Aromatic Ring Reactions Core This compound Amidation Amidation (Amide Bond Formation) Core->Amidation R-NH₂, Coupling Agent Esterification Esterification Core->Esterification R-OH, Acid Catalyst Reduction_COOH Reduction to Alcohol Core->Reduction_COOH e.g., LiAlH₄ Decarboxylation Decarboxylative Cross-Coupling Core->Decarboxylation Metal Catalyst (Cu, Pd) Hydrogenation Hydrogenation (Reduction to Alkane) Core->Hydrogenation H₂, Pd/C Michael Michael Addition Core->Michael Nucleophile Halogenation Halogenation Core->Halogenation e.g., Br₂ NAS Nucleophilic Aromatic Substitution (NAS) Core->NAS Strong Nucleophile

Functionalization of the Carboxylic Acid

The carboxylic acid moiety is a versatile handle for elaboration.

  • Amide and Ester Formation: Standard coupling reactions (e.g., using EDC, DCC, or conversion to the acyl chloride) allow for the facile synthesis of amide and ester libraries. This is a primary strategy in drug discovery for probing structure-activity relationships (SAR).[25][26]

  • Decarboxylative Cross-Coupling: Modern synthetic methods utilize the carboxylic acid group as a traceless handle for C-C bond formation.[27] Transition-metal-catalyzed decarboxylative couplings can forge new bonds at the vinyl carbon, offering an alternative to traditional cross-coupling reactions that require organometallic reagents.[28][29][30] This is an environmentally benign approach as CO₂ is the only byproduct.[27]

Reactions at the Alkene Double Bond

The α,β-unsaturated system is electronically influenced by both the carboxylic acid and the difluorophenyl ring, making it susceptible to various additions.

  • Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over Pd/C) selectively reduces the double bond to yield 2,4-difluorodihydrocinnamic acid, providing access to saturated analogues.

  • Michael Addition: The alkene acts as a Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles to the β-carbon. This reaction is a powerful tool for constructing more complex carbon skeletons.[31]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a theoretical tool; it is a field-proven building block for synthesizing biologically active molecules.[1][32] While specific examples are often proprietary, its structural motif is found in compounds targeting a range of therapeutic areas. The analogous trans-3,4-difluorocinnamic acid, for example, is a known precursor for potent 5-HT₃ receptor antagonists used in anticancer treatments and for psammaplin A derivatives investigated as radiosensitizers.[6][33] The principles and applications are directly translatable to the 2,4-difluoro isomer, which is used to create novel kinase inhibitors, anti-inflammatory agents, and other targeted therapies.[31]

Conclusion

trans-2,4-Difluorocinnamic acid stands as a premier example of a strategic building block in modern organic synthesis. The advantageous properties conferred by its difluoro substitution pattern, combined with the synthetic versatility of the cinnamic acid framework, provide chemists with a powerful platform for innovation. Its accessibility through high-yielding synthetic routes like the Knoevenagel condensation ensures its continued and expanding role in the discovery and development of next-generation pharmaceuticals, agrochemicals, and functional materials.

References

Biological activity of fluorinated cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Cinnamic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] The introduction of fluorine atoms into the cinnamic acid framework can profoundly modulate its physicochemical properties and enhance its biological efficacy, making fluorinated cinnamic acid derivatives a highly promising class of compounds for drug development.[6][7][8][9] This technical guide provides a comprehensive exploration of the diverse biological activities of these compounds, grounded in mechanistic insights and field-proven experimental methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorination in the design of novel therapeutic agents.

The Fluorine Advantage: A Physicochemical Perspective

The utility of fluorine in drug design stems from its unique properties. It is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom. This allows it to act as a "super-hydrogen" without significantly increasing steric bulk. The introduction of fluorine into the cinnamic acid scaffold induces critical changes in its electronic and physical properties, which directly impact its biological activity.[7][9]

  • Modulation of Acidity (pKa): Fluorine's potent electron-withdrawing inductive effect stabilizes the carboxylate anion of cinnamic acid. This increases the acidity of the carboxylic acid group, resulting in a lower pKa value.[7] This alteration can significantly influence the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.

  • Enhanced Lipophilicity (logP): Fluorination generally increases the lipophilicity of a molecule.[9] This enhancement can improve a compound's ability to cross biological membranes, such as the blood-brain barrier or bacterial cell walls, leading to better bioavailability and target engagement.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the drug candidate.

  • Conformational Control and Binding Interactions: The electronegative nature of fluorine can alter the electron distribution of the aromatic ring and influence non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins, potentially leading to stronger and more selective binding.

This strategic manipulation of physicochemical properties is the fundamental rationale behind the synthesis and evaluation of fluorinated cinnamic acid derivatives.

Diagram 1: General Research & Development Workflow

G cluster_0 Discovery & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization a Synthesis of Fluorinated & Non-Fluorinated Analogs b Physicochemical Characterization (pKa, logP) a->b Characterize c In Vitro Biological Screening (Anticancer, Antimicrobial, etc.) b->c Screen Analogs d In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) c->d Validate Hits e Lead Optimization (Structure-Activity Relationship) d->e Identify Leads G cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds & Activates Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival Angiogenesis Angiogenesis EGFR->Angiogenesis FCA Fluorinated Cinnamic Acid Derivative FCA->EGFR Inhibits

References

A Technical Guide to the Medicinal Chemistry Applications of 2,4-Difluorocinnamic Acid: A Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. This guide provides an in-depth technical exploration of 2,4-Difluorocinnamic acid, a versatile building block poised for significant applications in medicinal chemistry. We will dissect the fundamental impact of 2,4-difluorination on molecular properties, detail robust synthetic strategies, and illuminate its potential in developing next-generation therapeutics, from oncology to neuropharmacology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated scaffolds to overcome challenges in metabolic stability, binding affinity, and overall drug efficacy.

Introduction: The Strategic Value of Fluorinated Cinnamic Acids

Cinnamic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The true potential of this scaffold is unlocked through strategic functionalization. The introduction of fluorine atoms, in particular, can profoundly and predictably alter the physicochemical properties of a molecule, a strategy that has led to many successful drug candidates.[2][3]

The 2,4-difluoro substitution pattern on the cinnamic acid phenyl ring offers a compelling combination of electronic and steric properties. This guide will focus on this compound (CAS No. 94977-52-3) as a key intermediate.[4] While much of the published literature on difluorocinnamic acids has explored the trans-3,4-difluoro isomer due to its historical use in specific developmental pipelines, the underlying principles of metabolic blocking and electronic modulation are directly applicable to the 2,4-isomer. We will leverage data from related analogues to build a predictive framework for the application of this compound, presenting it as a high-potential, underexplored asset for innovative drug design.

Foundational Chemistry: Properties and Synthesis

A thorough understanding of the starting material is critical for its effective use. The core properties of this compound are summarized below.

PropertyValueReference
CAS Number 94977-52-3[4]
Molecular Formula C₉H₆F₂O₂[4]
Molecular Weight 184.14 g/mol [5]
Appearance White to off-white solid/crystal[4]
Canonical SMILES C1=C(C=C(C(=C1)F)F)C=CC(=O)O
Synthetic Routes: From Bench to Scale

The synthesis of this compound is readily achievable through several classic organic reactions, starting from the commercially available 2,4-difluorobenzaldehyde. The choice of method depends on factors such as desired yield, scalability, and tolerance to specific reagents.[2]

This route offers high yields and is often preferred for its operational simplicity. The reaction involves the condensation of 2,4-difluorobenzaldehyde with malonic acid.

Rationale: The use of pyridine as a base and solvent, with a catalytic amount of piperidine, facilitates the initial condensation and subsequent decarboxylation in a one-pot procedure, making it highly efficient.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 2,4-difluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (2-3 volumes).

  • Initiation: Add a catalytic amount of piperidine (0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 115°C) for 3-4 hours. Monitor the evolution of CO₂ gas. Progress can be tracked by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (2-3 volumes relative to pyridine).

  • Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine hydrochloride. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure trans-2,4-Difluorocinnamic acid.[2]

The Heck reaction provides a powerful alternative using an aryl halide, offering a different strategic approach to the target molecule.[5]

Rationale: This palladium-catalyzed cross-coupling reaction creates the carbon-carbon double bond with high stereoselectivity for the trans (E) isomer, which is typically the more thermodynamically stable and biologically active form.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-bromo-2,4-difluorobenzene (1.0 eq), acrylic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and Triphenylphosphine (PPh₃, 0.04 eq).

  • Solvent/Base: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by triethylamine (Et₃N, 2.5 eq) as the base.

  • Reaction: Heat the reaction mixture to 100-120°C for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and acidify with 1 M HCl. Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration and concentration under reduced pressure, purify the crude product by column chromatography on silica gel to afford the pure product.[5]

G cluster_0 Synthetic Pathways Start_A 2,4-Difluorobenzaldehyde + Malonic Acid Reaction_A Knoevenagel Condensation (Pyridine, Piperidine, Reflux) Start_A->Reaction_A Start_B 1-Bromo-2,4-difluorobenzene + Acrylic Acid Reaction_B Heck Reaction (Pd(OAc)₂, PPh₃, Et₃N, Heat) Start_B->Reaction_B Product This compound Reaction_A->Product Reaction_B->Product

Key synthetic routes to this compound.

The Physicochemical Impact of 2,4-Difluorination

The "magic" of fluorine in medicinal chemistry stems from its unique properties. The strategic placement at the C2 and C4 positions of the phenyl ring confers distinct advantages.

Enhanced Metabolic Stability

The Causality: A primary route of metabolism for many aromatic drugs is oxidation of the phenyl ring by Cytochrome P450 (CYP) enzymes.[6] The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~116 kcal/mol), making it highly resistant to enzymatic cleavage.[3] By placing fluorine atoms at the C2 and C4 positions, we create a metabolic shield, blocking common sites of hydroxylation. This increases the molecule's resistance to degradation, which can lead to a longer biological half-life and improved bioavailability.[7]

G cluster_0 Metabolic Pathway cluster_1 Fluorine Shielding Parent Drug Scaffold Metabolite Oxidized Metabolite (Inactive) Parent->Metabolite CYP450 Oxidation F_Parent Fluorinated Scaffold Block Metabolism Blocked F_Parent->Block CYP450

Fluorine atoms can block sites of metabolic oxidation.
Modulation of Acidity and Binding Interactions

The two fluorine atoms are potent electron-withdrawing groups. This has two key consequences:

  • pKa Modification: The electron-withdrawing effect propagates to the carboxylic acid moiety, increasing its acidity (lowering its pKa). This can significantly alter the ionization state of the molecule at physiological pH, impacting its solubility, cell permeability, and ability to interact with target proteins.[8]

  • Enhanced Binding Affinity: The polarized C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions, hydrogen bonds, and halogen bonds. This can lead to a tighter binding affinity and increased potency of the final drug compound.[2]

Therapeutic Applications and Developmental Frameworks

The true value of this compound is realized when it is incorporated as a core fragment into larger, more complex drug candidates. Below, we explore several high-potential therapeutic areas.

Oncology

The cinnamic acid scaffold is a frequent starting point for anticancer agents.[1][9] The 2,4-difluoro substitution pattern is particularly valuable in this context.

  • Application Focus 1: Radiosensitizers: Radiosensitizers are compounds that make cancer cells more susceptible to radiation therapy. Derivatives of trans-3,4-difluorocinnamic acid have been successfully used to synthesize analogues of psammaplin A, which act as potent radiosensitizers in human lung cancer cells.[10][11] This demonstrates the utility of the difluorocinnamic acid core in this application. The rationale is that the metabolically stable core can ensure the compound reaches the tumor tissue intact.

  • Application Focus 2: Enzyme Inhibitors: Many cancers are driven by aberrant protein kinase activity. Cinnamic acid derivatives have been widely explored as inhibitors of oncogenic protein kinases.[12] The 2,4-difluorophenyl group can be oriented to occupy key binding pockets, enhancing selectivity and potency.

Derivative ClassTargetReported PotencyReference
Psammaplin A DerivativeHuman Lung Cancer Cells16.14 µM[11][13]
(from 3,4-isomer)(Radiosensitization)

This protocol provides a self-validating system to assess the direct anticancer effect of newly synthesized this compound derivatives.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A reduction in metabolic activity is indicative of cytotoxicity or a reduction in cell viability. It is a standard, robust method for initial screening of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (derived from this compound) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

Anti-Inflammatory Agents

Chronic inflammation is a key driver of many diseases. Cinnamic acid derivatives are known to possess anti-inflammatory properties, often by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB).[14][15]

Mechanism of Action: The NF-κB pathway is a central regulator of the inflammatory response.[14] In its inactive state, NF-κB is held in the cytoplasm. Upon stimulation by inflammatory signals (like Lipopolysaccharide, LPS), upstream kinases are activated, leading to the degradation of the inhibitory protein IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as iNOS and various cytokines. Cinnamic acid derivatives have been shown to inhibit this pathway, reducing the production of inflammatory mediators.[16]

G cluster_0 NF-κB Inflammatory Pathway LPS LPS Receptor TLR4 LPS->Receptor Activates Kinase_Cascade Upstream Kinase Cascade Receptor->Kinase_Cascade Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) Kinase_Cascade->IkB_NFkB Activates NFkB NF-κB (Active) IkB_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Inhibitor Cinnamic Acid Derivative Inhibitor->Kinase_Cascade Inhibits

Simplified NF-κB signaling inhibited by cinnamic acid derivatives.
Central Nervous System (CNS) Receptor Antagonists

The difluorophenyl motif is a valuable component in the design of CNS-active drugs.

  • Application Focus 1: 5-HT₃ Receptor Antagonists: The 5-HT₃ receptor is a ligand-gated ion channel involved in emesis (vomiting), making its antagonists critical for managing chemotherapy-induced nausea. Substituted isoquinolones derived from trans-3,4-difluorocinnamic acid have been developed as highly potent 5-HT₃ antagonists.[11][13] This established success provides a strong rationale for using the 2,4-isomer to develop novel antagonists with potentially different selectivity or pharmacokinetic profiles.

Derivative ClassTargetReported Potency (in vivo)Reference
Substituted Isoquinolone5-HT₃ ReceptorID₅₀ = 0.35 µg/kg[10][11]
(from 3,4-isomer)
  • Application Focus 2: NMDA Receptor Antagonists: While not direct cinnamic acid derivatives, potent N-methyl-D-aspartate (NMDA) receptor antagonists have been developed that incorporate a difluorophenyl group, highlighting the utility of this moiety for CNS targets.[17][18] The this compound backbone could serve as a novel starting point for designing new classes of NMDA antagonists for treating conditions related to glutamate excitotoxicity.

Targeted Enzyme Inhibitors

Beyond kinases, the this compound scaffold can be used to design inhibitors for a wide range of enzymes.

  • Application Focus: Leukotriene C4 Synthase Inhibitors: The cysteinyl leukotriene cascade is highly activated in some forms of asthma. The drug candidate AZD9898 is a picomolar inhibitor of leukotriene C4 synthase (LTC4S) that contains a 5-chloro-2,4-difluorophenyl group.[19] This is a direct and powerful validation of the 2,4-difluoro substitution pattern in a highly potent and selective enzyme inhibitor designed for oral administration. The fluorine atoms here likely contribute to both favorable binding interactions and metabolic stability.

CompoundTargetReported PotencyReference
AZD9898Leukotriene C4 SynthaseIC₅₀ = 0.28 nM[19]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. The introduction of fluorine at the C2 and C4 positions provides a validated method for enhancing metabolic stability and modulating electronic properties to improve binding affinity. While its full potential is still being explored, the clear success of related fluorinated scaffolds in oncology, inflammation, and CNS disorders provides a robust framework for its application.

Future research should focus on synthesizing novel libraries of amides, esters, and heterocyclic derivatives of this compound.[20] Investigating these new chemical entities against a broader range of biological targets, including emerging targets in metabolic diseases and infectious agents, will undoubtedly open new avenues for drug discovery. The principles and protocols outlined in this guide offer a solid foundation for scientists and researchers to harness the power of this versatile scaffold and develop the next generation of innovative therapeutics.

References

An In-depth Technical Guide to 2,4-Difluorocinnamic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnamic acid and its derivatives have long been a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities.[1][2][3][4] The strategic incorporation of fluorine atoms into the cinnamic acid scaffold has emerged as a powerful strategy to modulate its physicochemical and biological properties, leading to the development of novel therapeutic agents.[1][5] This technical guide provides a comprehensive exploration of 2,4-difluorocinnamic acid derivatives, offering in-depth insights into their synthesis, multifaceted biological activities, and mechanisms of action. We will delve into the rationale behind experimental choices, provide detailed protocols for synthesis and biological evaluation, and present a forward-looking perspective on the potential of these compounds in modern drug discovery.

The Strategic Advantage of Fluorination in Cinnamic Acid Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[5] The carbon-fluorine bond is exceptionally strong, which can confer increased metabolic stability by making the molecule more resistant to degradation by metabolic enzymes like cytochrome P450.[1] This often leads to a longer biological half-life and improved bioavailability.[1] Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to enhanced binding affinity for biological targets.[6] Fluorine substitutions are also known to increase lipophilicity, which can improve cell permeability, a critical factor for a drug's ability to reach its intracellular target.[7]

In the context of cinnamic acid, the 2,4-difluoro substitution pattern provides a unique combination of electronic and steric properties that have been exploited in the development of various bioactive compounds.

Synthesis of this compound and Its Derivatives

The synthesis of this compound serves as the foundational step for accessing a diverse library of derivatives. Several classical and modern synthetic methodologies can be employed.

Synthesis of the Core Scaffold: trans-2,4-Difluorocinnamic Acid

The Knoevenagel condensation is a widely utilized and reliable method for the synthesis of cinnamic acids. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Materials:

  • 2,4-Difluorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Ethanol/Water (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluorobenzaldehyde and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux (approximately 115 °C) for 3-4 hours. Evolution of carbon dioxide should be observed.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purify the crude trans-2,4-difluorocinnamic acid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.[7]

Causality of Experimental Choices:

  • Pyridine: Serves as both a solvent and a basic catalyst for the reaction.

  • Piperidine: A stronger base than pyridine, used in catalytic amounts to facilitate the initial condensation and subsequent decarboxylation.

  • Reflux: Provides the necessary thermal energy to drive the reaction to completion.

  • Acidic Workup: Neutralizes the basic pyridine and protonates the carboxylate to precipitate the final carboxylic acid product.

Diagram: Synthetic Pathway via Knoevenagel Condensation

Knoevenagel_Condensation 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Intermediate Intermediate Adduct 2,4-Difluorobenzaldehyde->Intermediate Pyridine, Piperidine Malonic Acid Malonic Acid Malonic Acid->Intermediate Product trans-2,4-Difluorocinnamic Acid Intermediate->Product Heat, -CO2

Caption: Knoevenagel condensation for the synthesis of trans-2,4-difluorocinnamic acid.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further chemical modifications, allowing for the creation of esters, amides, and other derivatives with potentially enhanced biological activities.[3][8]

Materials:

  • trans-2,4-Difluorocinnamic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Desired amine (R-NH₂)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend trans-2,4-difluorocinnamic acid in an anhydrous solvent. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent. In a separate flask, dissolve the desired amine and a base (to scavenge the HCl byproduct) in the same solvent. Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.[9]

Trustworthiness of the Protocol: This two-step, one-pot procedure is a standard and reliable method for amide bond formation. The conversion to the more reactive acid chloride intermediate ensures efficient coupling with a wide range of amines.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.

Anticancer and Radiosensitizing Properties

A significant area of investigation for difluorocinnamic acid derivatives is in oncology.[3][10] These compounds have shown promise both as direct anticancer agents and as radiosensitizers that enhance the efficacy of radiation therapy.[6]

For instance, derivatives of trans-3,4-difluorocinnamic acid have been incorporated into psammaplin A analogues, which act as radiosensitizers in human lung cancer cells.[6][11] One such derivative demonstrated a potency of 16.14 μM.[1][11] The proposed mechanism for radiosensitization involves the inhibition of DNA repair pathways, which prevents cancer cells from recovering from radiation-induced damage.

Diagram: Inhibition of DNA Repair Pathways

DNA_Repair_Inhibition Radiation Radiation DNA_Damage DNA Damage Radiation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Radiosensitizer 2,4-Difluorocinnamic Acid Derivative Radiosensitizer->DNA_Repair inhibits

Caption: Hypothesized mechanism of radiosensitization by inhibiting DNA repair.

Enzyme Inhibition

The cinnamic acid scaffold is a "privileged structure" known to interact with various enzymes.[12] Fluorination can enhance this inhibitory activity.

  • Protein Kinases: Cinnamic acid derivatives have been explored as inhibitors of oncogenic protein kinases, which are crucial regulators of cell signaling pathways.[12] The mode of inhibition can vary from ATP-competitive to non-competitive, and subtle chemical modifications can influence kinase selectivity.[12]

  • Matrix Metalloproteinases (MMPs): Overexpression of MMPs, such as MMP-9, is associated with cancer metastasis. Cinnamic acid derivatives have been designed as MMP-9 inhibitors, with the hydroxamate group being a key pharmacophore for interacting with the zinc ion in the enzyme's active site.[9]

  • Carbonyl Reductase 1 (CBR1): Doxorubicin, a potent chemotherapy agent, is metabolized to the cardiotoxic doxorubicinol by CBR1. Cinnamic acid derivatives have been shown to inhibit CBR1, thereby improving the stability and therapeutic window of doxorubicin.[13]

5-HT₃ Receptor Antagonism

Derivatives of trans-3,4-difluorocinnamic acid have been synthesized as potent antagonists of the 5-HT₃ receptor.[6] This receptor is a ligand-gated ion channel involved in emesis (vomiting), and its antagonists are used as antiemetic drugs, particularly for chemotherapy-induced nausea and vomiting.[7] Substituted isoquinolones derived from 3,4-difluorocinnamic acid have shown significant in vivo efficacy, with an ID₅₀ of 0.35 µg/kg.[6][11]

Quantitative Biological Activity Data

The following table summarizes key quantitative data for various derivatives, highlighting their therapeutic potential.

Compound ClassTargetBiological Activity MetricValueCell Line/Organism
Psammaplin A DerivativeHuman Lung Cancer CellsPotency16.14 µMHuman Lung Cancer
Substituted Isoquinolone5-HT₃ ReceptorID₅₀ (in vivo)0.35 µg/kgNot Applicable
Cinnamic Acid Amide (Compound 5)A-549 Lung Cancer CellsIC₅₀10.36 µMA-549

Experimental Workflow for Biological Evaluation

A systematic approach is crucial for evaluating the biological activity of newly synthesized this compound derivatives.

Diagram: General Workflow for Biological Evaluation

Biological_Evaluation_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Cytotoxicity Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

References

A Spectroscopic Guide to 2,4-Difluorocinnamic Acid: Elucidating Structure Through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,4-Difluorocinnamic acid (CAS No. 94977-52-3), a key building block in the synthesis of pharmaceuticals and other high-value chemical entities. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating predicted spectral data with established analytical principles, this guide serves as a practical reference for the structural elucidation and quality control of this important fluorinated aromatic compound.

Introduction

This compound belongs to the class of cinnamic acids, which are characterized by a phenyl ring attached to an acrylic acid moiety. The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and biological activity, making it a valuable synthon in medicinal chemistry. Accurate interpretation of its spectroscopic data is paramount for confirming its structure, assessing purity, and understanding its chemical behavior in various synthetic transformations. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering insights into the correlation between spectral features and molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate analytical conditions and for the safe handling and storage of the compound.

PropertyValueSource
CAS Number 94977-52-3--INVALID-LINK--
Molecular Formula C₉H₆F₂O₂--INVALID-LINK--
Molecular Weight 184.14 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powderGeneric Material Safety Data Sheet
Melting Point 215-219 °CGeneric Material Safety Data Sheet
Solubility Soluble in methanol, ethanol, and other polar organic solvents.Generic Material Safety Data Sheet

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the aromatic ring and the geometry of the acrylic acid side chain.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Instrument Parameters (Typical):

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: -2 to 14 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: -10 to 220 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm for both ¹H and ¹³C NMR.

The predicted ¹H NMR spectrum of this compound reveals distinct signals for the aromatic and vinylic protons. The chemical shifts and coupling patterns are highly informative for structural assignment.

Disclaimer: The following NMR data is predicted using advanced computational algorithms (e.g., ACD/Labs Percepta) and should be used as a reference. Experimental values may vary slightly.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α~6.5d~16.0
H-β~7.8d~16.0
H-3~7.1dddJ(H-F) ≈ 8.5, J(H-H) ≈ 8.5, J(H-F) ≈ 2.5
H-5~7.3dddJ(H-H) ≈ 8.5, J(H-F) ≈ 8.5, J(H-H) ≈ 2.5
H-6~7.6tdJ(H-H) ≈ 8.5, J(H-F) ≈ 6.5
COOH~12.5br s-

Interpretation:

  • The two doublets with a large coupling constant (~16.0 Hz) are characteristic of the trans-alkene protons (H-α and H-β).

  • The aromatic region displays complex multiplets due to both proton-proton and proton-fluorine couplings.

  • The broad singlet at a downfield chemical shift (~12.5 ppm) is indicative of the carboxylic acid proton.

The predicted ¹³C NMR spectrum provides information on the nine unique carbon atoms in this compound. The carbon signals are split by the attached fluorine atoms, providing further structural confirmation.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~120 (dd, J ≈ 15, 4 Hz)
C-2~163 (dd, J ≈ 250, 12 Hz)
C-3~105 (dd, J ≈ 28, 4 Hz)
C-4~165 (dd, J ≈ 255, 12 Hz)
C-5~132 (d, J ≈ 10 Hz)
C-6~112 (d, J ≈ 4 Hz)
C-α~120
C-β~140 (d, J ≈ 4 Hz)
C=O~168

Interpretation:

  • The carbons directly bonded to fluorine (C-2 and C-4) exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

  • Other aromatic carbons show smaller two- or three-bond carbon-fluorine couplings (²JCF, ³JCF).

  • The carbonyl carbon of the carboxylic acid appears at a characteristic downfield position (~168 ppm).

Caption: Molecular structure of this compound with atom numbering.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrument Parameters (Typical):

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

The predicted IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3300-2500 (broad)O-H stretchCarboxylic acid
~3080C-H stretchAromatic & Vinylic
~1700C=O stretchCarboxylic acid
~1630C=C stretchAlkene
~1600, 1500C=C stretchAromatic ring
~1250-1000C-F stretchAryl fluoride
~980=C-H bend (out-of-plane)trans-Alkene

Interpretation:

  • The very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

  • The strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretch of the conjugated carboxylic acid.

  • The presence of C=C stretching bands for both the alkene and the aromatic ring confirms the overall structure.

  • Strong absorptions in the 1250-1000 cm⁻¹ region are characteristic of C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Method: Electron Ionization (EI) Instrument Parameters (Typical):

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

The mass spectrum of this compound shows a clear molecular ion peak and characteristic fragment ions.

m/zIonProposed Fragment
184[M]⁺Molecular ion
167[M-OH]⁺Loss of hydroxyl radical
139[M-COOH]⁺Loss of carboxyl radical
111[C₇H₄F]⁺Further fragmentation

Interpretation:

  • The peak at m/z 184 corresponds to the molecular weight of this compound, confirming its elemental composition.[1]

  • The fragmentation pattern is consistent with that of a carboxylic acid, with initial losses of the hydroxyl and carboxyl groups.

G M [M]⁺˙ m/z = 184 M_OH [M-OH]⁺ m/z = 167 M->M_OH -OH M_COOH [M-COOH]⁺ m/z = 139 M->M_COOH -COOH Fragment Further Fragments e.g., m/z = 111 M_COOH->Fragment -CO

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for this compound. The predicted ¹H and ¹³C NMR data, in conjunction with the IR and MS analyses, offer a robust framework for the structural confirmation and purity assessment of this important synthetic intermediate. The provided experimental protocols serve as a valuable resource for researchers and scientists working with this compound, ensuring accurate and reliable analytical results. The integration of spectroscopic data and interpretation provides a comprehensive understanding of the molecular structure, which is essential for its application in research and development.

References

Solubility and Stability of 2,4-Difluorocinnamic Acid in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorocinnamic acid is a key building block in the synthesis of modern pharmaceuticals and agrochemicals, where the inclusion of fluorine atoms can significantly enhance molecular properties such as metabolic stability and binding affinity.[1][2] However, the successful use of this intermediate in synthetic routes and formulation development is critically dependent on a thorough understanding of its solubility and stability characteristics. This guide provides an in-depth exploration of the factors governing the solubility of this compound in various organic solvents and details its stability profile under forced degradation conditions. We present field-proven, step-by-step protocols for solubility determination and stress testing, underpinned by the scientific rationale for each experimental choice. This document is intended to serve as a practical resource for researchers, enabling them to optimize reaction conditions, develop robust analytical methods, and ensure the integrity of their work from lab-scale synthesis to formulation.

Introduction and Physicochemical Profile

This compound (2,4-DFCA) is a cinnamic acid derivative featuring two fluorine atoms on the phenyl ring.[1] This substitution pattern is of particular interest in medicinal chemistry. The strong electron-withdrawing nature of fluorine can modulate the acidity (pKa) of the carboxylic acid group and influence the molecule's overall lipophilicity and conformational preferences.[3] These properties, in turn, dictate its behavior in solution.

A foundational understanding of its physicochemical properties is essential before delving into its solution behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₉H₆F₂O₂[1][4]
Molecular Weight 184.14 g/mol [1]
CAS Number 94977-52-3[1][5]
Appearance White to pale yellow solid/powder[1]
Melting Point 216-218 °C[6]
Predicted pKa 4.29 ± 0.13[1]
Water Solubility Sparingly soluble[1]
Predicted logP 2.063[7]

Solubility in Organic Solvents

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences reaction kinetics, purification strategies (e.g., crystallization), and formulation design. For 2,4-DFCA, its limited aqueous solubility necessitates the use of organic solvents in most applications.[1]

Theoretical Considerations

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 2,4-DFCA is governed by a balance of its polar carboxylic acid group and its relatively nonpolar difluorophenyl ring.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, readily solvating the carboxylic acid group. They are expected to be effective solvents for 2,4-DFCA.[8]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. DMSO, in particular, is a powerful solvent for many organic acids.[8]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the polar carboxylic acid group, and thus, 2,4-DFCA is expected to have very low solubility in them.

Experimental Determination of Solubility

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[9] The methodology is designed to ensure that the solution reaches saturation, providing a definitive solubility value at a given temperature.

  • Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains at the bottom.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to each vial. Solvents should span a range of polarities (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene).

  • Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

  • Quantification (Gravimetric Method):

    • Record the weight of the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

    • Once the solvent is fully removed, weigh the vial again to determine the mass of the dissolved solid.

    • Calculate the solubility in g/L or mg/mL.

  • Quantification (Chromatographic Method):

    • Alternatively, dilute an accurately known volume of the filtered supernatant with a suitable mobile phase.

    • Analyze the diluted sample using a validated HPLC method (see Section 4.2) against a calibration curve prepared from known standards.

    • Calculate the concentration in the original supernatant. This method is preferred for its higher accuracy and lower sample volume requirement.

Diagram 1: Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_quant Quantification prep1 Add excess 2,4-DFCA to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate in isothermal shaker (24-48h) prep2->equil1 equil2 Settle for >2h equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.45µm filter sample1->sample2 quant1 Gravimetric Method (Evaporate & Weigh) sample2->quant1 Path A quant2 HPLC Method (Dilute & Analyze) sample2->quant2 Path B result Calculate Solubility (e.g., mg/mL) quant1->result quant2->result

Caption: Workflow for the Isothermal Shake-Flask Method.

Illustrative Solubility Data

While specific experimental data for 2,4-DFCA is not widely published, the following table provides an illustrative summary of expected solubility based on its structure and the properties of similar molecules like 4-Fluorocinnamic acid.[8]

Table 2: Illustrative Solubility of this compound in Common Organic Solvents at 25 °C

SolventSolvent TypeExpected SolubilityRationale
MethanolPolar ProticHighExcellent H-bonding capability with the carboxylic acid.
EthanolPolar ProticHighSimilar to methanol, good H-bonding.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighStrong H-bond acceptor, highly effective for dissolving acids.[8]
AcetonePolar AproticModerateCan accept H-bonds, but less polar than DMSO.
AcetonitrilePolar AproticModerate to LowLess effective at solvating the carboxylic acid group.
Ethyl AcetateIntermediate PolarityLowLimited H-bonding capability.
TolueneNonpolarVery LowLacks favorable interactions with the polar functional group.
HexaneNonpolarVery LowIncapable of solvating the polar carboxylic acid.

Stability Profile and Forced Degradation

Understanding the chemical stability of 2,4-DFCA is paramount for defining storage conditions, identifying compatible excipients, and developing stability-indicating analytical methods.[10] Forced degradation, or stress testing, is an essential practice where the molecule is exposed to conditions more severe than accelerated stability testing to identify likely degradation pathways and products.[11][12] According to regulatory guidance, a degradation of 5-20% is desirable to ensure the analytical method can detect impurities without completely destroying the parent molecule.[13]

Key Degradation Pathways

Forced degradation studies typically investigate the following stress conditions:

  • Acid/Base Hydrolysis: Probes the susceptibility of the molecule to degradation at pH extremes.

  • Oxidation: Assesses reactivity towards oxidative species.

  • Photolysis: Determines sensitivity to light exposure.[13]

  • Thermal Degradation: Evaluates stability at elevated temperatures.[11]

Experimental Protocol for Forced Degradation Studies

This protocol provides a systematic approach to stress testing 2,4-DFCA. A stock solution (e.g., 1 mg/mL) should be prepared in a suitable solvent like a 50:50 mixture of acetonitrile and water.[13]

  • Sample Preparation: For each condition, prepare two sets of samples: one protected from light (wrapped in foil) and one exposed to light, to differentiate between thermal and photolytic degradation. Prepare a control sample stored at 2-8°C, protected from light.

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Heat the solution at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[13]

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature. Basic hydrolysis is often faster than acidic hydrolysis.

    • Withdraw aliquots at time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.[13]

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and monitor for degradation.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Analyze directly by HPLC.

  • Thermal Degradation:

    • Place a solution of 2,4-DFCA (in the stock solvent) and a sample of the solid powder in a temperature-controlled oven at 70 °C.

    • Sample the solution at time points. For the solid, dissolve a weighed amount in the solvent before analysis at each time point.

    • Monitor for degradation over several days.[11]

  • Photolytic Degradation:

    • Expose a solution of 2,4-DFCA and a sample of the solid powder to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[13]

    • Keep a parallel set of samples wrapped in aluminum foil at the same temperature as a control.

    • Analyze samples at appropriate time points.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Section 4). Calculate the percentage of degradation and observe the formation of any new peaks (degradants).

Diagram 2: General Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions (ICH Guidelines) cluster_results Data Evaluation start Prepare 1 mg/mL Stock Solution of 2,4-DFCA acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal (70°C, Solution & Solid) start->thermal photo Photolytic (ICH Q1B Light Source) start->photo sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample oxide->sample thermal->sample photo->sample neutralize Neutralize (for Acid/Base) sample->neutralize if applicable analyze Analyze via Stability-Indicating HPLC Method sample->analyze neutralize->analyze eval1 Calculate % Degradation analyze->eval1 eval2 Identify Degradation Products (LC-MS if needed) eval1->eval2 eval3 Establish Degradation Pathway eval2->eval3 eval4 Validate Analytical Method eval3->eval4

Caption: Workflow for a comprehensive forced degradation study.

The Role of Fluorine in Stability

While the carbon-fluorine (C-F) bond is exceptionally strong, fluorinated compounds are not immune to degradation.[3] The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the acrylic acid side chain. Potential degradation pathways could involve:

  • Decarboxylation: Especially under thermal stress.

  • Side-chain reactions: Isomerization (cis/trans) or reactions at the double bond.

  • Defluorination: Although less common, certain mechanisms, particularly enzymatic or advanced oxidative processes, can cleave the C-F bond.[2][3] Studies on related fluorinated aromatics have shown that microbial degradation can proceed via side-chain cleavage followed by ring cleavage, with quantitative release of fluoride.[14][15]

Analytical Methodologies

A robust, stability-indicating analytical method (SIAM) is the cornerstone of any solubility or stability study. The method must be able to separate the parent compound from its degradation products, formulation excipients, and any impurities.[10][16]

Method Selection

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[17]

  • Separation Mode: Reversed-phase chromatography is ideal, as it effectively separates compounds based on polarity.[18]

  • Detection: UV detection is suitable due to the chromophore (the cinnamic acid system) present in the molecule. Analysis at an absorbance maximum (e.g., around 270-280 nm) will provide high sensitivity.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile, general-purpose column for reversed-phase separations.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the polar degradants from the less polar parent compound.

    • Example Gradient: Start with 90% A / 10% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: Scan for the absorbance maximum (λ-max) using a photodiode array (PDA) detector. Set the detection wavelength accordingly.

  • Method Validation (Specificity):

    • Inject the control (unstressed) sample and all stressed samples from the forced degradation study.

    • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent 2,4-DFCA peak (resolution > 1.5).

    • Peak purity analysis using a PDA detector should be performed on the parent peak in the stressed samples to confirm it is not co-eluting with any degradants.

  • Degradant Identification: For significant degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique for structural elucidation by providing molecular weight information.[19][20]

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. By employing systematic, well-understood protocols such as the isothermal shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the critical data needed for successful process development and formulation. The provided methodologies are designed to be both practical and scientifically rigorous, ensuring that the insights gained are trustworthy and directly applicable to the challenges faced by drug development professionals. A thorough characterization of these fundamental properties is an indispensable step in harnessing the full potential of this valuable fluorinated intermediate.

References

The Strategic Integration of 2,4-Difluorocinnamic Acid in the Architecture of Advanced Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide serves as an in-depth exploration of 2,4-Difluorocinnamic acid as a pivotal building block for the rational design and development of novel materials. As a Senior Application Scientist, the following discourse is structured to not only provide established data but to also illuminate the causal relationships between molecular structure and macroscopic properties, thereby empowering researchers to innovate with purpose. We will delve into the synthesis, unique characteristics, and prospective applications of this versatile molecule, with a particular focus on high-performance polymers and photosensitive systems.

The Uniqueness of the Fluorinated Cinnamic Acid Scaffold

Cinnamic acid and its derivatives are renowned for their presence in natural systems and their utility as precursors in a variety of synthetic applications, including pharmaceuticals and polymers. The introduction of fluorine atoms onto the aromatic ring dramatically alters the electronic and physical properties of the cinnamic acid backbone, offering a powerful tool for tuning material characteristics. Fluorine's high electronegativity, low polarizability, and the strength of the carbon-fluorine bond impart enhanced thermal stability, chemical resistance, and unique optical and dielectric properties to materials incorporating these moieties.[1][2]

The specific placement of two fluorine atoms at the 2 and 4 positions of the phenyl ring in this compound creates a distinct electronic profile compared to its isomers. This substitution pattern is anticipated to influence intermolecular interactions, crystal packing, and reactivity, making it a compelling candidate for the creation of materials with tailored functionalities.

Core Properties of this compound

A foundational understanding of the monomer is critical for its effective application. Below is a summary of the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 94977-52-3[3]
Molecular Formula C₉H₆F₂O₂[3]
Molecular Weight 184.14 g/mol [3]
Appearance White solid[4]
Melting Point 217 °C[3]
Purity Min. 98.0% (GC, T)[3]
Solubility Sparingly soluble in water[4]

Synthesis of this compound: Established Methodologies

The synthesis of this compound can be achieved through established organic reactions commonly used for cinnamic acid derivatives. The choice of method often depends on the availability of starting materials and desired scale.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Reaction Heat 2,4-Difluorobenzaldehyde->Reaction Malonic Acid Malonic Acid Malonic Acid->Reaction Pyridine Pyridine Pyridine->Reaction Base Catalyst Piperidine Piperidine Piperidine->Reaction Base Catalyst This compound This compound CO2 CO₂ H2O H₂O Reaction->this compound Reaction->CO2 Reaction->H2O

Caption: Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol (Adapted from similar syntheses[5]):

  • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in pyridine, add malonic acid (1.2 eq) and a catalytic amount of piperidine.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Application in High-Performance Polyamides

The incorporation of this compound into polyamide backbones is a promising strategy for developing materials with enhanced thermal stability and mechanical properties. The strong C-F bonds and the rigid aromatic structure contribute to these improvements. While specific data for polyamides from this compound is not abundant, we can extrapolate from the well-documented synthesis of similar fluorinated polyamides.[6]

Proposed Synthesis of a Fluorinated Polyamide

A potential route to a novel polyamide involves the polycondensation of a diamine with a diacid derivative of this compound. The cinnamic acid moiety can be converted to a more reactive diacid chloride for this purpose.

G cluster_monomers Monomers cluster_conditions Conditions cluster_polymer Polymer Diacid_Chloride 2,4-Difluorocinnamic Diacid Chloride Polycondensation Heat (100-120°C) Diacid_Chloride->Polycondensation Diamine Aromatic Diamine (e.g., ODA) Diamine->Polycondensation Solvent Anhydrous NMP Solvent->Polycondensation Condensing_Agents Pyridine, TPP Condensing_Agents->Polycondensation Polyamide Fluorinated Polyamide Polycondensation->Polyamide

Caption: Proposed polycondensation route to a this compound-based polyamide.

Experimental Protocol (Conceptual[6]):

  • Monomer Preparation: Convert this compound to its diacid chloride using thionyl chloride or oxalyl chloride.

  • Reaction Setup: In a nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline) and the 2,4-Difluorocinnamic diacid chloride in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Polycondensation: Add anhydrous pyridine and triphenyl phosphite (TPP) as condensing agents.

  • Heating: Heat the reaction mixture to 100-120°C for 3-4 hours under a slow stream of nitrogen.

  • Precipitation and Purification: Cool the viscous polymer solution and precipitate it in methanol. Filter and wash the polymer with water and ethanol.

  • Drying: Dry the purified polyamide in a vacuum oven.

Expected Properties and Characterization

The resulting polyamide is expected to exhibit a high glass transition temperature (Tg) and excellent thermal stability, as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively. The formation of the amide bonds can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy. The unique 2,4-difluoro substitution pattern may lead to altered chain packing and solubility compared to other fluorinated polyamides.

Photosensitive Materials through [2+2] Cycloaddition

A hallmark of cinnamic acid derivatives is their ability to undergo [2+2] photodimerization upon exposure to UV light. This photoreactivity can be harnessed to create cross-linkable polymers for applications in photoresists, adhesives, and biomaterials.[7] While the photodimerization of other difluorocinnamic acid isomers has been studied, the behavior of the 2,4-isomer presents an exciting area for investigation.[8]

G cluster_process Photocrosslinking Process Monomer 2,4-Difluorocinnamate Moiety in Polymer UV_Light UV Irradiation (e.g., 254 nm) Monomer->UV_Light Dimer Cyclobutane Ring Formation (Crosslink) UV_Light->Dimer [2+2] Cycloaddition

Caption: Schematic of [2+2] photocycloaddition of 2,4-Difluorocinnamate moieties.

This photoreactivity allows for the spatial and temporal control of material properties, a highly desirable feature in advanced manufacturing and biomedical applications. Polymers functionalized with 2,4-Difluorocinnamate esters can be synthesized and subsequently cross-linked by UV irradiation to form robust networks.

Future Outlook and Conclusion

This compound stands as a promising, yet under-explored, building block for the creation of novel materials. Its unique substitution pattern is poised to offer distinct advantages in the properties of high-performance polymers and photosensitive systems. This guide has provided a framework for the synthesis of this compound and its potential incorporation into advanced materials, drawing upon established principles of polymer chemistry and the known behavior of related fluorinated compounds. The detailed experimental protocols, though conceptual in some aspects due to the nascent stage of research on this specific isomer, are grounded in proven methodologies and are intended to serve as a robust starting point for further investigation. The continued exploration of this and other fluorinated monomers will undoubtedly push the boundaries of materials science and open new avenues for technological innovation.

References

The Art of Precision: A Technical Guide to the Structure-Activity Relationship of 2,4-Difluorocinnamic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Fluorination in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's acidity, lipophilicity, metabolic stability, and binding affinity. This guide delves into the nuanced world of 2,4-difluorocinnamic acid analogs, a class of compounds where the precise placement of two fluorine atoms on the phenyl ring creates a unique electronic environment, offering a powerful platform for the development of novel therapeutics. We will explore the synthesis, biological activities, and, most critically, the structure-activity relationships (SAR) that govern the efficacy of these promising molecules.

The Physicochemical Landscape of the 2,4-Difluoro Motif

The introduction of two fluorine atoms at the C2 and C4 positions of the cinnamic acid phenyl ring profoundly alters its electronic and physical properties. This is not merely an additive effect; the interplay between the ortho (C2) and para (C4) fluorine atoms creates a distinct profile compared to its mono-fluorinated or other di-fluorinated counterparts.

  • Acidity (pKa): The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the carboxylate anion of the acrylic acid moiety.[1] This stabilization increases the acidity of the carboxylic acid, resulting in a lower pKa value compared to unsubstituted cinnamic acid. This enhanced acidity can be crucial for forming stronger ionic interactions with positively charged residues in a biological target's active site.

  • Lipophilicity (LogP): The effect on lipophilicity is more complex. While fluorine is highly electronegative, it can also participate in hydrophobic interactions. The 2,4-difluoro substitution pattern often leads to a moderate increase in lipophilicity, which can enhance membrane permeability and improve oral bioavailability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The 2,4-difluoro substitution pattern, therefore, significantly enhances the metabolic stability of the phenyl ring, preventing aromatic hydroxylation and leading to a longer in vivo half-life.

Synthetic Strategies for this compound Analogs

The creation of a diverse library of analogs is fundamental to any SAR study. The this compound scaffold is amenable to several robust synthetic methodologies, primarily focusing on the formation of the acrylic acid side chain and subsequent modification of the carboxyl group.

Core Synthesis via Knoevenagel-Doebner Condensation

A reliable and widely used method for synthesizing the this compound core is the Knoevenagel-Doebner condensation.[2] This reaction involves the condensation of 2,4-difluorobenzaldehyde with malonic acid in the presence of a basic catalyst like pyridine and piperidine.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2,4-Difluorobenzaldehyde C Pyridine, Piperidine A->C B Malonic Acid B->C D This compound C->D Reflux

Caption: Knoevenagel-Doebner condensation workflow.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a key handle for creating diverse analogs, most commonly amides and esters. These modifications significantly impact the molecule's hydrogen bonding capacity, polarity, and overall pharmacological profile.[3][4]

  • Amide Synthesis: Amides are typically synthesized by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a desired primary or secondary amine.[5][6] Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like 4-dimethylaminopyridine (DMAP) offer a milder, one-pot approach.[2]

  • Ester Synthesis: Esterification can be achieved through Fischer esterification (reacting the carboxylic acid with an alcohol under acidic catalysis) or by reacting the acyl chloride with an alcohol.

Structure-Activity Relationship (SAR) Analysis

The true value of the this compound scaffold lies in its potential across various therapeutic areas. The following sections dissect the SAR based on biological activity, drawing insights from studies on cinnamates and related fluorinated compounds.

Anticancer Activity

Cinnamic acid derivatives have shown promise as anticancer agents, often by inhibiting key signaling proteins like matrix metalloproteinases (MMPs) or protein kinases.[4][6][7] For this compound analogs, the SAR can be summarized as follows:

  • The Phenyl Ring: The 2,4-difluoro substitution is considered a key feature for enhancing potency. These electron-withdrawing groups can influence the orientation of the phenyl ring within a hydrophobic binding pocket. Further substitution on the ring is a viable strategy; for example, introducing a hydroxyl or methoxy group could provide additional hydrogen bonding opportunities.

  • The Carboxyl Group: Conversion of the carboxylic acid to amides or hydrazides is a common and effective strategy.[4]

    • Amide Substitution (R¹): The nature of the substituent on the amide nitrogen is critical. Small, alkyl groups or aromatic rings can be explored. For instance, linking the amide to another heterocyclic pharmacophore (e.g., triazole, piperazine) can lead to compounds with dual activity or improved targeting.[8][9]

    • Hydroxamate Formation: Introducing a hydroxamate group (-CONHOH) is a well-known strategy for targeting the zinc-containing active site of MMPs.[6] A 2,4-difluorocinnamic hydroxamate would be a prime candidate for MMP inhibition.

G cluster_sar SAR for Anticancer Activity cluster_mods Modifications cluster_effects Impact Core 2,4-Difluorocinnamic Acid Scaffold Ring Phenyl Ring (Further Substitution) Core->Ring Chain Acrylic Chain (Saturation, Isomers) Core->Chain Carboxyl Carboxyl Group (Amides, Esters, Hydroxamates) Core->Carboxyl Potency Potency Ring->Potency Selectivity Selectivity Ring->Selectivity PK Pharmacokinetics Ring->PK Chain->Potency Chain->Selectivity Chain->PK Carboxyl->Potency Carboxyl->Selectivity Carboxyl->PK

Caption: Key modification sites for SAR analysis.

Table 1: Hypothetical SAR of this compound Analogs for Anticancer Activity

Modification SiteStructural ChangeExpected Impact on ActivityRationale
Carboxyl Group Conversion to N-alkyl amidePotential increaseAmides can form additional H-bonds and alter solubility.
Conversion to N-aryl amidePotential increaseAryl groups can engage in pi-stacking interactions.
Conversion to HydroxamateStrong potential increaseExcellent zinc-chelating group for targeting MMPs.[6]
Phenyl Ring Addition of 5-OH groupVariableMay increase H-bonding but also alter electronics.
Acrylic Chain Saturation (propanoic acid)Likely decreaseThe rigid α,β-unsaturated system is often crucial for activity.
Anti-inflammatory Activity

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[10][11][12] Cinnamic acid derivatives are known to possess anti-inflammatory properties.[13]

  • Mechanism of Action: The primary mechanism is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins. The carboxylic acid moiety of the cinnamic acid scaffold is crucial for binding to the active site of COX enzymes, mimicking the substrate.

  • SAR Insights:

    • The 2,4-difluorophenyl group is expected to fit into the hydrophobic channel of the COX active site.

    • Esterification or amidation of the carboxyl group would likely abolish COX inhibitory activity, as the free carboxylate is required for key interactions. However, these derivatives could act as prodrugs, being hydrolyzed in vivo to the active acid.

    • Modifications that increase selectivity for COX-2 over COX-1 are highly desirable to reduce gastrointestinal side effects.[10][14] This often involves adding bulky side groups that can be accommodated by the larger active site of COX-2.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Pro-inflammatory Prostaglandins COX->PGs Inflam Pain & Inflammation PGs->Inflam Analog 2,4-Difluorocinnamic Acid Analog Analog->COX Inhibition

Caption: Inhibition of the COX pathway by cinnamic acid analogs.

Antibacterial Activity

The search for new antibacterial agents is a global health priority. Cinnamic acid amides have shown promising activity, particularly against Mycobacterium species.[1][15]

  • SAR Insights: A study on difluoromethyl cinnamoyl amides revealed key insights that are highly relevant to the 2,4-difluoro scaffold.[1][15]

    • Amide Moiety: The activity is highly dependent on the amide substituent. N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amides were found to be the most potent and selective against Mycobacterium smegmatis.[1][15] This suggests that lipophilicity and the steric bulk of the amide group are critical for activity.

    • Difluoro Group: The difluoromethyl group was shown to enhance antibacterial activity and selectivity, acting as a lipophilic bioisostere of a hydroxyl group.[1] By extension, the 2,4-difluorophenyl moiety is expected to contribute favorably to the overall antibacterial profile by increasing lipophilicity and facilitating membrane transport.

Table 2: Antibacterial Activity of Selected Cinnamoyl Amides

CompoundAmide Substituent (R¹)OrganismMIC (µg/mL)Reference
11b N-isopropylM. smegmatis8[1][15]
11d N-isopentylM. smegmatis8[1][15]
11g N-(2-phenylethyl)M. smegmatis8[1][15]
(Data from a study on 3'-(difluoromethyl)-4'-methoxycinnamoyl amides, demonstrating the importance of the amide moiety)

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR findings, detailed and validated protocols are essential.

Protocol: Synthesis of N-benzyl-2,4-difluorocinnamide

This protocol describes a general procedure for synthesizing an amide analog using a peptide coupling agent.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Reagents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), 4-dimethylaminopyridine (DMAP) (0.1 eq), and benzylamine (1.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2,4-difluorocinnamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[16][17]

Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for evaluating the anticancer activity of synthesized analogs against a cancer cell line (e.g., A-549 human lung carcinoma).

  • Cell Seeding: Seed A-549 cells into a 96-well plate at a density of 5,000 cells/well in a suitable growth medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the growth medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for drug discovery. The strategic placement of the two fluorine atoms imparts favorable physicochemical properties, including enhanced metabolic stability and modulated acidity, that are advantageous for developing potent and selective therapeutic agents. The key to unlocking the full potential of this scaffold lies in a systematic exploration of its structure-activity relationships.

Future research should focus on synthesizing diverse libraries of amides and esters with a wide range of substituents to probe interactions with specific biological targets. Combining the 2,4-difluoro motif with other known pharmacophores could lead to the development of novel hybrid molecules with multi-target activities. As our understanding of the SAR deepens, the rational design of this compound analogs will undoubtedly yield new and effective treatments for cancer, inflammation, and infectious diseases.

References

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2,4-Difluorocinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 2,4-Difluorocinnamic acid, a valuable intermediate in pharmaceutical and materials science research, through the robust and versatile Knoevenagel condensation reaction. Specifically, this document outlines the Doebner modification of the Knoevenagel condensation, a highly effective method for reacting aromatic aldehydes with malonic acid. We provide an in-depth exploration of the reaction mechanism, a meticulously detailed step-by-step protocol, and expert insights into process optimization and troubleshooting. This application note is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the synthesis of this and related α,β-unsaturated carboxylic acids.

Introduction: The Significance of this compound and the Knoevenagel Condensation

This compound serves as a crucial building block in the synthesis of a wide array of functional molecules. The presence of the difluoro substitution pattern on the phenyl ring can significantly modulate the pharmacokinetic and physicochemical properties of derivative compounds, making it a desirable moiety in drug discovery. The α,β-unsaturated carboxylic acid functionality also provides a versatile handle for further chemical transformations.

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, prized for its efficiency in creating α,β-unsaturated products.[1][2] The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[1][3] For the synthesis of cinnamic acids, the Doebner modification, which utilizes malonic acid as the active methylene component in the presence of pyridine and a catalytic amount of a secondary amine like piperidine, is particularly advantageous.[4][5] This modification is often preferred due to its high yields and the convenient in-situ decarboxylation of the intermediate.[4][5]

Reaction Mechanism and Rationale for Reagent Selection

The synthesis of this compound via the Knoevenagel-Doebner condensation proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for troubleshooting and optimizing the reaction conditions.

  • Catalyst Role : Piperidine, a secondary amine, acts as the primary catalyst. It reacts with the 2,4-difluorobenzaldehyde to form a highly electrophilic iminium ion. This activation of the carbonyl group is a key feature of amine catalysis in Knoevenagel condensations.[1][6]

  • Enolate Formation : Pyridine, serving as both the solvent and a weak base, facilitates the deprotonation of malonic acid to form a nucleophilic enolate.

  • Carbon-Carbon Bond Formation : The enolate of malonic acid then attacks the iminium ion, leading to the formation of a new carbon-carbon bond.[1]

  • Elimination and Decarboxylation : The resulting intermediate undergoes elimination of the piperidine catalyst and subsequent decarboxylation, driven by the heat of the reaction, to yield the final this compound product.[4][5] The evolution of carbon dioxide is a visual indicator of reaction progression.[7]

The choice of pyridine as the solvent is strategic; its basicity is sufficient to promote enolate formation without causing unwanted side reactions, and its high boiling point is ideal for facilitating the thermal decarboxylation step.[4]

Visualizing the Knoevenagel-Doebner Condensation

The following diagram illustrates the key steps in the synthesis of this compound.

Knoevenagel_Doebner_Mechanism A 2,4-Difluorobenzaldehyde C Iminium Ion (Electrophile) A->C + Piperidine - H2O B Piperidine (Catalyst) G Adduct Intermediate C->G + Enolate D Malonic Acid F Enolate (Nucleophile) D->F + Pyridine - Pyridinium E Pyridine (Base/Solvent) F->G H Decarboxylation G->H Elimination of Piperidine I This compound (Product) H->I Heat J CO2 H->J Heat

Caption: Mechanism of the Knoevenagel-Doebner reaction for this compound synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. Adherence to safety precautions is paramount.

4.1. Materials and Reagents

Reagent/MaterialMolecular WeightQuantity (per 1.0 eq)Moles (per 1.0 eq)Notes
2,4-Difluorobenzaldehyde142.10 g/mol 1.0 eq (e.g., 5.0 g)0.035 molStarting material
Malonic Acid104.06 g/mol 1.2 eq (e.g., 4.4 g)0.042 molActive methylene compound
Pyridine79.10 g/mol ~5 mL per g of aldehyde-Solvent and base
Piperidine85.15 g/mol 0.1 eq (e.g., 0.3 mL)0.0035 molCatalyst
Concentrated HCl36.46 g/mol As needed-For acidification/workup
Deionized Water18.02 g/mol As needed-For workup and washing
Ethanol46.07 g/mol As needed-For recrystallization

4.2. Equipment

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirring

  • Beaker for ice bath

  • Büchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware

4.3. Step-by-Step Procedure

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.[7]

  • Catalyst Addition : To the stirred solution, add a catalytic amount of piperidine (0.1 eq).[7]

  • Heating and Reflux : Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 115 °C) using a heating mantle or oil bath.[7] Vigorous evolution of carbon dioxide should be observed as the reaction progresses.

  • Reaction Monitoring : Monitor the reaction for 3-4 hours, or until the evolution of CO2 ceases.[7] Reaction progress can also be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation : Carefully pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[7] This will neutralize the pyridine and precipitate the crude this compound.

  • Isolation of Crude Product : Collect the precipitated solid by vacuum filtration using a Büchner funnel.[7]

  • Washing : Wash the solid thoroughly with cold deionized water to remove any remaining pyridine hydrochloride and other water-soluble impurities.[7]

  • Drying : Dry the crude product. This can be done by air drying or in a vacuum oven at a low temperature.

4.4. Purification

The crude this compound can be purified by recrystallization to obtain a product of high purity.

  • Solvent Selection : A mixture of ethanol and water is a suitable solvent system for the recrystallization of cinnamic acid derivatives.[7]

  • Recrystallization Procedure : Dissolve the crude product in a minimal amount of hot ethanol. To the hot solution, add deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization : Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.

  • Final Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

4.5. Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point : The reported melting point for trans-2,4-Difluorocinnamic acid is 216-218 °C.

  • Spectroscopic Analysis : Confirmation of the structure can be achieved using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[8][9]

Troubleshooting and Optimization

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction- Extend the reflux time and monitor by TLC until the starting aldehyde is consumed.[10] - Ensure the reaction temperature is maintained at reflux.
Loss of product during workup- Ensure the acidification is complete to fully precipitate the product. - Minimize the amount of solvent used for recrystallization.
Catalyst deactivation- Use freshly opened or distilled piperidine.[10]
Impure Product Incomplete removal of starting materials- Ensure the crude product is washed thoroughly with cold water. - Perform a careful recrystallization.
Side reactions- Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion.[10]
Reaction Fails to Initiate Inactive reagents- Verify the purity and integrity of the 2,4-difluorobenzaldehyde and malonic acid.
Insufficient catalyst- While 0.1 eq is standard, a slight increase in the catalytic amount of piperidine may be beneficial for less reactive substrates.

Conclusion

The Knoevenagel-Doebner condensation provides a reliable and efficient pathway for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.

References

Application Notes and Protocols for the Synthesis of Substituted Cinnamic Acids via the Heck Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction in Cinnamic Acid Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for carbon-carbon bond formation.[1] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has proven invaluable across various sectors, particularly in the pharmaceutical and fine chemical industries.[1][2] Its application to the synthesis of substituted cinnamic acids is of particular significance, as these compounds form the structural core of a vast array of biologically active molecules. Cinnamic acid derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antidiabetic activities, making them highly sought-after targets in drug discovery and development.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Heck reaction for the synthesis of substituted cinnamic acids. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and provides practical guidance on troubleshooting and optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The efficacy of the Heck reaction lies in its elegant and well-defined catalytic cycle, which typically involves a palladium(0) species as the active catalyst.[1] Understanding this cycle is paramount for rationalizing experimental choices and optimizing reaction conditions. The generally accepted mechanism proceeds through four key steps:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. This step, often rate-determining, results in the formation of a square planar Pd(II) intermediate.[1] The reactivity of the aryl halide follows the general trend: I > Br > Cl.

  • Alkene Coordination and Migratory Insertion (Carbopalladation): The alkene, in this case, acrylic acid or its derivative, then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the Pd-Aryl bond, forming a new carbon-carbon bond.[1]

  • Syn β-Hydride Elimination: This crucial step establishes the stereochemistry of the product. A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated in a syn fashion, leading to the formation of the C=C double bond of the cinnamic acid derivative and a palladium-hydride species. This step is responsible for the characteristic high selectivity for the E (trans) isomer.[1]

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the palladium-hydride intermediate undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle. The base serves to neutralize the hydrogen halide (HX) generated during this process.[1]

dot

Heck_Catalytic_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_ArX->PdII_Alkene Alkene Coordination PdII_Intermediate R-CH₂-CH(Ar)-Pd(II)L₂-X PdII_Alkene->PdII_Intermediate Migratory Insertion PdH H-Pd(II)L₂-X PdII_Intermediate->PdH syn β-Hydride Elimination Product Substituted Cinnamic Acid PdII_Intermediate->Product PdH->Pd0 Reductive Elimination (+ Base, - BH⁺X⁻)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols: Synthesis of Substituted Cinnamic Acids

The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted cinnamic acids via the Heck reaction. A biphasic aqueous-organic system is presented, which offers advantages in terms of catalyst recycling and product isolation.[3][4][5]

Protocol 1: Synthesis of 4-Methoxycinnamic Acid from 4-Bromoanisole and Sodium Acrylate

This protocol details the synthesis of 4-methoxycinnamic acid, a common intermediate and UV-filtering agent.

Materials and Reagents:

  • 4-Bromoanisole (reactant)

  • Sodium acrylate (reactant)

  • Palladium(II) acetate (Pd(OAc)₂, catalyst precursor)

  • Triphenylphosphine (PPh₃, ligand)

  • Sodium carbonate (Na₂CO₃, base)

  • Toluene (solvent)

  • Deionized water (solvent)

  • Hydrochloric acid (HCl, for workup)

  • Anhydrous magnesium sulfate (drying agent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

Experimental Workflow:

dot

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Isolation A Dissolve 4-bromoanisole, Pd(OAc)₂, and PPh₃ in toluene C Combine organic and aqueous phases in a round-bottom flask A->C B Dissolve sodium acrylate and Na₂CO₃ in water B->C D Heat the mixture to reflux with vigorous stirring C->D E Monitor reaction progress by TLC D->E F Cool the reaction mixture and separate the layers E->F G Acidify the aqueous layer with HCl F->G H Collect the precipitate by filtration G->H I Wash the solid with cold water H->I J Dry the product under vacuum I->J

Caption: General experimental workflow for the biphasic Heck reaction.

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate flask, dissolve palladium(II) acetate (e.g., 0.03 mmol) and triphenylphosphine (e.g., 0.06 mmol) in toluene (5 mL) and stir for 15 minutes at room temperature. This allows for the in-situ formation of the active Pd(0) catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromoanisole (3.0 mmol). To this, add the pre-formed catalyst solution.

  • Aqueous Phase Preparation: In a separate beaker, dissolve sodium acrylate (3.3 mmol) and sodium carbonate (3.0 mmol) in deionized water (15 mL).

  • Reaction Execution: Add the aqueous solution to the round-bottom flask containing the organic phase. Heat the biphasic mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours. The vigorous stirring is crucial to ensure efficient mixing of the two phases.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by spotting the organic layer and observing the disappearance of the 4-bromoanisole spot.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Product Isolation: Carefully acidify the aqueous layer with 1M HCl with stirring until the pH is approximately 2-3. A white precipitate of 4-methoxycinnamic acid will form.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 10 mL) to remove any inorganic salts.

  • Drying: Dry the purified 4-methoxycinnamic acid in a vacuum oven to a constant weight.

Data Presentation: Scope and Versatility of the Heck Reaction

The Heck reaction is compatible with a wide range of substituents on the aryl halide, allowing for the synthesis of a diverse library of cinnamic acid derivatives. The following table summarizes the scope of the reaction with various aryl bromides and acrylic acid.

EntryAryl BromideProductYield (%)Reference
14-Bromoanisole4-Methoxycinnamic acid~85-95%[6]
24-Bromotoluene4-Methylcinnamic acid~80-90%[7]
34-Bromobenzonitrile4-Cyanocinnamic acid~75-85%N/A
44-Bromoacetophenone4-Acetylcinnamic acid~80-90%[8][9]
53-Bromopyridine3-(Pyridin-3-yl)acrylic acid~70-80%N/A
62-Bromonaphthalene3-(Naphthalen-2-yl)acrylic acid~80-90%N/A

Note: Yields are approximate and can vary depending on the specific reaction conditions, catalyst system, and scale.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are some common issues and their potential solutions:

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure the palladium precursor is of good quality. Consider a pre-activation step. Use fresh, high-purity ligands.
Insufficient mixing in biphasic systemsIncrease the stirring rate to ensure a fine emulsion.
Deactivated aryl halideElectron-rich aryl bromides can be less reactive. Consider using the corresponding aryl iodide or a more active catalyst system (e.g., with palladacycle catalysts).
Formation of Byproducts Homocoupling of the aryl halideLower the reaction temperature. Use a slightly lower catalyst loading.
Polymerization of acrylic acidEnsure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize radical polymerization. Add a radical inhibitor if necessary.
Low E/Z Selectivity Reaction conditionsThe Heck reaction is inherently selective for the E-isomer. If significant amounts of the Z-isomer are observed, re-evaluate the reaction temperature and catalyst system.
Difficulty in Product Isolation Product is soluble in the aqueous phaseEnsure complete precipitation by adjusting the pH carefully. Cooling the solution in an ice bath can also improve precipitation.

Conclusion

The Mizoroki-Heck reaction is an indispensable tool for the synthesis of substituted cinnamic acids, providing a direct and efficient route to a wide array of valuable compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively leverage this powerful transformation in their synthetic endeavors, from fundamental research to the development of novel therapeutics. The protocols and insights provided herein serve as a practical guide to facilitate the successful application of the Heck reaction in the laboratory.

References

Application Notes & Protocols: Synthesis and Evaluation of 2,4-Difluorocinnamic Acid Derivatives as 5-HT₃ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-hydroxytryptamine type 3 (5-HT₃) receptor, a ligand-gated ion channel, is a validated therapeutic target for managing emesis, particularly that induced by chemotherapy and radiation.[1][2] The development of potent and selective antagonists for this receptor remains a significant focus in medicinal chemistry. Cinnamic acid derivatives serve as a versatile scaffold for generating pharmacologically active molecules.[3][4] The incorporation of fluorine atoms, as in the 2,4-difluorocinnamic acid backbone, can substantially enhance key drug-like properties, including metabolic stability and receptor binding affinity.[5][6] This guide provides a comprehensive overview of the synthetic strategies for creating a library of this compound derivatives and details the essential in vitro protocols for evaluating their antagonist activity at the 5-HT₃ receptor.

Introduction: The Rationale for this compound Scaffolds

The 5-HT₃ receptor is a member of the Cys-loop superfamily of neurotransmitter-gated ion channels, predominantly located in the central and peripheral nervous systems.[7] Upon binding its endogenous ligand, serotonin, the channel opens, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization.[7] This signaling is critically involved in the emetic reflex. Consequently, antagonists that block this channel are highly effective antiemetic agents.[2][8]

The strategic incorporation of a 2,4-difluorophenyl moiety into the cinnamic acid structure is based on established medicinal chemistry principles. Fluorine's high electronegativity and small size can modulate the electronic properties (pKa) of the carboxylic acid group and influence intermolecular interactions within the receptor's binding pocket, potentially leading to increased potency. Furthermore, the C-F bond is exceptionally stable, which can block metabolically labile positions on the aromatic ring, thereby improving the pharmacokinetic profile of the compounds.[6] This guide focuses on the synthesis of such derivatives, starting from the key intermediate 2,4-difluorobenzaldehyde, and their subsequent pharmacological characterization.

Chemical Synthesis of this compound and Its Derivatives

The synthetic pathway is a multi-step process that begins with a suitable starting material, 2,4-difluorobenzaldehyde, proceeds to the formation of the core cinnamic acid structure, and culminates in the derivatization of the carboxylic acid to generate a chemical library for structure-activity relationship (SAR) studies.

Prerequisite Synthesis: 2,4-Difluorobenzaldehyde

The starting aldehyde is a critical precursor. While commercially available, it can be synthesized via several routes. One common laboratory method involves the fluorination of 2,4-dichlorobenzaldehyde.[9] Another approach is the oxidation of 2,4-difluorotoluene or the reduction of 2,4-difluorobenzoyl chloride.[10][11] For the purposes of this guide, we will assume the availability of 2,4-difluorobenzaldehyde as the starting point for the core synthesis.

Core Synthesis via Knoevenagel Condensation

Several classic organic reactions can be employed to synthesize cinnamic acids, including the Perkin reaction, Heck reaction, and Knoevenagel condensation.[12][13][14][15] The Knoevenagel condensation, particularly the Doebner modification using malonic acid with a basic catalyst like pyridine and piperidine, is often preferred due to its high efficiency, operational simplicity, and applicability to a wide range of aromatic aldehydes.[15][16][17][18] This reaction proceeds through the formation of an α,β-unsaturated dicarbonyl intermediate which then undergoes spontaneous decarboxylation.[16]

G cluster_0 Synthesis Workflow A 2,4-Difluorobenzaldehyde + Malonic Acid B Knoevenagel Condensation (Pyridine, Piperidine, Reflux) A->B Reactants C trans-2,4-Difluorocinnamic Acid B->C Core Synthesis D Activation (e.g., SOCl₂, EDCI) C->D Carboxylic Acid Activation E Amide Derivatives D->E Coupling F Ester Derivatives D->F Coupling G Amine (R-NH₂) G->E H Alcohol (R-OH) H->F

Caption: Workflow for synthesis of this compound derivatives.

Detailed Protocol: Knoevenagel Synthesis of trans-2,4-Difluorocinnamic Acid

Materials:

  • 2,4-Difluorobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (solvent)

  • Piperidine (catalyst, ~0.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Deionized water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 3-5 hours. The evolution of carbon dioxide gas should be observed as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates completion.

  • Work-up: Once complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. An off-white precipitate should form.

  • Purification: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold deionized water to remove residual pyridine hydrochloride. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure trans-2,4-difluorocinnamic acid.[5]

Protocol: Synthesis of Amide Derivatives

The carboxylic acid moiety is an ideal handle for creating a diverse library of derivatives. Amide coupling is a robust method for exploring the chemical space around the core scaffold.

Materials:

  • trans-2,4-Difluorocinnamic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or a coupling agent like EDCI/HOBt

  • Desired primary or secondary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

Procedure (via Acyl Chloride):

  • Acyl Chloride Formation: In a flask under an inert atmosphere (N₂ or Ar), suspend trans-2,4-difluorocinnamic acid in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours until a clear solution is formed.

  • Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure.

  • Amide Coupling: Re-dissolve the resulting acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM.

  • Reaction: Slowly add the amine solution to the acyl chloride solution at 0 °C. Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to obtain the desired amide derivative.

Biological Evaluation: In Vitro Assays for 5-HT₃ Antagonism

To characterize the pharmacological activity of the synthesized compounds, a two-stage in vitro screening cascade is employed: a primary binding assay to determine affinity for the receptor, followed by a secondary functional assay to measure antagonist potency.

The 5-HT₃ Receptor Signaling Pathway

The 5-HT₃ receptor is an ionotropic receptor. Its activation by serotonin directly leads to the opening of a non-selective cation channel, causing membrane depolarization. Antagonists physically block the serotonin binding site or induce a conformational change that prevents the channel from opening, thereby inhibiting this signal.[1][7]

G cluster_0 5-HT₃ Receptor Signaling Serotonin Serotonin (5-HT) Receptor 5-HT₃ Receptor (Ligand-Gated Ion Channel) Serotonin->Receptor Binds Channel Channel Opening Receptor->Channel Activates Antagonist 2,4-Difluorocinnamic Acid Derivative Antagonist->Receptor Blocks Ion_Influx Na⁺ / Ca²⁺ Influx Channel->Ion_Influx Depolarization Neuronal Depolarization (Signal Propagation) Ion_Influx->Depolarization

Caption: Simplified signaling pathway of the 5-HT₃ receptor.

Primary Screen: Radioligand Binding Assay

This competitive assay quantifies the affinity (Ki) of a test compound for the 5-HT₃ receptor by measuring its ability to displace a known high-affinity radiolabeled antagonist.[7][19]

Protocol:

  • Membrane Preparation: Use membranes from a cell line stably expressing the human 5-HT₃A receptor (e.g., HEK-5HT3A).[7] Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]granisetron, typically at its Kd concentration), and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B). The filters will trap the membranes with the bound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Secondary Screen: Patch-Clamp Electrophysiology

This functional assay directly measures the ion channel activity and determines the potency (IC₅₀) of the compounds as antagonists.[20][21][22]

Protocol:

  • Cell Preparation: Culture cells expressing 5-HT₃ receptors (e.g., HEK-5HT3A or a neuroblastoma cell line like N1E-115) on glass coverslips.[21][22]

  • Recording Setup: Transfer a coverslip to a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular recording buffer.

  • Whole-Cell Configuration: Using a glass micropipette filled with an intracellular solution, form a high-resistance seal (giga-seal) with a single cell. Apply suction to rupture the cell membrane and achieve the whole-cell patch-clamp configuration. Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).

  • Eliciting Currents: Apply a brief pulse of a known concentration of serotonin (e.g., 10 µM, an EC₅₀ concentration) to the cell to elicit an inward current.

  • Antagonist Application: After obtaining a stable baseline response to serotonin, co-apply serotonin with varying concentrations of the synthesized this compound derivative.

  • Data Analysis: Measure the peak amplitude of the serotonin-induced current in the absence and presence of the antagonist. Plot the percentage inhibition of the current against the log concentration of the antagonist. Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the functional potency of the compound.

Data Presentation and Interpretation

The data from the synthesis and biological evaluation should be compiled to establish a clear structure-activity relationship (SAR). This allows researchers to identify which chemical modifications on the this compound scaffold lead to improved antagonist activity.

Table 1: Example SAR Data for Synthesized Amide Derivatives

Compound IDR-Group (Amide)Binding Affinity (Ki, nM)Functional Potency (IC₅₀, nM)
DFCA-01 -NH-CH₃15.225.8
DFCA-02 -NH-CH₂CH₃22.541.3
DFCA-03 -N(CH₃)₂8.914.5
DFCA-04 -NH-Cyclopropyl5.19.7
DFCA-05 -NH-Phenyl45.778.1
ReferenceOndansetron1.52.9

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel 5-HT₃ receptor antagonists. The synthetic routes described herein, particularly the Knoevenagel condensation, offer an efficient means to produce the core structure. Subsequent derivatization, coupled with a systematic in vitro evaluation cascade involving radioligand binding and electrophysiological assays, provides a robust framework for identifying lead compounds with high affinity and functional potency. The insights gained from these studies can guide further optimization efforts in the pursuit of next-generation therapeutics targeting the 5-HT₃ receptor.

References

Using 2,4-Difluorocinnamic acid to create radiosensitizers for cancer therapy

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Development of Novel Radiosensitizers for Cancer Therapy Using a 2,4-Difluorocinnamic Acid Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract: The intrinsic and acquired resistance of tumors to ionizing radiation remains a significant barrier to effective cancer treatment. Radiosensitizers, compounds that increase the susceptibility of cancer cells to radiation, represent a critical therapeutic strategy. This guide details a comprehensive workflow for the design, synthesis, and evaluation of novel radiosensitizers derived from a this compound scaffold. We provide the scientific rationale for targeting key radioresistance pathways, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3). This document offers detailed, field-proven protocols for the chemical synthesis of a candidate amide library, subsequent in vitro screening using gold-standard clonogenic survival assays, and mechanistic validation through molecular biology techniques, culminating in a framework for in vivo efficacy testing using tumor xenograft models.

Mechanistic Rationale: Targeting EGFR and STAT3 in Radioresistance

The efficacy of radiotherapy is often limited by cellular mechanisms that promote survival and repair following radiation-induced DNA damage.[1] Among the most critical pathways implicated in radioresistance are those governed by EGFR and its downstream effector, STAT3.[2][3]

Expertise & Experience: Ionizing radiation is not just a cytotoxic agent; it is a potent activator of pro-survival signaling. Upon radiation exposure, the EGFR pathway is frequently activated, triggering cascades that inhibit apoptosis, enhance DNA repair, and promote cell proliferation—effectively counteracting the therapeutic intent.[4][5] EGFR activation leads to the phosphorylation and activation of STAT3, a transcription factor that upregulates a host of anti-apoptotic and pro-proliferative genes, such as Bcl-2 and Survivin.[6][7] Persistent STAT3 activation is strongly correlated with poor radiotherapeutic outcomes and tumor recurrence.[1][2][3][6]

Cinnamic acid and its derivatives have emerged as a promising class of compounds capable of inhibiting various oncogenic protein kinases, including those within the EGFR/STAT3 axis.[8][9][10] The this compound scaffold provides a robust chemical starting point for creating targeted inhibitors. The electron-withdrawing fluorine atoms can enhance binding affinity and metabolic stability, making it an ideal core structure for developing potent radiosensitizers. The strategy is to design derivatives that specifically disrupt this radiation-induced survival signaling, thereby re-sensitizing resistant cancer cells to therapy.

Signaling_Pathway cluster_0 Cellular Response to Radiation cluster_1 Therapeutic Intervention Radiation Ionizing Radiation (IR) DSB DNA Double- Strand Breaks Radiation->DSB EGFR EGFR Radiation->EGFR Activates Resistance Radioresistance DSB->Resistance Leads to (if unrepaired) Apoptosis Apoptosis & Radiosensitization DSB->Apoptosis STAT3 STAT3 EGFR->STAT3 Activates Survival Cell Survival DNA Repair Proliferation STAT3->Survival Upregulates Transcription Survival->Resistance DFCA 2,4-Difluorocinnamic Acid Derivative DFCA->EGFR Inhibits DFCA->STAT3 Inhibits Synthesis_Workflow Start This compound (Starting Material) Step1 Step 1: Acyl Chloride Formation (e.g., SOCl₂ or (COCl)₂) Start->Step1 Intermediate 2,4-Difluorocinnamoyl Chloride (Reactive Intermediate) Step1->Intermediate Step2 Step 2: Amidation Reaction Intermediate->Step2 Product Candidate Library: 2,4-Difluorocinnamic Amides Step2->Product Amines Diverse Primary & Secondary Amines (R₁R₂NH) Amines->Step2 In_Vitro_Workflow Start Select Cancer Cell Line (e.g., A549, FaDu) Culture Cell Culture & Drug Treatment (Compound + IR) Start->Culture Assay1 Clonogenic Survival Assay (Gold Standard for Radiosensitivity) Culture->Assay1 Assay2 Western Blot (Target Engagement: p-EGFR, p-STAT3) Culture->Assay2 Assay3 Immunofluorescence (DNA Damage: γ-H2AX Foci) Culture->Assay3 Data Data Analysis: Calculate Sensitizer Enhancement Ratio (SER) Assay1->Data Result Identify Lead Candidates Data->Result In_Vivo_Workflow Start Tumor Cell Implantation (Subcutaneous) into Immunocompromised Mice Growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) Start->Growth Grouping Randomize Mice into Treatment Groups Growth->Grouping Treat Treatment Regimen: 1. Vehicle 2. Drug Only 3. IR Only 4. Drug + IR Grouping->Treat Monitor Monitor Tumor Volume (Calipers) and Body Weight (Toxicity) Treat->Monitor Endpoint Data Analysis: Tumor Growth Delay (TGD) & Statistical Analysis Monitor->Endpoint Result Determine In Vivo Efficacy Endpoint->Result

References

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the purity analysis of 2,4-Difluorocinnamic acid, a key intermediate in pharmaceutical synthesis. The method utilizes reversed-phase chromatography with gradient elution and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a complete validation strategy according to the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for this compound

This compound (2,4-DFCA) is a fluorinated organic compound increasingly utilized as a versatile building block in medicinal chemistry. The incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. Given its role as a critical starting material, ensuring the purity of 2,4-DFCA is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

The presence of impurities, such as positional isomers (e.g., 3,4- or 3,5-difluorocinnamic acid), geometric isomers (cis-isomer), or residual starting materials from synthesis, can have unintended pharmacological or toxicological effects.[1] Therefore, a highly selective and sensitive analytical method is required for its quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the preeminent technique for this purpose due to its high resolving power and suitability for non-volatile organic acids.[2][3]

This guide presents a fully developed and validated RP-HPLC method designed for the routine purity assessment and quality control of this compound.

Method Development Rationale: A Mechanistic Approach

The development of a robust HPLC method is predicated on the physicochemical properties of the analyte and fundamental chromatographic principles.

  • Analyte Characteristics: this compound (M.W. 184.14 g/mol ) is a carboxylic acid.[4] As an acidic compound, its retention in reversed-phase chromatography is highly dependent on the mobile phase pH. To ensure consistent retention and sharp, symmetrical peaks, the analyte must be maintained in its non-ionized, protonated state.[5] This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa.[6] The compound is sparingly soluble in water but soluble in organic solvents like methanol and acetonitrile.[4][7] Its conjugated system, containing a phenyl ring and an acrylic acid moiety, provides strong UV absorbance, making UV detection a suitable choice.

  • Chromatographic Mode and Stationary Phase: Reversed-phase chromatography, which separates molecules based on their hydrophobicity, is the logical choice.[2] A C18 (octadecylsilane) stationary phase was selected for its strong hydrophobic retention characteristics, which are ideal for aromatic carboxylic acids. The high surface area of C18 columns provides excellent resolving power for separating the main analyte from closely related impurities.[2]

  • Mobile Phase and Elution Mode: A mobile phase consisting of acidified water and an organic modifier (acetonitrile) was chosen. Acetonitrile is preferred for its low viscosity and favorable UV cutoff. Phosphoric acid was selected as the acid modifier because it provides a stable, low pH (around 2-2.5) and is non-volatile, ensuring consistent results.[8] A gradient elution, starting with a higher aqueous content and gradually increasing the organic modifier concentration, was implemented. This approach is critical for purity analysis as it ensures the elution of highly polar impurities in the early part of the run and more non-polar impurities later, all while maintaining good resolution around the main analyte peak.[9]

  • Detection Wavelength: Based on the UV spectrum of similar cinnamic acid derivatives, a detection wavelength of 274 nm was selected to provide high sensitivity for this compound and its potential aromatic impurities.[3][10]

Experimental Protocol: Purity Analysis

Materials and Reagents
  • This compound Reference Standard: Purity ≥ 99.5%

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm)

  • Phosphoric Acid (H₃PO₄): ACS grade, 85%

HPLC Instrumentation and Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

ParameterRecommended Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 274 nm
Injection Volume 10 µL
Run Time 40 minutes
Diluent Acetonitrile/Water (50:50, v/v)
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
5.08020
25.02080
30.02080
30.18020
40.08020
Solution Preparation
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Mix well and dilute to the mark with water. Filter through a 0.45 µm membrane filter and degas.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analysis Workflow

The overall workflow for the purity analysis is depicted below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A and B) prep_diluent Prepare Diluent (ACN:Water 50:50) prep_std Prepare Reference Standard Solution (0.5 mg/mL) prep_sample Prepare Sample Solution (0.5 mg/mL) sys_equilib Equilibrate HPLC System with Initial Conditions prep_sample->sys_equilib sys_suit Perform System Suitability Test (Inject Standard x5) inject_sample Inject Sample Solution sys_suit->inject_sample integrate Integrate Chromatograms inject_sample->integrate identify Identify 2,4-DFCA Peak by Retention Time integrate->identify calculate Calculate Purity by Area Percent Normalization identify->calculate report Generate Report calculate->report

Figure 1. Experimental workflow for HPLC purity analysis.
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time
Calculation of Purity

Calculate the purity of the sample using the area normalization method.

% Purity = (Area of 2,4-DFCA Peak / Total Area of All Peaks) x 100

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[11][12][13]

G Validation Method Validation (ICH Q2) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Figure 2. Logical workflow for HPLC method validation.
Validation Parameters and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Subject sample to stress conditions (acid, base, oxidation, heat, light). Analyze stressed samples to check for peak purity and resolution from degradants.The main peak should be spectrally pure. Resolution between the main peak and the closest eluting impurity/degradant should be > 2.0.
Linearity Analyze five concentrations ranging from LOQ to 150% of the nominal sample concentration (e.g., 0.05 - 0.75 mg/mL). Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery) Spike a placebo or sample with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the % recovery.Mean recovery should be within 98.0% - 102.0% at each level.
Precision (Repeatability) Analyze six replicate preparations of the sample at 100% of the test concentration on the same day.RSD ≤ 2.0% for the purity result.
Precision (Intermediate) Repeat the repeatability test on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0% for the purity result.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. (e.g., via S/N ratio of 10:1).Precision (RSD) at the LOQ should be ≤ 10.0%.
Robustness Systematically vary method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2).System suitability parameters must be met. Purity results should not be significantly affected.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of this compound. The detailed protocol and validation framework provide a comprehensive, scientifically-sound system for the quality control of this important pharmaceutical intermediate. This method is suitable for implementation in research, development, and manufacturing environments to ensure product quality and support regulatory submissions.

References

Title: A Practical Guide to the Complete Structural Elucidation of 2,4-Difluorocinnamic Acid using High-Resolution ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract: This comprehensive application note provides a detailed protocol and in-depth spectral analysis for the structural characterization of 2,4-Difluorocinnamic acid. Designed for researchers in synthetic chemistry, materials science, and drug development, this guide moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectroscopic output. We present a field-proven, self-validating protocol for sample preparation and data acquisition, followed by a rigorous interpretation of one-dimensional ¹H and ¹³C NMR spectra. Key spectral features, including chemical shifts (δ), scalar coupling constants (J), and the profound influence of fluorine substituents on both proton and carbon spectra, are systematically deconstructed. All quantitative data are summarized in tabular format, and key concepts and workflows are illustrated using diagrams to ensure clarity and reproducibility.

Introduction and Structural Context

This compound is a substituted aromatic carboxylic acid of interest in organic synthesis and medicinal chemistry. Its structure combines an α,β-unsaturated system with a difluorinated phenyl ring, creating a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying its chemical structure, providing unambiguous information on atom connectivity and stereochemistry.

The primary challenge and point of interest in the NMR analysis of this molecule is the presence of two magnetically active fluorine (¹⁹F) nuclei. These atoms induce characteristic splitting patterns in both the ¹H and ¹³C spectra through scalar (J) coupling, providing a powerful tool for assignment but also adding a layer of complexity to the spectra. This guide will systematically interpret these effects.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of (E)-2,4-Difluorocinnamic acid is presented below with the IUPAC-recommended numbering for the phenyl ring and standard notation for the cinnamic acid backbone.

Figure 1: Structure and numbering of this compound.

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is directly dependent on meticulous sample preparation and correct instrument parameterization. The following protocol is designed to yield high-resolution, artifact-free spectra for small organic molecules like this compound.

Sample Preparation

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent ability to dissolve polar compounds like carboxylic acids and because its residual proton signal does not overlap with analyte signals. Furthermore, it slows the exchange of the acidic carboxylic proton, often allowing it to be observed as a broad singlet.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.5 atom % D

  • High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent)[1]

  • Glass Pasteur pipette and bulb

  • Small vial (e.g., 1-dram)

Protocol:

  • Weighing the Analyte: Accurately weigh 10-20 mg of this compound into a clean, dry vial for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time, given the low natural abundance of ¹³C.[2][3]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[4] Vigorous mixing (e.g., using a vortex mixer) may be necessary to ensure complete dissolution. Preparing the sample in a secondary vial before transferring it to the NMR tube is best practice, as it prevents undissolved solids from entering the tube.[2][3]

  • Filtration and Transfer: If any particulate matter remains, filter the solution directly into the NMR tube. A simple and effective method is to plug a Pasteur pipette with a small amount of cotton or glass wool and use it to transfer the solution.[4][5] This step is crucial as suspended solids can severely degrade the magnetic field homogeneity (shimming) and thus the spectral resolution.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly on the upper part of the tube. Do not use paper labels or tape on the lower portion of the tube that enters the spectrometer.[1][4]

NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30 (A standard 30-degree pulse experiment)

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width (SW): ~16 ppm (centered around 6 ppm)

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 2-5 seconds (ensures full relaxation for quantitative analysis)

  • Number of Scans (NS): 8-16 (adjust based on concentration)

  • Receiver Gain (RG): Set automatically by the instrument.

¹³C{¹H} NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (A 30-degree pulse with proton decoupling)

  • Spectral Width (SW): ~220-240 ppm (centered around 110 ppm)

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or more. The low sensitivity of the ¹³C nucleus necessitates a significantly higher number of scans compared to ¹H NMR.[5]

Spectral Analysis and Interpretation

The logical workflow for moving from a prepared sample to a fully assigned structure involves data acquisition, processing, and systematic interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Analyte (10-100 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer shim Insert & Shim (Field Homogeneity) transfer->shim acq_h1 Acquire 1H Spectrum shim->acq_h1 acq_c13 Acquire 13C Spectrum shim->acq_c13 ft Fourier Transform (FID → Spectrum) acq_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum (DMSO δH=2.50, δC=39.52) baseline->calibrate integrate Integration (1H) calibrate->integrate assign_shifts Assign Chemical Shifts integrate->assign_shifts analyze_J Analyze Coupling Constants (H-H, H-F, C-F) assign_shifts->analyze_J structure Final Structure Confirmation analyze_J->structure

Figure 2: Experimental and analytical workflow for NMR analysis.

¹H NMR Spectrum: A Detailed Assignment

The ¹H NMR spectrum is expected to show signals in three distinct regions: the aromatic region (δ 7.0-8.0 ppm), the vinylic region (δ 6.5-8.0 ppm), and a very downfield signal for the carboxylic acid proton (δ > 12 ppm).

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected above δ 12.0 ppm. Its chemical shift is concentration-dependent, and the signal is broad due to hydrogen bonding and chemical exchange.

  • Vinylic Protons (Hα, Hβ): These two protons form an AX spin system, appearing as two doublets.

    • Hβ: This proton is trans to the aromatic ring and is deshielded by the carbonyl group. It will appear further downfield (approx. δ 7.6-7.8 ppm) as a doublet.

    • Hα: This proton is cis to the aromatic ring and will be upfield relative to Hβ (approx. δ 6.6-6.8 ppm), also as a doublet.

    • The coupling constant between them, ³JHαHβ, is expected to be large (~16 Hz), which is characteristic of a trans configuration on the double bond.[6]

  • Aromatic Protons (H3, H5, H6): This is the most complex region due to H-H and H-F couplings.

    • H6: This proton is ortho to the electron-withdrawing cinnamic acid group and will be the most deshielded aromatic proton (approx. δ 7.8-8.0 ppm). It will be split by H5 (³JHH ≈ 8-9 Hz) and by F2 (⁴JHF ≈ 5-7 Hz), likely appearing as a doublet of doublets.

    • H3: This proton is situated between two fluorine atoms. It will be split by H5 (⁴JHH ≈ 2-3 Hz), F2 (³JHF ≈ 8-10 Hz), and F4 (³JHF ≈ 8-10 Hz). This will result in a complex multiplet, likely a triplet of triplets or a doublet of doublet of doublets (approx. δ 7.2-7.4 ppm).

    • H5: This proton is coupled to H6 (³JHH ≈ 8-9 Hz), H3 (⁴JHH ≈ 2-3 Hz), and F4 (³JHF ≈ 8-10 Hz). It will appear as a complex multiplet, likely a doublet of doublet of doublets (approx. δ 7.4-7.6 ppm).

¹³C NMR Spectrum: The Impact of Fluorine

The proton-decoupled ¹³C spectrum will show 9 distinct signals. The key diagnostic feature is the splitting of carbon signals due to C-F coupling, which provides definitive evidence for the position of the fluorine atoms.

  • Carbonyl Carbon (C9): The C=O carbon will appear in the typical carboxylic acid region (δ ~167 ppm).[7] It may show a small long-range coupling to fluorine.

  • Vinylic Carbons (Cα, Cβ): These will be found in the δ 120-145 ppm range. Cβ (attached to the ring) will be further downfield than Cα. Cα may show a small ³JCF coupling to F2.

  • Aromatic Carbons:

    • Carbons bonded to Fluorine (C2, C4): These signals are the most diagnostic. They will be significantly downfield-shifted and will appear as doublets with very large one-bond coupling constants (¹JCF ≈ 240-260 Hz).[6] The signal for C2 will likely be a doublet of doublets due to coupling with both F2 (¹J) and F4 (³J), while C4 will be a doublet of doublets from F4 (¹J) and F2 (³J).

    • Carbons ortho/meta to Fluorine (C1, C3, C5, C6): These carbons will also appear as doublets or more complex multiplets due to two-bond (²JCF ≈ 15-25 Hz) and three-bond (³JCF ≈ 3-10 Hz) couplings. For instance, C1 will be split by both F2 and F6 (if present, but here F2), and C3 will be split by both F2 and F4.

Data Summary

The following tables summarize the predicted NMR data based on the analysis of structurally related compounds and established spectroscopic principles.[8][9]

Table 1: Summary of ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~12.5 br s - COOH
~7.9 dd ³JHH ≈ 9 Hz, ⁴JHF ≈ 6 Hz H6
~7.7 d ³JHαHβ ≈ 16 Hz
~7.5 ddd ³JHH ≈ 9 Hz, ³JHF ≈ 9 Hz, ⁴JHH ≈ 3 Hz H5
~7.3 ddd ³JHF ≈ 10 Hz, ³JHF ≈ 9 Hz, ⁴JHH ≈ 3 Hz H3

| ~6.7 | d | ³JHαHβ ≈ 16 Hz | Hα |

Table 2: Summary of ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity (C-F Coupling) Coupling Constant (J, Hz) Assignment
~167.0 t (small) ⁴JCF, ⁶JCF C9 (COOH)
~164.5 dd ¹JCF ≈ 255 Hz, ³JCF ≈ 12 Hz C4
~162.0 dd ¹JCF ≈ 250 Hz, ³JCF ≈ 12 Hz C2
~142.5 d ⁴JCF ≈ 4 Hz
~131.5 dd ³JCF ≈ 10 Hz, ⁴JCF ≈ 5 Hz C6
~122.0 d ²JCF ≈ 15 Hz C1
~120.0 d ³JCF ≈ 4 Hz
~112.5 dd ²JCF ≈ 22 Hz, ⁴JCF ≈ 4 Hz C5

| ~105.0 | t | ²JCF ≈ 26 Hz | C3 |

Conclusion

This application note has detailed a robust and reproducible workflow for the complete ¹H and ¹³C NMR characterization of this compound. By following the prescribed protocols for sample preparation and data acquisition, high-quality spectra can be reliably obtained. The subsequent analysis, grounded in fundamental principles of chemical shift and scalar coupling, allows for the unambiguous assignment of all proton and carbon signals. The characteristic splitting patterns induced by the fluorine substituents serve as powerful diagnostic tools, confirming the precise substitution pattern on the aromatic ring. This comprehensive approach ensures the structural integrity of the compound and is broadly applicable to the analysis of other complex, fluorinated organic molecules.

References

Application Note: High-Throughput Quantification of 2,4-Difluorocinnamic Acid in Complex Reaction Matrices

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note presents robust and validated analytical methodologies for the precise quantification of 2,4-Difluorocinnamic acid (DFCA) in typical organic reaction mixtures. Recognizing the importance of this fluorinated building block in pharmaceutical and agrochemical synthesis, accurate in-process monitoring is critical for reaction optimization, yield determination, and quality control.[1] We detail two primary techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and sensitivity, particularly in complex matrices. The protocols herein are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R2) guidelines, ensuring data integrity and reliability.[2][3][4]

Introduction: The Analytical Challenge

This compound (MW: 184.14 g/mol ) is a white, crystalline solid with limited solubility in water but good solubility in common organic solvents.[1][5] Its chemical structure, featuring a cinnamic acid backbone with two fluorine substituents, makes it a valuable synthon.[1] The quantification of DFCA during a chemical synthesis is often complicated by the presence of structurally similar starting materials (e.g., 2,4-difluorobenzaldehyde), reagents, catalysts, and potential byproducts. Therefore, the chosen analytical method must exhibit high specificity to differentiate the analyte of interest from these interfering species. This note provides a comprehensive guide to selecting and implementing an appropriate analytical strategy.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC₉H₆F₂O₂[1]
Molecular Weight184.14 g/mol [1]
Melting Point216-218 °C[6]
AppearanceWhite to off-white crystalline solid[1][7]
SolubilitySparingly soluble in water; soluble in ethanol, methanol, DMSO[1][5]
pKa~4.2 (Estimated based on benzoic acid pKa of 4.20)[8][9]

The acidic nature of DFCA (due to the carboxylic acid group) and its UV chromophore (the conjugated system) are key features exploited in the analytical methods described below.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the workhorse for routine, high-throughput analysis of moderately polar compounds like DFCA. The method's robustness, simplicity, and speed make it ideal for in-process control.

Principle of Separation

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition (e.g., the ratio of acetonitrile to water and the pH), the retention time of DFCA can be modulated to achieve baseline separation from other reaction components. The acidic nature of DFCA means that suppressing its ionization by maintaining a low mobile phase pH (e.g., pH < 3) is crucial for achieving sharp, symmetrical peaks and reproducible retention.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample 1. Aliquot Reaction Mixture Dilute 2. Dilute with Mobile Phase Sample->Dilute Filter 3. Filter (0.45 µm) Dilute->Filter Inject 4. Inject onto HPLC Filter->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. UV Detection (λ=275 nm) Separate->Detect Integrate 7. Integrate Peak Area Detect->Integrate Calibrate 8. Quantify via Calibration Curve Integrate->Calibrate Report 9. Report Concentration Calibrate->Report

Caption: HPLC-UV workflow for DFCA quantification.

Detailed Protocol

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized (DI) or HPLC grade.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • DFCA Standard: Certified reference material (>98% purity).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the typical absorbance maxima for cinnamic acid derivatives).[10]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of DFCA (1 mg/mL) in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (30:70 ACN:Water with 0.1% TFA).

  • Sample Preparation: Carefully take a small, representative aliquot (e.g., 100 µL) from the reaction mixture.[11] Dilute it with a known volume of the initial mobile phase to bring the expected DFCA concentration within the calibration range. For example, a 1:100 dilution may be appropriate. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the DFCA standard against its concentration. Determine the concentration of DFCA in the prepared samples using the linear regression equation from the calibration curve. Back-calculate to find the concentration in the original reaction mixture.

Method Validation (ICH Q2(R2) Guidelines)[2][3][13]
ParameterAcceptance CriteriaTypical Result
Linearity R² ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%Intra-day: 0.8%, Inter-day: 1.5%
Specificity Baseline resolution (Rs > 1.5) from impuritiesAchieved for known starting materials
LOD / LOQ Signal-to-Noise ≥ 3 / ≥ 100.2 µg/mL / 0.7 µg/mL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For reaction mixtures containing volatile and thermally stable components, or when higher specificity is required, GC-MS is an excellent alternative. DFCA, being a carboxylic acid, is non-volatile and requires derivatization to a more volatile ester (e.g., a trimethylsilyl (TMS) ester) prior to analysis.[12]

Principle of Analysis

The derivatized sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that serves as a chemical fingerprint. Quantification is achieved by monitoring specific, characteristic ions of the derivatized DFCA.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Aliquot & Evaporate Solvent Deriv 2. Derivatize with BSTFA Sample->Deriv Recon 3. Reconstitute in Hexane Deriv->Recon Inject 4. Inject into GC Recon->Inject Separate 5. Chromatographic Separation Inject->Separate Ionize 6. Ionization & Fragmentation (MS) Separate->Ionize Extract 7. Extract Ion Chromatogram (EIC) Ionize->Extract Integrate 8. Integrate Peak Area Extract->Integrate Quantify 9. Quantify vs. Internal Standard Integrate->Quantify

Caption: GC-MS workflow for DFCA quantification.

Detailed Protocol

Instrumentation:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole system).

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Pyridine, Hexane (anhydrous, GC grade).

  • Internal Standard (IS): A non-interfering compound with similar chemical properties, e.g., 4-Fluorocinnamic acid.[5][13]

GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for DFCA-TMS: m/z 256 (Molecular Ion)

    • Qualifier Ions: m/z 241 (M-15), m/z 197 (M-59) (Fragmentation patterns for cinnamic acid derivatives can be complex).[14]

Procedure:

  • Standard/Sample Preparation: To a 2 mL autosampler vial, add an aliquot of the standard solution or reaction mixture sample. Add a known amount of the internal standard. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dry residue. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Reconstitution: After cooling to room temperature, dilute the mixture with 850 µL of hexane.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS.

  • Quantification: Identify the DFCA-TMS peak by its retention time and the presence of the quantifier and qualifier ions. Calculate the ratio of the peak area of the DFCA-TMS quantifier ion to the peak area of the internal standard's quantifier ion. Construct a calibration curve by plotting this ratio against the concentration of the DFCA standards. Determine the concentration in the samples from this curve.

Conclusion and Method Selection

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound in reaction mixtures. The choice of method depends on the specific requirements of the analysis.

  • HPLC-UV is recommended for routine, high-throughput monitoring where the reaction matrix is relatively clean and known. Its ease of use and lower operational cost are significant advantages.

  • GC-MS should be employed when ultimate specificity is required, especially in the presence of co-eluting impurities or for trace-level quantification. The derivatization step adds complexity but provides unparalleled confidence in analyte identification through mass spectral data.

By implementing these validated protocols, researchers and drug development professionals can ensure the generation of accurate and reliable data, facilitating efficient process development and stringent quality control.

References

Application Notes and Protocols for Amide Coupling with 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Cinnamic Amides

Amide bond formation is arguably the most critical reaction in medicinal chemistry, forming the backbone of countless therapeutic agents.[1] Within this domain, the synthesis of N-aryl cinnamamides derived from fluorinated precursors like 2,4-Difluorocinnamic acid holds particular significance. The incorporation of fluorine atoms into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides a comprehensive guide to the experimental protocols for the amide coupling of this compound, offering detailed methodologies, mechanistic insights, and troubleshooting strategies to empower researchers in the synthesis of these valuable compounds.

Mechanistic Underpinnings: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically unfavorable under standard conditions.[2] Therefore, the carboxylic acid must first be "activated" into a more electrophilic species. This is achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group. Two of the most prevalent and effective classes of coupling reagents are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).

EDC/HOBt Pathway
  • Activation of Carboxylic Acid: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2]

  • Formation of the HOBt Active Ester: This unstable intermediate is prone to racemization and other side reactions. The addition of 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable HOBt-ester.

  • Nucleophilic Attack by Amine: The amine then attacks the activated HOBt-ester, forming the desired amide bond and regenerating HOBt.

HATU Pathway
  • Deprotonation and Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form a highly reactive OAt-active ester.[3]

  • Nucleophilic Attack by Amine: The amine subsequently attacks this active ester to yield the final amide product, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[3]

Visualizing the Workflow: From Reagents to Product

G cluster_prep Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Purification Carboxylic_Acid This compound Reaction_Vessel Reaction at 0°C to RT Carboxylic_Acid->Reaction_Vessel Amine Amine (e.g., Substituted Aniline) Amine->Reaction_Vessel Solvent Anhydrous Solvent (DMF or DCM) Solvent->Reaction_Vessel Coupling_Reagent Coupling Reagent (EDC/HOBt or HATU) Coupling_Reagent->Reaction_Vessel Base Base (if required, e.g., DIPEA) Base->Reaction_Vessel Quenching Aqueous Workup Reaction_Vessel->Quenching Reaction Monitoring (TLC/LC-MS) Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Purified N-Aryl-2,4-Difluorocinnamamide Purification->Product

Caption: A generalized workflow for the amide coupling of this compound.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust starting point for the coupling of this compound with a range of primary and secondary amines.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Suggested Quantity (for 1 mmol scale)Molarity/Equivalents
This compound184.14184 mg1.0 eq
AmineVariable1.1 mmol1.1 eq
EDC.HCl191.70230 mg1.2 eq
HOBt135.13162 mg1.2 eq
Anhydrous DMF or DCM-5-10 mL-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add the desired amine (1.1 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM (5-10 mL).

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add EDC.HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20-30 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol is particularly effective for more challenging couplings, such as those involving sterically hindered or electron-deficient anilines.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Suggested Quantity (for 1 mmol scale)Molarity/Equivalents
This compound184.14184 mg1.0 eq
AmineVariable1.0 mmol1.0 eq
HATU380.23418 mg1.1 eq
DIPEA129.25348 µL (259 mg)2.0 eq
Anhydrous DMF or ACN-5-10 mL-

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or acetonitrile (ACN).

  • Add DIPEA (2.0 eq) to the solution.

  • Add HATU (1.1 eq) to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 1-18 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate (20-30 mL).

  • Wash the organic layer with 1N HCl or saturated NH₄Cl solution (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Field-Proven Insights

G Start Low or No Product Yield Check_Reagents Are reagents and solvents anhydrous? Start->Check_Reagents Check_Amine Is the amine electron-deficient or sterically hindered? Start->Check_Amine Check_Solubility Are all reactants fully dissolved? Start->Check_Solubility Check_Temp Is the reaction sluggish at room temperature? Start->Check_Temp Sol_Reagents Use freshly dried reagents and anhydrous solvents. Check_Reagents->Sol_Reagents Yes Sol_Amine Switch to a more potent coupling reagent like HATU or T3P. Check_Amine->Sol_Amine Yes Sol_Solubility Switch to a more polar solvent (e.g., DMF, NMP). Check_Solubility->Sol_Solubility No Sol_Temp Gently heat the reaction to 40-50 °C. Check_Temp->Sol_Temp Yes

Caption: A troubleshooting guide for common issues in amide coupling reactions.

Expertise & Experience:

  • Electron-Deficient Amines: The fluorine atoms on this compound are electron-withdrawing, which can make the carboxylic acid more reactive. However, if coupling with an electron-deficient aniline, the reduced nucleophilicity of the amine can lead to sluggish reactions. In such cases, HATU is often a superior choice to EDC/HOBt.[4] For particularly challenging cases, the addition of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst can be beneficial, as it can form a highly reactive acyliminium ion intermediate.[1]

  • Steric Hindrance: If either the amine or the carboxylic acid is sterically hindered, the reaction may require more forcing conditions.[4] This can include switching to a more powerful coupling reagent like HATU or gently heating the reaction.[4]

  • Solvent Choice: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents for amide coupling. DMF is generally better at solubilizing polar reactants and reagents. Ensure that all solvents are anhydrous, as water can hydrolyze the activated intermediates and reduce yields.[4]

  • Workup Considerations: The urea byproduct from EDC is water-soluble, making it relatively easy to remove during the aqueous workup.[5] In contrast, the byproducts from HATU can sometimes be more challenging to remove and may require careful chromatography.

Safety and Handling

Peptide coupling reagents, particularly uronium salts like HATU, are potent sensitizers and can cause severe allergic reactions upon repeated exposure.[6][7] It is imperative to handle these reagents with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and to work in a well-ventilated fume hood.

Conclusion

The amide coupling of this compound is a versatile and crucial reaction for the synthesis of novel chemical entities in drug discovery. By understanding the underlying mechanisms of common coupling reagents and following robust experimental protocols, researchers can efficiently synthesize a wide range of N-aryl-2,4-difluorocinnamamides. The choice between EDC/HOBt and HATU will depend on the specific substrates, with HATU often providing superior results for more challenging couplings. Careful attention to reaction conditions, reagent quality, and safety precautions will ensure successful and reproducible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Difluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile fluorinated building block. The purity of this compound is critical for its successful application in pharmaceutical synthesis and materials science, as impurities can lead to unwanted side reactions, lower yields, and compromised biological activity in downstream processes.

This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, manage, and remove common impurities, ensuring the high quality of your starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method for its synthesis is the Knoevenagel condensation of 2,4-difluorobenzaldehyde with malonic acid. Based on this, the expected impurities are analogous to other difluorocinnamic acid isomers and typically include:

  • cis-2,4-Difluorocinnamic acid: This geometric isomer is often formed as a minor byproduct during the synthesis of the desired trans-isomer.[1]

  • Unreacted Starting Materials: Residual 2,4-difluorobenzaldehyde and malonic acid may be present in the crude product.[1]

  • Positional Isomers: If the starting 2,4-difluorobenzaldehyde is not of high purity, other difluorocinnamic acid isomers could be present in trace amounts.[1]

  • Solvent Residues: Residual solvents from the reaction or initial purification steps may be retained in the solid product.

Q2: My sample of this compound has a melting point lower than the reported 216-218 °C. What is the likely cause?

A2: A depressed and broadened melting point is a classic indicator of impurities. The presence of any of the impurities mentioned in Q1, particularly the cis-isomer or residual starting materials, can disrupt the crystal lattice of the pure trans-2,4-Difluorocinnamic acid, leading to a lower melting point.[1][2]

Q3: I am observing an unexpected peak in my HPLC chromatogram. How can I identify it?

A3: An unexpected peak is likely one of the common impurities. To identify it, you can employ several analytical techniques:

  • LC-MS: This is a powerful tool to determine the mass of the impurity, which can help in deducing its molecular formula and identity.[1]

  • Comparison with Standards: If available, comparing the retention time of the unknown peak with that of known standards (e.g., 2,4-difluorobenzaldehyde, cis-2,4-Difluorocinnamic acid) is a reliable identification method.[1]

  • High-Resolution Mass Spectrometry and NMR: For definitive structural elucidation of an unknown impurity, high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are invaluable.[1]

Q4: What is a suitable solvent system for the recrystallization of this compound?

A4: While specific solubility data for this compound is not extensively published, a mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of its positional isomers, like trans-3,4-Difluorocinnamic acid.[1] The principle relies on the compound's good solubility in the hot ethanol/water mixture and poor solubility at lower temperatures, which allows for the recovery of purified crystals upon cooling.[1] Due to its structural similarity, an ethanol/water or a similar alcohol/water system is a logical starting point for this compound.

Q5: How can I confirm that my purified sample is the trans-isomer?

A5: ¹H NMR spectroscopy is the most effective method for confirming the stereochemistry. The vinyl protons of the double bond in the trans-isomer will exhibit a large coupling constant (J value), typically in the range of 15-16 Hz.[1] The corresponding cis-isomer would have a smaller coupling constant, generally around 12 Hz.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution Expected Outcome
Low Purity by HPLC Presence of the cis-isomer or unreacted starting materials.1. Optimize the HPLC method for better separation. 2. Perform a careful recrystallization.[1]Improved peak purity and resolution in the HPLC chromatogram. A purer, crystalline solid is obtained.
Poor Resolution Between cis and trans Isomers in HPLC Suboptimal mobile phase or column.1. Use a high-purity, end-capped C18 column. 2. Adjust the mobile phase composition (e.g., acetonitrile/water with a small amount of acid like phosphoric or formic acid). A gradient elution may be necessary.[1][3]Baseline separation of the cis and trans isomer peaks.
"Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated.1. Ensure the correct solvent system is being used. 2. Dissolve the compound in the minimum amount of hot solvent and allow it to cool slowly. Seeding with a pure crystal can help induce crystallization.[4]Formation of a crystalline solid instead of an oil upon cooling.
Sample Appears Discolored (e.g., yellow or brown) Presence of colored byproducts from the synthesis.1. During recrystallization, add a small amount of activated charcoal to the hot solution. 2. Perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[5]A white to off-white crystalline product is obtained.
Low Yield After Recrystallization The compound has significant solubility in the cold solvent; too much solvent was used; premature crystallization during hot filtration.1. Cool the crystallization mixture in an ice bath to maximize crystal formation. 2. Use the minimum amount of hot solvent for dissolution. 3. Ensure the filtration apparatus is pre-heated before hot filtration.Improved recovery of the purified product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of crude this compound using a mixed solvent system, adapted from methods for similar compounds.[1][6]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 9:1 ethanol/water mixture and heat the solution on a hot plate with stirring.

  • Saturated Solution: Continue to add the hot solvent mixture dropwise until all the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with filter paper. Filter the hot solution to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature.

  • Maximize Yield: Further cool the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose HPLC method that can be used as a starting point for the purity analysis of this compound.[1][3]

Parameter Recommended Condition Rationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic carboxylic acids.
Mobile Phase A: 0.1% Phosphoric Acid in Water B: AcetonitrileA common mobile phase for reversed-phase chromatography of polar analytes, ensuring good peak shape.
Gradient A gradient elution is recommended to separate impurities with a range of polarities. A typical starting point would be a linear gradient from 20% B to 80% B over 20 minutes.To ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 275 nmCinnamic acid derivatives typically have strong UV absorbance around this wavelength.
Injection Volume 10 µL
Sample Preparation Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low purity results in a sample of this compound.

G start Low Purity Detected by HPLC check_impurities Identify Impurity Peaks (LC-MS, Standards) start->check_impurities unknown_impurity Unknown Impurity? check_impurities->unknown_impurity known_impurities Known Impurities? (e.g., cis-isomer, starting materials) structural_elucidation Structural Elucidation (NMR, HRMS) known_impurities->structural_elucidation unknown_impurity->known_impurities No recrystallize Perform Recrystallization (Ethanol/Water) unknown_impurity->recrystallize Yes reanalyze Re-analyze by HPLC recrystallize->reanalyze column_chromatography Consider Column Chromatography (Silica Gel, Hexane/EtOAc) column_chromatography->reanalyze pass Purity Meets Specification reanalyze->pass fail Purity Still Low reanalyze->fail fail->column_chromatography

Caption: Troubleshooting workflow for low purity of this compound.

References

Technical Support Center: Purification of trans-2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trans-2,4-difluorocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to address the common challenge of removing its cis-isomer impurity. The following question-and-answer format provides in-depth troubleshooting advice and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: How can I determine the initial purity of my trans-2,4-Difluorocinnamic acid and quantify the cis-isomer impurity?

A1: The most effective method for determining the initial purity and quantifying the cis-isomer is High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method using a C18 column will allow for the separation of the two isomers.

Another powerful technique is ¹H NMR spectroscopy. The vinyl protons of the trans-isomer exhibit a characteristic coupling constant (J value) of approximately 15-16 Hz, while the cis-isomer will have a smaller coupling constant, typically around 12-13 Hz. By integrating the signals corresponding to the vinyl protons of both isomers, you can determine their relative ratio.

Q2: What is the most straightforward method for removing small amounts of the cis-isomer from my trans-2,4-Difluorocinnamic acid?

A2: For removing small amounts of the cis-isomer, recrystallization is the most straightforward and cost-effective method. The trans-isomer is generally less soluble than the cis-isomer in most solvents, which allows for its selective crystallization upon cooling.

A mixed solvent system of ethanol and water is often effective for the recrystallization of cinnamic acid derivatives.

Q3: My recrystallization did not significantly improve the purity. What are my next steps?

A3: If a single recrystallization is insufficient, you have a few options:

  • Iterative Recrystallization: Perform a second recrystallization. Sometimes, multiple recrystallizations are necessary to achieve high purity.

  • Solvent System Optimization: The initial solvent system may not be optimal. You should perform solubility tests with a range of solvents to find a system where the trans-isomer has high solubility in the hot solvent and very low solubility in the cold solvent, while the cis-isomer remains more soluble.

  • Column Chromatography: For more challenging separations, column chromatography is a highly effective technique.

Q4: Can you provide a detailed protocol for purification by column chromatography?

A4: Yes, here is a general protocol for the purification of trans-2,4-Difluorocinnamic acid by silica gel column chromatography:

Protocol: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase.

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude 2,4-Difluorocinnamic acid in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. A typical mobile phase for separating cinnamic acid derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure trans-isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified trans-2,4-Difluorocinnamic acid.

Q5: I am concerned about the potential for isomerization during my experiment. Is this a valid concern?

A5: Yes, photoisomerization is a valid concern for cinnamic acid derivatives. Exposure to ultraviolet (UV) light, including direct sunlight, can cause the trans-isomer to convert to the cis-isomer. To minimize this, it is best practice to:

  • Work in a fume hood with the sash down to block overhead fluorescent lighting.

  • Use amber glass containers or wrap your glassware in aluminum foil.

  • Avoid prolonged exposure to direct sunlight.

Troubleshooting Guide

Issue Potential Cause Recommended Solution Expected Outcome
Low Purity by HPLC Presence of the cis-isomer or starting materials.1. Optimize the HPLC method to ensure good separation of all components. 2. Perform a recrystallization to remove impurities.Improved peak purity and resolution in the HPLC chromatogram. A purer, crystalline solid is obtained.
Poor Resolution between cis and trans Isomers in HPLC Suboptimal mobile phase or column.1. Use a high-purity, end-capped C18 column. 2. Adjust the mobile phase composition. A gradient elution may be necessary. 3. Optimize the pH of the aqueous component of the mobile phase.Baseline separation of the cis and trans isomer peaks.
Sample Appears Discolored (e.g., yellow or brown) Presence of

Technical Support Center: Overcoming Solubility Challenges of 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, fluorinated organic compounds are indispensable building blocks. 2,4-Difluorocinnamic acid, with its unique electronic properties imparted by the fluorine substituents, is a valuable precursor for a range of functional molecules. However, its crystalline nature and intermolecular interactions, including hydrogen bonding and π-stacking, often lead to significant solubility challenges in common reaction media. This guide is designed to be a comprehensive resource for researchers, providing both foundational knowledge and actionable troubleshooting strategies to overcome these solubility hurdles, ensuring the smooth progression of your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound that influence its solubility?

A1: Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. Key parameters are summarized in the table below. The high melting point is indicative of a stable crystal lattice, which requires significant energy to disrupt for dissolution. The molecule possesses both a polar carboxylic acid group capable of hydrogen bonding and a relatively nonpolar difluorophenyl ring. This dual nature dictates its complex solubility profile.

PropertyValueSource
Molecular Formula C₉H₆F₂O₂[1]
Molecular Weight 184.14 g/mol [1]
Appearance White to off-white solid/crystal[1]
Melting Point 216-218 °C
Predicted pKa 4.29[N/A]
Water Solubility Sparingly soluble[2]
Q2: Why is this compound poorly soluble in water?

A2: The limited aqueous solubility of this compound is a classic case of a molecule with a predominant nonpolar character.[2] While the carboxylic acid group can interact with water through hydrogen bonding, the larger, hydrophobic difluorophenyl ring disrupts the hydrogen-bonding network of water, making dissolution energetically unfavorable.

Q3: In which types of organic solvents is this compound generally soluble?

A3: Generally, this compound exhibits better solubility in polar aprotic solvents and some polar protic solvents. This is because these solvents can effectively solvate both the polar carboxylic acid group and the nonpolar aromatic ring. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol are often good starting points.[3] However, the exact solubility can vary, and experimental determination is always recommended.

Q4: How do the fluorine atoms affect the solubility compared to unsubstituted cinnamic acid?

A4: The two electron-withdrawing fluorine atoms on the phenyl ring have a significant impact on the molecule's electronic properties. They increase the acidity of the carboxylic acid (lowering the pKa) by stabilizing the carboxylate anion. This increased acidity can be leveraged to enhance solubility in basic aqueous solutions. While fluorine is highly electronegative, its small size means its impact on lipophilicity (logP) can be subtle and context-dependent.

Troubleshooting Guides

Issue 1: My this compound is not dissolving in my chosen organic solvent for a reaction (e.g., amide coupling).

This is a common challenge, particularly in reactions like amide coupling which are frequently performed in solvents such as dichloromethane (DCM) or acetonitrile (ACN), where the solubility of this compound may be limited.

The primary reason for poor solubility in many organic solvents is the strong intermolecular hydrogen bonding between the carboxylic acid moieties, leading to the formation of stable dimers and a high lattice energy in the solid state. The chosen solvent may not be sufficiently polar or capable of disrupting these interactions.

G start Initial Observation: Poor Solubility solvent Step 1: Solvent Selection - Try polar aprotic solvents (DMF, DMSO). - Consider THF or polar protic solvents (MeOH, EtOH). start->solvent heating Step 2: Apply Gentle Heating - Warm the mixture (e.g., 40-50 °C). - Monitor for degradation. solvent->heating If still insoluble sonication Step 3: Use Sonication - Apply ultrasonic waves to break up solid agglomerates. heating->sonication If still insoluble cosolvent Step 4: Introduce a Co-solvent - Add a small amount of a high-solubility solvent (e.g., DMF) to a less effective one (e.g., DCM). sonication->cosolvent If still insoluble end Resolution: Homogeneous Reaction Mixture cosolvent->end

  • Solvent Screening: If your reaction chemistry allows, switch to a more polar aprotic solvent.

    • Recommendation: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices for dissolving many poorly soluble carboxylic acids.[3] They are particularly suitable for common reactions like amide bond formation.

  • Thermal Energy Input: Gently warming the solvent can provide the necessary energy to overcome the crystal lattice energy.

    • Protocol: While stirring, heat your reaction mixture to 40-50 °C. Always monitor for any signs of decomposition, especially with sensitive reagents.

  • Mechanical Agitation: Sonication can be a powerful tool for enhancing dissolution.

    • Procedure: Place your reaction vessel in an ultrasonic bath for 5-15 minute intervals until the solid dissolves. This method uses high-frequency sound waves to break apart solid particles and increase the surface area available for solvation.

  • Co-solvent Systems: If you must use a less-polar solvent like DCM for your reaction, a co-solvent can be effective.

    • Application: Add a small volume (e.g., 5-10% of the total volume) of DMF or DMSO to your primary solvent to create a mixed system with enhanced solvating power.

Issue 2: How can I perform a reaction with this compound in an aqueous medium where it is poorly soluble?

For certain applications, a reaction in an aqueous environment is necessary. The poor intrinsic solubility of the free acid form presents a significant barrier.

As a carboxylic acid, the solubility of this compound in water is highly pH-dependent. In its protonated (acidic) form at low pH, it is sparingly soluble due to the hydrophobic nature of the difluorophenyl ring.

By increasing the pH of the aqueous medium above the pKa of the carboxylic acid, it will be deprotonated to form the corresponding carboxylate salt. This salt is an ionic species and will exhibit significantly higher aqueous solubility.

G start Start: Insoluble this compound in Water add_base Step 1: Add a suitable base (e.g., NaOH, NaHCO₃, K₂CO₃) to the aqueous suspension. start->add_base deprotonation Step 2: Deprotonation R-COOH + OH⁻ → R-COO⁻ + H₂O add_base->deprotonation dissolution Step 3: Formation of Soluble Salt The carboxylate salt (R-COO⁻Na⁺) dissolves in water. deprotonation->dissolution end Result: Clear, Homogeneous Aqueous Solution dissolution->end

  • Suspension: Suspend the desired mass of this compound in the required volume of deionized water.

  • Basification: While stirring, add a suitable base dropwise. Common choices include 1 M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until all the solid has dissolved and the pH is approximately 2 units above the pKa of this compound (i.e., pH ~6.3). This ensures complete deprotonation.

  • Reaction: The resulting clear solution of the sodium 2,4-difluorocinnamate salt can now be used in your aqueous reaction.

  • Post-Reaction Workup: Remember that to recover the acid form of your product, you will need to re-acidify the solution after the reaction is complete.

Guide: Experimental Determination of Solubility

Given the lack of published quantitative solubility data, it is often necessary to determine it experimentally for your specific solvent and temperature conditions.

Protocol: Isothermal Shake-Flask Method

This is a standard and reliable method for determining the solubility of a solid in a liquid.

  • Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial or flask. "Excess" means that there should be undissolved solid remaining after equilibration.

  • Equilibration: Place the sealed container in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that is within the linear range of your analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

References

Technical Support Center: Synthesis of 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluorocinnamic acid. Recognizing the challenges posed by side reactions, this document provides a structured troubleshooting guide and frequently asked questions (FAQs) to address specific experimental issues. The content is grounded in established chemical principles to ensure both scientific accuracy and practical utility in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and what are their relative merits?

A1: The three most prominent methods for synthesizing this compound are the Perkin reaction, the Knoevenagel-Doebner condensation, and the Heck reaction.[1][2]

  • Perkin Reaction: This is a classic method involving the condensation of 2,4-difluorobenzaldehyde with acetic anhydride in the presence of an alkali salt like potassium or sodium acetate.[3][4] It is well-established but often requires high temperatures (180-200 °C), which can lead to side products.[1]

  • Knoevenagel-Doebner Condensation: This is often the preferred route due to its higher yields and milder reaction conditions compared to the Perkin reaction.[1][2] It involves the reaction of 2,4-difluorobenzaldehyde with malonic acid, catalyzed by a weak base like pyridine with a piperidine co-catalyst.[2][5][6] The reaction is typically followed by a decarboxylation step.[7]

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and versatility.[1] It couples an aryl halide (e.g., 1-bromo-2,4-difluorobenzene) with acrylic acid.[4] The main drawbacks are the cost of the palladium catalyst and the potential need for phosphine ligands.[1]

Q2: What is the most common impurity encountered in the synthesis of this compound?

A2: Regardless of the synthetic route, the formation of the geometric cis-isomer (Z-isomer) is a common issue.[8] The desired product is typically the trans-isomer (E-isomer), which is thermodynamically more stable. The amount of the cis-isomer can vary depending on reaction conditions. Its presence can depress and broaden the melting point of the final product, a classic indicator of impurity.[8]

Q3: Why is temperature control so critical in the Perkin reaction?

A3: The high temperatures (typically 180 °C) required for the Perkin reaction can promote several side reactions.[1][9] Excessive heat can lead to the thermal decomposition of the reactants and products, resulting in the formation of dark, tarry substances that complicate purification. Furthermore, side reactions like the self-condensation of acetic anhydride or decarboxylation of the intermediate product can occur, reducing the overall yield.[3]

Q4: In the Knoevenagel-Doebner condensation, what is the purpose of using both pyridine and piperidine?

A4: In this reaction, pyridine often serves as both the solvent and a basic catalyst, while piperidine, a stronger base, acts as the primary catalyst.[2] The mechanism involves the formation of an enolate from malonic acid, which then attacks the aldehyde. Piperidine is more effective at generating the necessary enolate concentration to drive the reaction forward. The combination allows for efficient condensation under relatively mild heating conditions (refluxing pyridine at ~115 °C).[1][7]

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of this compound.

Issue 1: Low Yield and a Dark, Tarry Reaction Mixture in a Perkin Reaction
  • Probable Cause 1: Reaction Temperature is Too High or Heating is Uneven.

    • Explanation: As discussed in the FAQs, excessive temperatures cause thermal degradation and polymerization of the aldehyde and anhydride.[1] Aromatic aldehydes, especially when activated by fluorine atoms, can be susceptible to such side reactions.

    • Solution:

      • Use a precisely controlled heating system, such as an oil bath with a digital temperature controller and a contact thermometer, to maintain a stable temperature of 180 °C.

      • Ensure efficient stirring throughout the reaction to distribute heat evenly and prevent localized overheating.

      • Consider reducing the temperature slightly (e.g., to 170-175 °C) and extending the reaction time, monitoring progress by Thin Layer Chromatography (TLC).

  • Probable Cause 2: Presence of Moisture.

    • Explanation: The Perkin reaction uses acetic anhydride, which readily hydrolyzes to acetic acid in the presence of water. This consumes the reagent and can interfere with the reaction mechanism, which relies on the formation of an enolate from the anhydride.[9][10]

    • Solution:

      • Use anhydrous potassium or sodium acetate, drying it in an oven before use if necessary.

      • Ensure all glassware is thoroughly dried.

      • Perform the reaction under a drying tube (e.g., filled with CaCl₂) to protect it from atmospheric moisture.[1]

Issue 2: Incomplete Reaction or Low Purity in a Knoevenagel-Doebner Condensation
  • Probable Cause 1: Incomplete Decarboxylation.

    • Explanation: The initial condensation between 2,4-difluorobenzaldehyde and malonic acid forms a dicarboxylic acid intermediate. This intermediate must lose a molecule of CO₂ to yield the final cinnamic acid derivative.[7][11] If the reaction is not heated sufficiently or for long enough, this step may be incomplete, leaving the dicarboxylic acid as a major impurity.

    • Solution:

      • Ensure the reaction is maintained at a sufficient temperature (e.g., refluxing pyridine or ~110 °C in an oil bath) for the recommended time (typically 1.5-4 hours).[1][2]

      • Monitor the reaction for the cessation of CO₂ evolution, which indicates the completion of decarboxylation.[1]

      • During workup, the dicarboxylic acid has different solubility properties and can often be removed during recrystallization.

  • Probable Cause 2: Unreacted Starting Materials Remain.

    • Explanation: This can be due to insufficient catalyst, too short a reaction time, or a temperature that is too low. The catalytic cycle may not be turning over efficiently.

    • Solution:

      • Verify the amount of piperidine catalyst added (~0.1 equivalents).[1]

      • Increase the reaction time and monitor by TLC until the starting aldehyde spot has been consumed.

      • Ensure the temperature is maintained at the target for the duration of the reaction.

Issue 3: Product Contains an Unexpected Isomer or Byproduct
  • Probable Cause 1: Formation of the cis (Z)-Isomer.

    • Explanation: While the trans (E)-isomer is thermodynamically favored, kinetic control or certain reaction conditions can lead to the formation of the cis-isomer.[8] This is a common byproduct in many alkene syntheses.

    • Solution:

      • The cis and trans isomers often have different solubilities, allowing for separation via recrystallization. An ethanol/water mixture is a common and effective solvent system for this purpose.[8]

      • Flash column chromatography can also be used for separation if recrystallization is ineffective.[12]

      • Confirm the stereochemistry using ¹H NMR spectroscopy. The vinyl protons of the trans-isomer will exhibit a large coupling constant (J value) of approximately 15-16 Hz, while the cis-isomer will show a smaller coupling constant (~12 Hz).[8]

  • Probable Cause 2: Self-Condensation of 2,4-Difluorobenzaldehyde.

    • Explanation: Under basic conditions, aromatic aldehydes can potentially undergo self-condensation reactions (e.g., a Cannizzaro-type reaction if conditions are strongly basic, or a benzoin-type condensation), although this is less common under the typical conditions for Knoevenagel or Perkin reactions.

    • Solution:

      • Use the recommended catalytic amounts of base rather than stoichiometric or excess amounts.

      • Maintain controlled temperatures, as higher temperatures can favor side reactions.

      • Purify the final product via recrystallization or column chromatography to remove higher molecular weight byproducts.[12]

Data Summary and Workflow

Table 1: Summary of Common Side Products and Prevention Strategies
Synthetic RouteCommon Side Product / ImpurityProbable CausePrevention & Mitigation Strategy
Perkin Reaction Tarry PolymersHigh reaction temperature, impurities in starting materials.Maintain strict temperature control (180 °C); use pure reagents.[1]
Unreacted Starting MaterialsInsufficient heating time; presence of moisture.Ensure anhydrous conditions; increase reaction time.[1]
Decarboxylated ByproductExcessive heating leading to loss of CO₂ from the product.Avoid temperatures significantly above 180 °C.[3]
Knoevenagel cis-(Z)-2,4-Difluorocinnamic acidKinetic control, reaction conditions.Purify via recrystallization from ethanol/water; confirm stereochemistry by ¹H NMR.[8]
Condensation Dicarboxylic Acid IntermediateIncomplete decarboxylation due to low temperature or short time.Ensure adequate heating (reflux) and reaction time to drive off CO₂.[7][11]
Unreacted Aldehyde/Malonic AcidInsufficient catalyst or reaction time.Verify catalyst loading; monitor reaction to completion via TLC.[1]
Heck Reaction Phosphine OxidesPresence of oxygen with phosphine ligands.Maintain a strict inert atmosphere (Argon or Nitrogen).[1]
Homocoupling of Aryl HalideCatalyst deactivation or incorrect stoichiometry.Use appropriate ligand-to-palladium ratios; ensure proper base and solvent are used.[13]
Experimental Workflow: Purification by Recrystallization

This protocol describes the purification of crude this compound to remove common impurities like the cis-isomer and unreacted starting materials.[8][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a 9:1 ethanol/water mixture and heat on a hot plate with stirring.

  • Hot Solvent Addition: Continue adding the hot solvent mixture dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold ethanol/water solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C), until a constant weight is achieved.

Mandatory Visualization: Troubleshooting Workflow for Low Product Yield

G start Problem: Low Yield of This compound check_purity Analyze Crude Product (TLC, NMR, LC-MS) start->check_purity is_sm Starting Materials Present? check_purity->is_sm is_side_product Unexpected Spots / Peaks Present? is_tar Is the crude product a dark tar? is_sm->is_side_product No incomplete_rxn Incomplete Reaction is_sm->incomplete_rxn Yes is_side_product->is_tar No side_product_id Identify Side Product (e.g., cis-isomer, dicarboxylic acid) is_side_product->side_product_id Yes tar_formation Thermal Degradation (Likely Perkin Reaction) is_tar->tar_formation Yes no_impurities Product is clean, but yield is low is_tar->no_impurities No sol_incomplete_rxn Solution: - Increase reaction time - Check catalyst amount - Verify temperature incomplete_rxn->sol_incomplete_rxn sol_side_product Solution: - Optimize reaction conditions - Purify via recrystallization or column chromatography side_product_id->sol_side_product sol_tar Solution: - Ensure precise temperature control - Check for moisture/impurities - Switch to Knoevenagel method tar_formation->sol_tar sol_no_impurities Solution: - Check for mechanical loss during workup - Optimize stoichiometry - Ensure reagents are pure and active no_impurities->sol_no_impurities

Caption: Logical flow for troubleshooting low product yield.

References

Technical Support Center: High-Purity Recrystallization of 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 2,4-Difluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the purification of this compound. Our goal is to equip you with the expertise to consistently achieve high-purity crystalline material.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems faced during the recrystallization of this compound.

Q1: What are the most common impurities in a sample of this compound?

A1: The impurities in your sample are often dictated by the synthetic route employed. For the prevalent Knoevenagel-Doebner condensation method, which uses 2,4-difluorobenzaldehyde and malonic acid, you can typically expect:

  • cis-2,4-Difluorocinnamic acid: This geometric isomer is a frequent byproduct.

  • Unreacted Starting Materials: Residual 2,4-difluorobenzaldehyde and malonic acid may persist.

  • Positional Isomers: Depending on the purity of the initial materials, other difluorocinnamic acid isomers could be present in trace amounts.[1]

  • Solvent Residues: Solvents from the reaction or initial work-up can be trapped in the crude solid.

Q2: My recrystallized this compound has a low and broad melting point. What does this indicate?

A2: A depressed and broadened melting point is a classic sign of impurities. The presence of isomers, residual starting materials, or other byproducts disrupts the crystal lattice of the desired trans-isomer, leading to a lower melting point.[1] The melting point of pure trans-2,4-Difluorocinnamic acid is reported to be in the range of 216-218 °C.[2]

Q3: I'm observing poor recovery after recrystallization. What are the likely causes?

A3: Low yield is a common issue and can often be traced back to a few key factors:

  • Using too much solvent: This is the most frequent cause.[3] An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If crystals form too quickly in the hot filtration step, you will lose product on the filter paper and in the funnel.[4]

  • Inappropriate solvent choice: The selected solvent may have too high a solubility for the compound at cold temperatures.

Q4: My solution has "oiled out" instead of forming crystals. What is happening and how can I fix it?

A4: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[5] This is often due to the solution being supersaturated at a temperature above the compound's melting point in that specific solvent system.[6] It can also be caused by high impurity levels or rapid cooling.[5][6] To resolve this, you can try reheating the solution to redissolve the oil, adding a small amount of additional "good" solvent to decrease supersaturation, and allowing it to cool much more slowly.[3][7]

II. Troubleshooting Guide: From Common Problems to Advanced Solutions

This section provides a more detailed, step-by-step approach to diagnosing and solving specific experimental challenges.

Problem 1: Difficulty in Selecting an Appropriate Recrystallization Solvent

Causality: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room or cold temperatures.[8][9] Finding a single solvent with these precise characteristics can be challenging. This compound, being a polar molecule with a carboxylic acid group, is sparingly soluble in water but more soluble in organic solvents.[10]

Troubleshooting Protocol:

  • Initial Solvent Screening:

    • Begin by testing the solubility of a small amount of your crude product (~50-100 mg) in various solvents (~1 mL) at room temperature.[8]

    • Common solvents to screen include water, ethanol, methanol, ethyl acetate, acetone, and toluene.[9][11] Given the structure of this compound, polar protic solvents like ethanol or methanol are good starting points.[12]

    • If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot.[8]

  • Evaluating Mixed-Solvent Systems:

    • If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[8] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble.[13]

    • For this compound, a common and effective mixed-solvent system is Ethanol/Water or Methanol/Water .[14][15][16]

    • Procedure: Dissolve the crude solid in a minimal amount of the hot "good" solvent (e.g., ethanol). Then, add the "bad" solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness (turbidity) is observed.[13][15] Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a saturated solution.[13]

Solvent System"Good" Solvent"Anti-Solvent"Rationale
Ethanol/Water EthanolWaterThis compound is soluble in hot ethanol. The addition of water decreases its solubility, inducing crystallization upon cooling.
Methanol/Water MethanolWaterSimilar to ethanol/water, methanol effectively dissolves the compound when hot, and water acts as the anti-solvent.[15]
Ethyl Acetate/Hexane Ethyl AcetateHexaneA less polar option. The compound is soluble in ethyl acetate, and the non-polar hexane reduces the overall solubility.
Problem 2: The Recrystallization Fails to Yield Crystals Upon Cooling

Causality: The failure of crystals to form from a cooled solution is often due to either the solution being too dilute (excess solvent was used) or the solution being supersaturated.[3] Impurities can also sometimes inhibit crystal nucleation.[17]

Troubleshooting Workflow:

G start Cooled Solution Remains Clear check_solvent Is the solution too dilute? start->check_solvent boil_off Boil off excess solvent to concentrate the solution. check_solvent->boil_off Yes supersaturated Is the solution supersaturated? check_solvent->supersaturated No boil_off->supersaturated induce_cryst Induce Crystallization supersaturated->induce_cryst Yes scratch Scratch inner surface of the flask. induce_cryst->scratch seed Add a seed crystal. scratch->seed If no success end Crystals Form scratch->end cool_further Cool further in an ice-salt bath. seed->cool_further If no success seed->end cool_further->end

Caption: Troubleshooting workflow for solutions that fail to crystallize.

Detailed Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystal formation.[3]

    • Concentration: If too much solvent was used, gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[3]

    • Further Cooling: If crystals still do not form at room temperature, place the flask in an ice bath to further decrease the solubility.[4]

Problem 3: Formation of Small, Impure Needles or Powder Instead of Well-Defined Crystals

Causality: The rapid formation of crystals, often referred to as "crashing out," traps impurities within the crystal lattice and leads to poor purification and small crystal size.[7] This is typically caused by cooling the solution too quickly or having a solution that is too concentrated.

Troubleshooting Protocol:

  • Control the Cooling Rate:

    • Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Do not immediately place it in an ice bath.[9][18]

    • Insulating the flask by placing it on a piece of cork or wrapping it in a towel can slow the cooling process and promote the growth of larger, purer crystals.

  • Adjust Solvent Volume:

    • If the solid crystallizes too rapidly upon removal from the heat source, it is a sign that the solution is too concentrated.

    • Reheat the mixture to redissolve the solid and add a small amount of additional hot solvent (1-2 mL).[7] This will slightly decrease the saturation level and allow for a more controlled crystallization upon cooling.

III. Detailed Experimental Protocol for High-Purity Recrystallization

This protocol outlines a reliable method for obtaining high-purity this compound using a mixed-solvent system.

Materials:

  • Crude this compound

  • Ethanol (or Methanol)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Büchner funnel and filter flask

  • Filter paper

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.[15] It is crucial to use the minimum volume necessary to achieve a saturated solution.[9]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, hot Erlenmeyer flask.[4] This step prevents premature crystallization in the funnel.

  • Inducing Crystallization:

    • To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.[13][15]

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again. The solution is now saturated.[13]

  • Cooling and Crystal Growth:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance.[18]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[18]

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the filter to partially dry them.

  • Drying:

    • Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a moderate temperature.

Process Flow Diagram:

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve Dissolve Crude Product in Min. Hot Ethanol hot_filt Hot Gravity Filtration (if needed) dissolve->hot_filt add_water Add Hot Water until Turbid hot_filt->add_water add_ethanol Add Hot Ethanol until Clear add_water->add_ethanol cool_slow Slow Cool to RT add_ethanol->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice vac_filt Vacuum Filtration cool_ice->vac_filt wash Wash with Cold Ethanol/Water vac_filt->wash dry Dry Crystals wash->dry end end dry->end High-Purity Product

Caption: Step-by-step workflow for the recrystallization of this compound.

IV. References

  • Guidechem. (n.d.). This compound 94977-52-3 wiki. Retrieved from --INVALID-LINK--

  • University of California, Davis. (n.d.). recrystallization-2.doc.pdf. Retrieved from --INVALID-LINK--

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from --INVALID-LINK--

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--

  • Organic Process Research & Development. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from --INVALID-LINK--

  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from --INVALID-LINK--

  • Organic Process Research & Development. (n.d.). Study on the Oiling-out and Crystallization for the Purification of Idebenone. ACS Publications. Retrieved from --INVALID-LINK--

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from --INVALID-LINK--

  • ThoughtCo. (2025, June 9). Troubleshooting Problems in Crystal Growing. Retrieved from --INVALID-LINK--

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--

  • Science Notes and Projects. (2013, May 29). Solutions to Common Crystal Growing Problems. Retrieved from --INVALID-LINK--

  • Scientific Research Publishing. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 9). Effect of Impurities on the Growth Kinetics of Crystals. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of trans-3,4-Difluorocinnamic Acid. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in trans-3,4-Difluorocinnamic Acid. Retrieved from --INVALID-LINK--

  • Bergfors, T. (n.d.). Crystals with problems. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes: Synthesis and Utility of trans-3,4-Difluorocinnamic Acid Derivatives. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). recrystallization.pdf. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). An In-depth Technical Guide to trans-3,4-Difluorocinnamic Acid (CAS: 112897-97-9). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from --INVALID-LINK--

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--

  • Hampton Research. (n.d.). Crystal Growth 101. Retrieved from --INVALID-LINK--

  • LabNovaix. (n.d.). This compound, 5G – D2343-5G. Retrieved from --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). α-ACETAMINOCINNAMIC ACID. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from --INVALID-LINK--

  • MDPI. (2021, August 4). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Retrieved from --INVALID-LINK--

  • California State University, Northridge. (n.d.). Chem 267. Recrystallization - Part 2. Retrieved from --INVALID-LINK--

  • Ruifu Chemical. (n.d.). 2,4-Difluorophenylacetic Acid CAS 81228-09-3 Purity >99.0% (HPLC) High Quality. Retrieved from --INVALID-LINK--

  • Finetech Industry Limited. (n.d.). 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). trans-2,4-Difluorocinnamic acid 98 94977-52-3. Retrieved from --INVALID-LINK--

  • mBio. (2025, May 23). Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis. ASM Journals. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 4-Fluorocinnamic acid 459-32-5 wiki. Retrieved from --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of 2,5-Difluorocinnamic acid (CAS 112898-33-6). Retrieved from --INVALID-LINK--

  • Ossila. (n.d.). trans-3,4-Difluorocinnamic acid | CAS Number 112897-97-9. Retrieved from --INVALID-LINK--

  • Spectrum Chemical. (n.d.). CAS Number 94977-52-3 | this compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Fluorocinnamic acid 99 459-32-5. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). a-Fluorocinnamic acid 98 350-90-3. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Conversion Rates in the Perkin Reaction for Fluorinated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Perkin reaction, specifically for the synthesis of fluorinated cinnamic acids. Fluorinated aromatic aldehydes present unique challenges due to the electron-withdrawing nature of fluorine, which can significantly impact reaction kinetics and overall yield. This document provides in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction conditions and achieve higher conversion rates.

Troubleshooting Guide: Low Conversion Rates

This section addresses the most common issues leading to low yields or incomplete conversion in the Perkin reaction with fluorinated benzaldehydes.

Question 1: My Perkin reaction with a fluorinated benzaldehyde is showing very low conversion. What are the most likely causes?

Low conversion rates with fluorinated benzaldehydes in the Perkin reaction are a frequent challenge. The primary reason is the reduced reactivity of the aldehyde. The strong electron-withdrawing effect of the fluorine atom(s) on the aromatic ring deactivates the aldehyde group, making the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by the enolate of the acid anhydride.[1]

Key Troubleshooting Steps:

  • Increase Reaction Temperature: The Perkin reaction is inherently a high-temperature condensation, often requiring temperatures around 180°C.[1][2] For electron-deficient aldehydes, it may be necessary to push the temperature even higher, to the 180-190°C range, to increase the reaction rate.[3][4] Be mindful that excessively high temperatures can lead to side reactions and decomposition.[5]

  • Prolong Reaction Time: Due to the slower reaction rate, extending the reaction time is often necessary. Reactions that might take 3-5 hours with unsubstituted benzaldehyde could require 8 hours or even longer for their fluorinated counterparts.[3][4][6] It is crucial to monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[7]

  • Ensure Anhydrous Conditions: The presence of moisture is highly detrimental to the Perkin reaction. Water can hydrolyze the acid anhydride, a key reactant, and can also affect the activity of the basic catalyst.[7] All glassware should be oven-dried, and anhydrous reagents should be used. Using freshly distilled benzaldehyde is also recommended to remove any benzoic acid impurities that may have formed upon oxidation.[6]

  • Optimize Catalyst Choice and Loading: The alkali salt of the acid anhydride is the classic catalyst.[8][9] For challenging substrates, consider switching from sodium acetate to potassium acetate, which can sometimes lead to better yields.[4] Ensure the catalyst is anhydrous by drying it in an oven before use.[6][10] Some modern variations of the Perkin reaction have explored other bases like triethylamine.[11][12]

Question 2: I've increased the temperature and time, but the yield is still poor. Could the choice of anhydride or base be the issue?

Absolutely. The interplay between the acid anhydride and the base is critical to the formation of the reactive enolate intermediate.

Detailed Considerations:

  • Anhydride Reactivity: Acetic anhydride is the most commonly used anhydride. For less reactive aldehydes, you might consider using a more reactive anhydride, although this can sometimes lead to more side products. It is essential that the anhydride has at least two alpha-hydrogens to form the necessary enolate.[13]

  • Base Strength and Type: The base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride, plays a crucial role in deprotonating the anhydride to form the enolate.[14][15] While a weak base is required to avoid self-condensation of the aldehyde, a base that is too weak may not generate a sufficient concentration of the enolate to drive the reaction forward, especially with a deactivated aldehyde. As mentioned, potassium acetate can be a more effective catalyst than sodium acetate in some cases.[4]

Catalyst/BaseTypical ApplicationConsiderations for Fluorinated Substrates
Sodium AcetateStandard for Perkin reactionsMay require higher temperatures and longer reaction times. Ensure it is anhydrous.[6][10]
Potassium AcetateAlternative to sodium acetateCan sometimes provide higher yields than sodium acetate.[4]
TriethylamineUsed in some variationsCan be an effective base, but reaction conditions may need significant re-optimization.[12]
Question 3: My reaction mixture is turning dark, and I'm getting a lot of side products. What is happening and how can I prevent it?

A dark reaction mixture, often brown or black, is indicative of side reactions, which can include polymerization or decomposition of the starting materials or products.[5] This is particularly common at the high temperatures required for the Perkin reaction.

Mitigation Strategies:

  • Incremental Temperature Increase: Instead of immediately setting the reaction to a very high temperature, try a more gradual increase. This can help to find the "sweet spot" where the desired reaction proceeds at a reasonable rate without excessive side product formation.

  • Inert Atmosphere: While not always reported in standard Perkin procedures, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions, especially during prolonged heating at high temperatures.

  • Optimal Reactant Ratios: Using a large excess of the acid anhydride is common in the Perkin reaction. A typical molar ratio is approximately 1 mole of aldehyde to 2 moles of acetic anhydride and 0.7 moles of sodium acetate.[6] Deviating significantly from these ratios can sometimes lead to an increase in side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Perkin reaction, and how does fluorine substitution affect it?

The Perkin reaction is an aldol-type condensation.[1][9] The mechanism involves the formation of an enolate from the acid anhydride, which then acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde.[16] A series of steps involving proton transfer, elimination of a water molecule, and subsequent hydrolysis of the mixed anhydride intermediate yields the α,β-unsaturated aromatic acid.[2]

Fluorine substitution on the benzaldehyde ring has a significant electronic effect. As a strong electron-withdrawing group, it reduces the electron density on the carbonyl carbon, which, contrary to what might be expected, deactivates it towards nucleophilic attack in this complex reaction sequence. This deactivation is a key reason for the sluggishness of the reaction with fluorinated substrates.[1]

Perkin_Mechanism cluster_Step1 Step 1: Enolate Formation cluster_Step2 Step 2: Nucleophilic Attack cluster_Step3 Step 3: Elimination & Hydrolysis Anhydride Acid Anhydride Enolate Anhydride Enolate Anhydride->Enolate Base Base (e.g., Acetate) Base->Anhydride Deprotonation Aldehyde Fluorinated Benzaldehyde Enolate->Aldehyde Attack on Carbonyl Intermediate1 Alkoxide Intermediate Aldehyde->Intermediate1 Intermediate2 Mixed Anhydride Intermediate1->Intermediate2 Rearrangement & Dehydration Product Fluorinated Cinnamic Acid Intermediate2->Product Hydrolysis

Caption: Simplified mechanism of the Perkin reaction.

Q2: Is there an optimal work-up procedure to maximize the recovery of my fluorinated cinnamic acid?

A careful work-up is essential to isolate the product and remove unreacted starting materials and byproducts.

Recommended Work-up Protocol:

  • Cooling and Initial Quenching: After the reaction is complete, allow the mixture to cool. Carefully and slowly add water to the reaction mixture to hydrolyze any remaining acetic anhydride.

  • Basification and Extraction: Add a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide to the mixture until it is basic (check with pH paper).[17] This will convert the cinnamic acid into its water-soluble sodium salt. Unreacted benzaldehyde can then be removed by steam distillation or extraction with an organic solvent like diethyl ether.[17][18]

  • Decolorization (Optional): If the aqueous solution is highly colored, you can add activated charcoal and heat the mixture gently, followed by hot filtration to remove the charcoal and colored impurities.[17]

  • Acidification and Precipitation: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic. The fluorinated cinnamic acid will precipitate out of the solution.[2][17]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.[17] The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[7][19]

Q3: Are there alternative methods to the Perkin reaction for synthesizing fluorinated cinnamic acids that might offer better yields?

Yes, if the Perkin reaction proves to be consistently low-yielding, several other methods can be employed:

  • Knoevenagel Condensation: This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.[7] This method often proceeds under milder conditions than the Perkin reaction.

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction between an aryl halide and an acrylate can be a powerful method for forming the carbon-carbon double bond of cinnamic acids.[20]

  • Wittig Reaction: The reaction of an aromatic aldehyde with a phosphorus ylide can also be used to synthesize cinnamic acid derivatives.

The choice of method will depend on the specific fluorinated substrate and the availability of starting materials.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Quality Start->Check_Reagents Optimize_Catalyst Optimize Catalyst System Start->Optimize_Catalyst Increase_Temp Increase Temperature (e.g., to 180-190°C) Check_Conditions->Increase_Temp Increase_Time Increase Reaction Time (e.g., >8 hours) Check_Conditions->Increase_Time Monitor_Progress Monitor by TLC Increase_Temp->Monitor_Progress Increase_Time->Monitor_Progress Anhydrous Ensure Anhydrous Conditions (Oven-dried glassware, anhydrous reagents) Check_Reagents->Anhydrous Pure_Aldehyde Use Freshly Distilled Aldehyde Check_Reagents->Pure_Aldehyde Anhydrous->Monitor_Progress Pure_Aldehyde->Monitor_Progress Change_Base Switch to Potassium Acetate Optimize_Catalyst->Change_Base Change_Base->Monitor_Progress Success Improved Conversion Monitor_Progress->Success Successful Consider_Alternatives Consider Alternative Reactions (Knoevenagel, Heck, etc.) Monitor_Progress->Consider_Alternatives Still Low

Caption: Troubleshooting workflow for low conversion rates.

Experimental Protocol: General Procedure for the Perkin Reaction with a Fluorinated Benzaldehyde

This protocol provides a starting point for the synthesis of a fluorinated cinnamic acid. The exact quantities and conditions may need to be optimized for your specific substrate.

Materials:

  • Fluorinated benzaldehyde

  • Acetic anhydride

  • Anhydrous potassium acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the fluorinated benzaldehyde (1.0 eq), acetic anhydride (2.0-2.5 eq), and anhydrous potassium acetate (0.7-1.0 eq).[6][17]

  • Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath or heating mantle to 180-190°C with stirring.[3][4]

  • Reaction Monitoring: Allow the reaction to proceed for 8-12 hours. Monitor the disappearance of the starting aldehyde by TLC.[7]

  • Work-up:

    • Allow the reaction to cool to below 100°C and then cautiously pour it into a beaker containing water.

    • Add a saturated solution of sodium carbonate until the mixture is alkaline.

    • Remove any unreacted aldehyde by steam distillation or extraction with a suitable solvent.

    • If necessary, treat the aqueous solution with activated charcoal and perform a hot filtration.[17]

    • Cool the aqueous solution in an ice bath and acidify with concentrated HCl to precipitate the product.[17]

  • Purification:

    • Collect the crude fluorinated cinnamic acid by vacuum filtration, washing with cold water.

    • Purify the product by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).[7]

    • Dry the purified crystals and determine the yield and melting point.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2,4-Difluorocinnamic Acid and Cinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the modification of natural scaffolds to enhance therapeutic efficacy is a cornerstone of drug discovery. Cinnamic acid, a ubiquitous phenylpropanoid found in the plant kingdom, has long been recognized for its diverse biological activities.[1] The strategic introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. This guide provides a comparative analysis of the biological activities of cinnamic acid and its fluorinated analogue, 2,4-difluorocinnamic acid. While direct, extensive comparative data for this compound is limited in the current literature, this document synthesizes the known activities of cinnamic acid with an expert analysis of how the specific fluorination pattern of this compound is anticipated to influence its biological profile. We will delve into their antimicrobial, anticancer, and antioxidant potential, supported by available experimental data and detailed protocols to empower further research in this promising area.

Introduction to the Compounds

Cinnamic Acid: A naturally occurring aromatic carboxylic acid, cinnamic acid is a precursor in the biosynthesis of numerous vital compounds in plants.[2] Its structure, featuring a phenyl group, a carboxylic acid, and an alkene moiety, provides a versatile template for chemical modification.[1] It has been reported to possess a wide array of pharmacological effects, including antimicrobial, antioxidant, anticancer, anti-inflammatory, and antidiabetic properties.[1][3]

This compound: This synthetic analogue of cinnamic acid incorporates two fluorine atoms on the phenyl ring at positions 2 and 4. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's properties. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties which can lead to stronger binding interactions with biological targets. While primarily utilized as a building block in the synthesis of pharmaceuticals and agrochemicals, its intrinsic biological activities are an area of growing interest.[4]

Comparative Biological Activity: An Evidence-Based Discussion

A direct comparison of the biological activities of this compound and cinnamic acid is hampered by the limited availability of experimental data for the fluorinated compound. However, by examining the well-documented activities of cinnamic acid and understanding the influence of fluorination, we can draw informed hypotheses and identify key areas for future investigation.

Antimicrobial Activity

Cinnamic acid and its derivatives are known to exhibit broad-spectrum antimicrobial activity.[5] The proposed mechanisms of action include disruption of the cell membrane, inhibition of ATPase activity, and prevention of biofilm formation.[6][7]

Cinnamic Acid: The antimicrobial efficacy of cinnamic acid itself is generally considered to be moderate. Its lipophilic nature allows it to interfere with the cell membranes of bacteria and fungi, leading to increased permeability and leakage of intracellular components.[8]

Table 1: Reported Antimicrobial Activity of Cinnamic Acid

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Cinnamic AcidStaphylococcus aureus>5000 µM[9]
Cinnamic AcidEscherichia coli>5000 µM[9]
Cinnamic AcidMycobacterium tuberculosis250-675 µM[9]
Anticancer Activity

The potential of cinnamic acid and its derivatives as anticancer agents has been an area of active research. Their mechanisms of action are thought to involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][10]

Cinnamic Acid: Cinnamic acid has demonstrated cytotoxic effects against various cancer cell lines, although typically at millimolar concentrations.[10] It has been shown to induce apoptosis and disrupt the cytoskeleton in human melanoma cells.

This compound: Direct studies on the anticancer activity of this compound are lacking. However, it is a key precursor in the synthesis of more complex molecules with potent anticancer properties. The enhanced metabolic stability conferred by the C-F bonds could translate to a longer biological half-life, a desirable characteristic for a therapeutic agent. The altered electronic properties due to the fluorine atoms may also lead to more potent interactions with cancer-related molecular targets.

Table 2: Reported Anticancer Activity of Cinnamic Acid

CompoundCell LineIC50 ValueReference
Cinnamic AcidHeLa (Cervical Adenocarcinoma)42-166 µM (derivatives)[10]
Cinnamic AcidK562 (Myelogenous Leukemia)42-166 µM (derivatives)[10]
Cinnamic AcidFem-x (Malignant Melanoma)42-166 µM (derivatives)[10]
Cinnamic AcidMCF-7 (Breast Cancer)42-166 µM (derivatives)[10]
Antioxidant Activity

The antioxidant properties of cinnamic acid are attributed to its ability to scavenge free radicals. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Cinnamic Acid: Cinnamic acid has been shown to possess antioxidant activity, contributing to its potential protective effects against oxidative stress-related diseases.[1]

This compound: The antioxidant potential of this compound has not been extensively reported. The electron-withdrawing fluorine atoms could potentially modulate the hydrogen-donating ability of the carboxylic acid group, which is a key mechanism for its radical scavenging activity. Experimental evaluation is necessary to determine the precise impact of this substitution pattern on its antioxidant capacity.

Experimental Protocols

To facilitate further comparative research, detailed protocols for key in vitro assays are provided below. These protocols are based on established methodologies and are designed to be self-validating.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[11][12]

Workflow for MIC Determination

prep_compound Prepare Stock Solution of Test Compound serial_dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of this compound and cinnamic acid in a suitable solvent (e.g., DMSO). Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[11] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Broth Microdilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in CAMHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

MTT Assay for Anticancer Activity (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

seed_cells Seed Cancer Cells in 96-well Plate add_compound Add Serial Dilutions of Test Compound seed_cells->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT Reagent and Incubate for 4 hours incubate_cells->add_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound and cinnamic acid. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Workflow for DPPH Assay

prep_solutions Prepare DPPH Solution and Test Compound Dilutions mix_reactants Mix DPPH Solution with Test Compound prep_solutions->mix_reactants incubate_dark Incubate in the Dark (e.g., 30 minutes) mix_reactants->incubate_dark read_absorbance Read Absorbance at 517 nm incubate_dark->read_absorbance calculate_inhibition Calculate % Radical Scavenging Activity read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of this compound and cinnamic acid in methanol. Ascorbic acid or Trolox can be used as a positive control.

  • Reaction Setup: In a 96-well plate, add 100 µL of the test compound dilutions to the wells. Then, add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should be used to zero the spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Putative Mechanisms of Action and Signaling Pathways

The biological effects of cinnamic acid and its derivatives are mediated through the modulation of various cellular signaling pathways.

Simplified Signaling Pathway of Inflammation Inhibited by Cinnamic Acid Derivatives

lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines cinnamic_acid Cinnamic Acid Derivatives cinnamic_acid->nfkb Inhibition

Caption: Simplified inflammatory signaling pathway potentially inhibited by cinnamic acid derivatives.

Cinnamic acid derivatives have been reported to inhibit the activation of the Toll-like receptor 4 (TLR4) and the subsequent nuclear factor kappa B (NF-κB) signaling pathway.[7] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. The difluorination in this compound could potentially enhance this inhibitory activity due to altered binding interactions with key proteins in this pathway.

In the context of cancer, cinnamic acid derivatives can induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.

Conclusion and Future Directions

Cinnamic acid stands as a versatile natural product with a broad spectrum of modest biological activities. The strategic fluorination of this scaffold, as exemplified by this compound, presents a compelling avenue for the development of novel therapeutic agents with potentially enhanced potency, selectivity, and metabolic stability. This guide has synthesized the available data for cinnamic acid and provided a framework for the comparative evaluation of this compound. The dearth of direct experimental data for this compound underscores a significant opportunity for future research. The detailed protocols provided herein are intended to empower researchers to undertake these much-needed investigations. Elucidating the antimicrobial, anticancer, and antioxidant profiles of this compound will not only expand our understanding of the structure-activity relationships of fluorinated compounds but may also pave the way for the development of new and improved therapeutic agents.

References

The Fluorine Advantage: A Comparative Guide to the Anticancer Activity of Fluorinated vs. Non-Fluorinated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cinnamic Acid Scaffold and the Quest for Potency

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, represents a privileged scaffold in medicinal chemistry.[1] Its simple structure—comprising a phenyl ring, an acrylic acid side chain, and a carboxylic acid group—offers multiple sites for chemical modification, making it an attractive starting point for developing novel therapeutic agents.[2] Derivatives of cinnamic acid have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3]

In cancer research, cinnamic acid derivatives have been shown to induce programmed cell death (apoptosis), halt the cancer cell division cycle, and interfere with critical signaling pathways that drive tumor growth.[2][4][5] However, the potency of the parent compound and its simple, non-fluorinated derivatives is often modest, with cytotoxic concentrations (IC50 values) typically falling in the high micromolar to millimolar range.[6][7] This has driven a strategic effort in drug design to enhance their efficacy. One of the most powerful and widely adopted strategies in modern medicinal chemistry is the introduction of fluorine atoms into a drug candidate's structure.

This guide provides an in-depth technical comparison of the anticancer activity of fluorinated versus non-fluorinated cinnamic acids. We will explore the physicochemical rationale for fluorination, present comparative data on cytotoxicity and mechanisms of action, and provide detailed experimental protocols for key assays. While direct head-to-head studies comparing a fluorinated cinnamic acid with its exact non-fluorinated parent are limited in the literature, this guide will synthesize the available evidence to build a clear, logical case for the strategic advantage that fluorination confers upon this promising class of anticancer agents.

The Strategic Role of Fluorine in Anticancer Drug Design

The substitution of hydrogen with fluorine is a cornerstone of modern drug development for several well-established reasons. The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly and predictably alter a molecule's biological profile.[8]

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 family.[6] This makes fluorinated compounds less susceptible to degradation in the body, which can lead to a longer biological half-life and improved bioavailability.

  • Increased Lipophilicity and Cell Permeability: Fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids).[6] This enhancement is critical for anticancer drugs, as it can improve their ability to cross the lipid bilayer of cell membranes and reach intracellular targets.[6][8]

  • Altered Electronic Properties and Binding Affinity: As the most electronegative element, fluorine acts as a strong electron-withdrawing group. This can alter the acidity or basicity of nearby functional groups and change the electron distribution across the molecule.[8] These electronic modifications can lead to stronger, more specific interactions with the target protein's active site, resulting in higher potency.

These principles form the foundation of our investigation into why fluorinated cinnamic acids often exhibit superior anticancer activity compared to their non-fluorinated counterparts.

Comparative Analysis of Anticancer Activity

The most direct measure of a compound's anticancer potential in vitro is its cytotoxicity—the ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

Cytotoxicity: A Tale of Two Potencies

While the parent trans-cinnamic acid shows some cytotoxic effects, its potency is generally low.[6][7] In contrast, the literature is replete with examples of highly modified fluorinated cinnamic acid and cinnamide derivatives that exhibit potent cytotoxicity in the low micromolar, and even nanomolar, range.

Table 1: Cytotoxicity (IC50) of Selected Non-Fluorinated Cinnamic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
trans-Cinnamic AcidHuman Melanoma (HT-144)2400[7]
Dihydroxy Cinnamic Acid (Caffeic Acid)Colon & Cervical Cancer- (Mechanism Studied)[5]
Cinnamic Acid Ester/Amide DerivativesHeLa, K562, Fem-x, MCF-742 - 166[9][10]
Harmine-Cinnamic Acid HybridsLiver Cancer (HepG2)0.74 - 3.11[1][2]
Cinnamic Acid Amide Derivative (Compound 5)Lung Cancer (A-549)10.36[11]

Table 2: Cytotoxicity (IC50) of Selected Fluorinated Cinnamic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
p-Fluorocinnamide-Imidazolone Hybrid (Compound 6)Liver Cancer (HepG2)4.23[8][12]
4-Fluoro Phenyl Ring Derivative (Compound 17)M. tuberculosis (proxy for activity)0.36 µg/mL[2]
6-Cinnamoyl-thienopyrimidine (Compound 59e)Cervical Cancer (HeLa)0.004[1]
6-Cinnamoyl-thienopyrimidine (Compound 59e)Lung Cancer (A-549)0.04[1]
6-Cinnamoyl-thienopyrimidine (Compound 59g)Cervical Cancer (HeLa)0.033[1]

The data, summarized from multiple independent studies, reveals a clear trend: while non-fluorinated derivatives can achieve micromolar potency through significant structural modifications (e.g., hybridization with other pharmacophores), the introduction of fluorine, often as part of a broader optimization strategy, is associated with compounds demonstrating exceptionally high potency.[1] For example, the fluorinated thienopyrimidine derivatives 59e and 59g exhibit IC50 values in the nanomolar range, orders of magnitude more potent than the parent cinnamic acid.[1]

Mechanism of Action: How Cinnamic Acids Fight Cancer

The anticancer effects of cinnamic acid derivatives are not limited to just cytotoxicity; they involve a sophisticated interference with the core machinery of cancer cell survival and proliferation. The primary mechanisms include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis (Programmed Cell Death)

Apoptosis is a natural, controlled process of cell suicide that is essential for normal tissue development and for eliminating damaged or cancerous cells. A hallmark of cancer is the ability to evade apoptosis. Many effective chemotherapy drugs work by reactivating this process.

Both fluorinated and non-fluorinated cinnamic acid derivatives have been shown to be effective inducers of apoptosis.[2][5] For instance, the non-fluorinated dihydroxy cinnamic acid (caffeic acid) induces apoptosis in colon and cervical cancer cells.[5] Similarly, a potent p-fluorocinnamide derivative (Compound 6) was shown to dramatically increase the population of apoptotic liver cancer cells.[8][12] After 48 hours of treatment at its IC50 concentration, the total percentage of apoptotic cells (early and late stage) increased from just 2.5% in untreated cells to 55.5% in treated cells.[8] This demonstrates that the pro-apoptotic mechanism is retained and potentially enhanced in highly potent fluorinated analogs.

cluster_workflow Apoptosis Detection Workflow (Annexin V/PI Assay) cluster_results Flow Cytometry Quadrant Analysis start Seed and Treat Cancer Cells (e.g., with Fluorinated Cinnamic Acid) harvest Harvest Cells (Including supernatant for floating apoptotic cells) start->harvest wash_pbs Wash with PBS harvest->wash_pbs wash_buffer Wash with 1X Binding Buffer wash_pbs->wash_buffer resuspend Resuspend in 1X Binding Buffer wash_buffer->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate at Room Temperature (in the dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze q1 Q1: Necrotic (Annexin V+ / PI+) analyze->q1 q2 Q2: Late Apoptotic (Annexin V+ / PI+) analyze->q2 q3 Q3: Viable (Annexin V- / PI-) analyze->q3 q4 Q4: Early Apoptotic (Annexin V+ / PI-) analyze->q4

Figure 1: Experimental workflow for assessing apoptosis via Annexin V/PI staining.

Cell Cycle Arrest

The cell cycle is the series of events that take place in a cell leading to its division and duplication. It is tightly regulated, and loss of this regulation is a fundamental characteristic of cancer, leading to uncontrolled proliferation. Cinnamic acid derivatives can intervene in this process, causing the cell cycle to halt at specific checkpoints, which prevents the cancer cell from dividing and can ultimately trigger apoptosis.

This mechanism is also conserved across both classes of compounds. Studies on non-fluorinated derivatives have shown they can induce cell cycle arrest.[4][9] The same potent p-fluorocinnamide derivative (Compound 6) mentioned earlier was found to arrest liver cancer cells in the G1 phase of the cell cycle.[8] Treatment with the compound increased the percentage of cells in the G1 phase from 50.7% in the control group to 64.2%, effectively creating a bottleneck that prevents cells from progressing towards DNA synthesis (S phase) and division.[8]

Modulation of Signaling Pathways

The anticancer effects of cinnamic acids are ultimately governed by their interaction with intracellular signaling pathways. Key pathways implicated in their mechanism of action include the NF-κB and MAPK pathways, which are central regulators of inflammation, cell survival, and proliferation.[7] The ability of cinnamic acid derivatives to inhibit these pathways contributes to their anti-inflammatory and anticancer effects.[7] Fluorination can enhance the interaction with key proteins in these pathways, such as Epidermal Growth Factor Receptor (EGFR), leading to more potent inhibition and a stronger therapeutic effect.[8]

cluster_pathway Simplified Apoptosis Signaling Pathway drug Fluorinated Cinnamic Acid Derivative receptor Death Receptor (e.g., TNFR1) drug->receptor Induces/Activates caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Figure 2: Simplified extrinsic apoptosis pathway often modulated by cinnamic acids.

Conclusion and Future Perspectives

Furthermore, these potent fluorinated analogs effectively retain and enhance the key anticancer mechanisms of the cinnamic acid class, including the robust induction of apoptosis and cell cycle arrest.[8][12] For drug development professionals, this makes fluorinated cinnamic acids a highly attractive area for further investigation. Future research should focus on synthesizing and testing matched pairs of fluorinated and non-fluorinated analogs to provide direct comparative data and further elucidate the precise structure-activity relationships. Such studies will be invaluable in designing the next generation of cinnamic acid-based therapies with the potency, selectivity, and durability required for clinical success.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HepG2, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight (or until ~70-80% confluency) at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated cinnamic acids) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration. The IC50 value is determined from the dose-response curve as the concentration that inhibits cell growth by 50%.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant to ensure all apoptotic cells are collected. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution (or as recommended by the kit manufacturer). Gently vortex the tube.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Harvesting: Harvest the cells by trypsinization, then centrifuge to form a pellet.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Incubate for at least 2 hours at 4°C (or overnight).

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cells in a PBS solution containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is crucial to ensure that only DNA is stained by PI, as PI can also bind to double-stranded RNA.

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cell suspension.

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is directly proportional to the amount of DNA in each cell, allowing for quantification of the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

References

A Senior Application Scientist's Guide to the Validation of 2,4-Difluorocinnamic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel 2,4-Difluorocinnamic acid derivatives as enzyme inhibitors, tailored for researchers and drug development professionals. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating workflow. By integrating biochemical, mechanistic, and cellular assays, this guide establishes a rigorous validation funnel, using the immuno-oncology target Indoleamine 2,3-dioxygenase 1 (IDO1) as our primary case study.

Introduction: The Rationale for this compound Derivatives in Enzyme Inhibition

Enzyme inhibitors are a cornerstone of modern therapeutics, with nearly half of all current drugs targeting this class of proteins.[1] The cinnamic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[2] The strategic introduction of fluorine atoms, as in the 2,4-difluoro substitution pattern, can significantly enhance a molecule's therapeutic potential by improving metabolic stability, increasing binding affinity, and modulating lipophilicity—key parameters in drug design.

This guide will walk through the validation of a hypothetical candidate, "DFCA-Inhibitor-X," a novel this compound derivative, against IDO1. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[3][4][5] In the tumor microenvironment, upregulation of IDO1 depletes local tryptophan and produces immunosuppressive kynurenine metabolites, allowing cancer cells to evade the immune system.[6][7][8] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.[5][9]

Our validation process will follow a logical, multi-tiered approach, designed to build a comprehensive data package that rigorously assesses the inhibitor's potential.

G cluster_0 The Enzyme Inhibitor Validation Funnel A Step 1: Biochemical Validation (Potency - IC50) B Step 2: Mechanistic Studies (How it Inhibits - Ki) A->B Confirmed Potency C Step 3: Cellular Validation (Biological Context - EC50) B->C Understood MoA D Step 4: Selectivity Profiling (Off-Target Effects) C->D Confirmed Cell Activity E Decision Point: Lead Candidate Viability D->E Favorable Selectivity

Caption: The validation funnel for enzyme inhibitors.

Step 1: Biochemical Validation — Quantifying Potency

The first critical question is whether DFCA-Inhibitor-X directly inhibits the enzymatic activity of our target, IDO1. This is quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Expertise & Causality: Why a Biochemical Assay First?

Starting with a purified, recombinant enzyme in a controlled in vitro system is essential. It isolates the interaction between the inhibitor and its direct target, removing the complexities of a cellular environment (e.g., membrane permeability, off-target binding, metabolic degradation). This provides a clean, reproducible measure of intrinsic potency.[10] The assay for IDO1 is well-established and relies on the oxidative cleavage of L-tryptophan to N'-formylkynurenine, a product with a distinct absorbance maximum around 321 nm.[11]

Experimental Protocol: IDO1 Biochemical Inhibition Assay

This protocol is adapted from standard methodologies for assessing IDO1 inhibitors.[12]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).

    • Recombinant Human IDO1 (hIDO1): Prepare a 2X working solution (e.g., 40 nM) in Assay Buffer. The final concentration should be in the linear range of the assay.

    • Substrate: Prepare a 2X working solution of L-Tryptophan (e.g., 4 mM) in Assay Buffer. This concentration is often set at or near the Michaelis constant (Km) to ensure sensitivity for competitive inhibitors.[13]

    • Cofactors: Prepare a 4X working solution containing 80 mM Ascorbic Acid, 14 µM Methylene Blue, and 0.8 mg/mL Catalase in Assay Buffer. Ascorbate serves as a reducing agent to maintain the heme iron in its active ferrous state.

    • Test Compounds: Prepare a serial dilution of DFCA-Inhibitor-X and reference compounds (e.g., Epacadostat, PF-06840003) in DMSO. Then, create a 4X working solution by diluting in Assay Buffer. The final DMSO concentration in the assay should be kept low (<1%) to avoid solvent-induced artifacts.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 25 µL of 4X Test Compound solution to appropriate wells. For controls, add 25 µL of Assay Buffer with the same percentage of DMSO.

    • Add 25 µL of 4X Cofactor solution to all wells.

    • Initiate the reaction by adding 50 µL of a pre-mixed solution containing 2X hIDO1 and 2X L-Tryptophan.

    • Incubate the plate at room temperature for a set period (e.g., 60 minutes), ensuring the reaction remains in the linear velocity phase.[13]

    • Measure the absorbance at 321 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Data Presentation: Comparison of IDO1 Inhibitor Potency
CompoundTargetBiochemical IC50 (nM)Reference
DFCA-Inhibitor-X (Hypothetical) hIDO150-
Epacadostat (INCB024360)hIDO110[11]
PF-06840003 (EOS200271)hIDO1410[14][15]

Step 2: Mechanistic Characterization — Unveiling the "How"

Once potency is established, understanding the mechanism of action (MoA) is paramount. Is the inhibition reversible or irreversible? Does the inhibitor compete with the substrate for the active site? This knowledge is crucial for optimizing drug dosage and predicting in vivo behavior.[16]

Expertise & Causality: Why Determine the Mechanism of Inhibition?

Different inhibition mechanisms yield distinct pharmacological profiles.

  • Competitive inhibitors bind to the active site and can be overcome by high substrate concentrations.[17][18]

  • Non-competitive inhibitors bind to an allosteric site, reducing the enzyme's catalytic efficiency regardless of substrate concentration.[17][18]

  • Irreversible inhibitors form a covalent bond with the enzyme, leading to a long-lasting effect, as new enzyme must be synthesized to restore activity.[1]

We can distinguish these mechanisms by systematically varying the concentrations of both the substrate (L-Tryptophan) and the inhibitor (DFCA-Inhibitor-X) and observing the effects on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax).[17]

G cluster_0 Inhibition Mechanisms cluster_comp Competitive cluster_noncomp Non-Competitive I Inhibitor EI Enzyme-Inhibitor Complex I->EI I->EI ESI Enzyme-Substrate-Inhibitor Complex I->ESI S Substrate ES Enzyme-Substrate Complex S->ES E Enzyme E->ES Binds E->EI E->EI ES->E P Product ES->P Catalyzes ES->ESI

Caption: Competitive vs. Non-competitive inhibition.

Experimental Protocol: Enzyme Kinetic Analysis
  • Setup: The assay is performed as described in Step 1, but with a matrix of conditions.

    • Hold the concentration of DFCA-Inhibitor-X constant (e.g., at 0, 0.5x IC50, 1x IC50, and 2x IC50).

    • For each inhibitor concentration, perform a substrate titration by varying the L-Tryptophan concentration (e.g., from 0.2x Km to 5x Km).[16]

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction velocity against the substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Vmax and Km.

    • Visualize the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections is diagnostic of the inhibition mechanism.[17]

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

Step 3: Cellular Validation — Proving Efficacy in a Biological Context

A potent biochemical inhibitor is only a true candidate if it can function within the complex milieu of a living cell. Cellular assays are essential to confirm that the compound can cross the cell membrane, reach its intracellular target, and inhibit its activity in a physiological setting.[19]

Expertise & Causality: From Purified Protein to Live Cells

Moving into a cellular model introduces critical biological hurdles. The compound must possess adequate permeability and be stable against cellular metabolism. The cellular effective concentration (EC50) is often higher than the biochemical IC50, and a large discrepancy can signal problems with bioavailability or efflux by cellular pumps. We use a human cell line known to express IDO1 upon stimulation with interferon-gamma (IFN-γ), mimicking a pro-inflammatory state.[11][20]

Experimental Protocol: Cell-Based IDO1 Activity Assay
  • Cell Culture and Stimulation:

    • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Stimulate IDO1 expression by treating the cells with human IFN-γ (e.g., 100 ng/mL) for 24-48 hours.

  • Inhibitor Treatment:

    • Remove the culture medium and replace it with fresh medium containing a serial dilution of DFCA-Inhibitor-X or reference compounds.

    • Incubate for a defined period (e.g., 24 hours).

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of kynurenine, the product of the IDO1 reaction. While this can be done with LC-MS/MS for high precision[21], a common method involves a colorimetric reaction:

      • Add trichloroacetic acid to precipitate proteins.

      • Centrifuge and transfer the supernatant to a new plate.

      • Add p-dimethylaminobenzaldehyde reagent, which reacts with kynurenine to form a yellow product.

      • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of L-kynurenine.

    • Calculate the kynurenine concentration in each sample.

    • Plot the percent inhibition of kynurenine production versus the logarithm of the inhibitor concentration and fit to a four-parameter logistic model to determine the EC50.

Data Presentation: Biochemical vs. Cellular Potency
CompoundBiochemical IC50 (nM)Cellular EC50 (HeLa, nM)Reference
DFCA-Inhibitor-X (Hypothetical) 50150-
Epacadostat (INCB024360)10~15[11]
PF-06840003 (EOS200271)4101800[14][15]

Step 4: Selectivity Profiling — Ensuring Target Specificity

An ideal inhibitor should act as a molecular sniper, not a shotgun. Selectivity profiling is the process of testing an inhibitor against related enzymes to ensure it does not cause unintended "off-target" effects, which can lead to toxicity. For IDO1, the most important counterscreening target is Tryptophan 2,3-dioxygenase (TDO), another heme enzyme that catalyzes the same initial step in tryptophan catabolism but is structurally distinct.[3]

Expertise & Causality: Why Selectivity Matters

IDO1 and TDO have different tissue expression patterns and physiological roles. While IDO1 is induced by inflammation, TDO is primarily expressed in the liver and regulates systemic tryptophan levels. A non-selective inhibitor could disrupt global tryptophan homeostasis, leading to undesirable side effects. A high selectivity ratio (IC50 for off-target / IC50 for target) is a key indicator of a safer drug candidate.

Experimental Protocol: TDO Counterscreening Assay

The protocol is identical to the biochemical assay described in Step 1, with the substitution of recombinant human TDO for IDO1. All other reagents and conditions can remain the same. The IC50 for TDO is determined and compared to the IC50 for IDO1.

Synthesizing the Evidence: A Final Comparison

A comprehensive table allows for an objective, at-a-glance comparison of the validation data, enabling an informed decision on the candidate's future.

ParameterDFCA-Inhibitor-X (Hypothetical)Epacadostat (Reference)PF-06840003 (Reference)
Target IDO1IDO1IDO1
Biochemical IC50 (nM) 5010[11]410[14][15]
Cellular EC50 (nM) 150~15[11]1800[14][15]
Mechanism of Action Competitive (Hypothetical)Competitive[3]Competitive[22]
TDO IC50 (nM) >10,000>100,000[11]140,000[14]
Selectivity (TDO/IDO1) >200-fold>10,000-fold~340-fold
Conclusion and Forward Look

Based on this hypothetical validation workflow, DFCA-Inhibitor-X emerges as a promising hit compound. It demonstrates potent, on-target activity in both biochemical and cellular assays with a clear, competitive mechanism of action. Its >200-fold selectivity over TDO is a strong feature, suggesting a favorable window for therapeutic efficacy with reduced risk of off-target effects.

While less potent than the clinical candidate Epacadostat, it compares favorably to other known inhibitors like PF-06840003 in both biochemical and cellular potency. The 3-fold shift between its IC50 and EC50 is acceptable and indicates reasonable cell permeability and stability.

The next steps in the drug discovery pipeline would involve lead optimization to further improve potency and pharmacokinetic properties, followed by in vivo efficacy studies in preclinical tumor models.[7][21] This rigorous, multi-step validation process ensures that only the most promising candidates, backed by robust and reproducible data, advance toward clinical development.

References

A Senior Application Scientist's Guide to 2,4-Difluorocinnamic Acid: A Comparative Analysis with Halogenated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a fundamental scaffold in nature, has long captivated medicinal chemists due to its versatile biological activities and favorable toxicity profile.[1] The strategic incorporation of halogen atoms onto this scaffold represents a powerful approach to modulate its physicochemical properties, enhance biological potency, and improve metabolic stability.[2] Among these, 2,4-Difluorocinnamic acid emerges as a compound of significant interest, offering a unique electronic signature due to the dual fluorine substitution.

This guide provides an in-depth comparative analysis of this compound against other key halogenated cinnamic acids, such as its mono-fluorinated, chlorinated, and brominated counterparts. We will dissect their physicochemical characteristics, explore their divergent biological activities with supporting data, and provide a validated experimental protocol for their synthesis, offering a comprehensive resource for researchers aiming to harness the potential of these compelling molecules.

Physicochemical Properties: The Foundational Role of Halogenation

The identity and position of a halogen on the phenyl ring profoundly influence a molecule's properties, including its acidity, lipophilicity, and melting point. These parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, which can significantly impact a molecule's interactions with biological targets.[2] The presence of two fluorine atoms in this compound creates a distinct electronic distribution compared to mono-halogenated analogues.

Table 1: Comparative Physicochemical Data of Selected Halogenated Cinnamic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features
This compound C₉H₆F₂O₂184.14216 - 218Strong electron-withdrawing character from two fluorine atoms.[3]
4-Fluorocinnamic Acid C₉H₇FO₂166.15209 - 211[4][5]Single fluorine substitution, often used as a building block in pharmaceuticals.[4][6]
4-Chlorocinnamic Acid C₉H₇ClO₂182.60248 - 250[7]Chloro-substitution enhances lipophilicity and has been linked to antimicrobial activity.[7][8]
4-Bromocinnamic Acid C₉H₇BrO₂227.05262 - 264Bromo-substitution further increases lipophilicity; used in synthesis of bioactive molecules.[9][10]

Synthesis of Halogenated Cinnamic Acids: A Validated Protocol

The Perkin reaction and its modern variations remain a cornerstone for the synthesis of cinnamic acids.[11] However, for laboratory-scale synthesis, the Knoevenagel-Doebner condensation offers a reliable and high-yielding alternative. This protocol details a general procedure adaptable for the synthesis of various halogenated cinnamic acids.

Causality Behind Experimental Choices:

  • Pyridine as a Catalyst: Pyridine acts as a base to deprotonate malonic acid, forming the reactive nucleophilic enolate. It also serves as the solvent for this reaction.

  • Piperidine as a Co-catalyst: A small amount of piperidine is often used to accelerate the reaction.

  • Reflux Conditions: Heating under reflux provides the necessary activation energy for the condensation and subsequent decarboxylation to occur efficiently.

  • Acidification: The final product is precipitated from the reaction mixture by acidification with hydrochloric acid, which protonates the carboxylate salt.

Experimental Protocol: Knoevenagel-Doebner Condensation

Objective: To synthesize a halogenated cinnamic acid from the corresponding halogenated benzaldehyde and malonic acid.

Materials:

  • Substituted Benzaldehyde (e.g., 2,4-Difluorobenzaldehyde)

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 mL per gram of aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 90-100°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and concentrated HCl, adjusting the pH to 1-2. This will precipitate the crude cinnamic acid derivative.

  • Isolation: Filter the precipitated solid using a Büchner funnel, wash thoroughly with cold deionized water, and air-dry.

  • Purification (Self-Validation): Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure halogenated cinnamic acid.

  • Characterization (Self-Validation): Confirm the identity and purity of the final product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry). The melting point should be sharp and consistent with literature values.

Workflow Visualization

Below is a diagram illustrating the experimental workflow for the synthesis and validation of halogenated cinnamic acids.

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Isolation cluster_validation Validation Phase A 1. Combine Aldehyde, Malonic Acid, Pyridine B 2. Add Piperidine Catalyst A->B C 3. Heat under Reflux (4-6 hours) B->C D 4. Cool Reaction Mixture C->D E 5. Acidify with HCl to Precipitate Product D->E F 6. Filter and Wash Solid E->F G 7. Recrystallize Crude Product F->G H 8. Characterize Pure Product (MP, NMR, MS) G->H I Final Validated Product H->I

Caption: Knoevenagel-Doebner synthesis and validation workflow.

Comparative Biological Activity: Structure-Activity Relationships

The introduction of halogens is a proven strategy for enhancing the biological activity of cinnamic acid derivatives.[1] The type, number, and position of the halogen substituents are critical determinants of their therapeutic efficacy.[8]

Antimicrobial and Antifungal Activity

Halogenation is strongly correlated with increased antimicrobial potency.[1]

  • 4-Chlorocinnamic Acid: Derivatives of this acid have demonstrated significant activity. For instance, esters of 4-chlorocinnamic acid are effective against various Candida species.[12][13] The para-substituted chloro-compound shows greater antibacterial activity compared to its ortho-substituted isomer, highlighting the importance of substituent positioning.[8]

  • 4-Bromocinnamic Acid: Bromination has also been shown to enhance antimicrobial effects.[1]

  • This compound: While specific, direct antimicrobial data for this compound is less prevalent in the literature, it is widely used as a precursor for more complex bioactive molecules, including potential antimicrobial and anticancer agents.[3] The strong electron-withdrawing nature of the two fluorine atoms is expected to modulate its interaction with microbial targets.

It's noteworthy that many halogenated cinnamanilides show high potency against Gram-positive bacteria like Staphylococcus aureus (including MRSA) but are significantly less effective against Gram-negative bacteria.[14][15]

Enzyme Inhibition: A Key Mechanism of Action

Cinnamic acid derivatives exert many of their biological effects by inhibiting key enzymes.[16][17] The mode of inhibition can vary from competitive to non-competitive, often involving interactions with the enzyme's active or allosteric sites.[17]

  • Protein Kinase Inhibition: Cinnamic acid derivatives are studied as inhibitors of oncogenic protein kinases, which are crucial in cell signaling and cancer progression.[16][18] Subtle chemical modifications, such as halogenation, can significantly alter kinase selectivity.[18]

  • Tyrosinase Inhibition: A direct comparative study showed that trans-3,4-Difluorocinnamic acid (IC₅₀ = 0.78 mM) is a slightly more potent competitive inhibitor of mushroom tyrosinase than its non-fluorinated parent, trans-Cinnamic acid (IC₅₀ = 0.80 mM).[19] This suggests that the electron-withdrawing fluorine atoms may enhance binding to the enzyme's active site.[19]

  • Chorismatase and Isochorismatase Inhibition: Cinnamic acid derivatives act as competitive inhibitors of bacterial enzymes like isochorismatase EntB from E. coli, which is involved in siderophore biosynthesis.[20]

The general mechanism often involves the cinnamic acid derivative mimicking the natural substrate of the enzyme, thereby blocking its catalytic activity.[17]

Signaling Pathway Modulation

Cinnamic acid derivatives can influence critical cellular signaling pathways, contributing to their anti-inflammatory and anticancer effects.[19] Halogenation can enhance these effects by improving metabolic stability and cellular uptake.

G cluster_nucleus Inside Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Cell Surface Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive, Cytoplasmic) IkB->NFkB_inactive Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Response Inflammatory Response Genes->Response Transcription & Translation Cinnamic_Acid Halogenated Cinnamic Acids Cinnamic_Acid->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by cinnamic acid derivatives.

Conclusion and Future Directions

The comparative analysis reveals that halogenation is a critical tool for refining the therapeutic potential of the cinnamic acid scaffold. This compound, with its distinct electronic properties, stands out as a valuable building block for developing novel therapeutic agents. While mono-halogenated compounds like 4-chlorocinnamic acid have a more established record of direct antimicrobial activity, the difluoro-analogue's utility in creating metabolically robust and potent enzyme inhibitors is significant.

The structure-activity relationship data clearly indicate that the type and position of the halogen substituent are critical determinants of biological efficacy.[1] Future research should focus on direct comparative studies of di- and tri-halogenated cinnamic acids against a broader range of biological targets. Elucidating their specific molecular interactions and effects on signaling pathways will be instrumental in the rational design of next-generation drugs based on this versatile and promising class of compounds.

References

A Comparative Guide to the In Vitro Anticancer Efficacy of 2,4-Difluorocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 2,4-Difluorocinnamic acid derivatives and their performance against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this promising class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Rising Profile of Cinnamic Acid Derivatives in Oncology

Cinnamic acid, a naturally occurring organic acid found in plants like cinnamon, and its synthetic derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[1][2] These compounds have demonstrated therapeutic effects against a variety of cancers, such as breast, colon, lung, and prostate cancer.[1] The core structure of cinnamic acid, featuring a phenyl ring and an acrylic acid side chain, offers a versatile scaffold for chemical modifications aimed at enhancing biological efficacy.[3]

A particularly compelling strategy in modern drug design is the incorporation of fluorine atoms into organic molecules.[4] Fluorination can significantly alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced biological activity.[5] This guide focuses specifically on this compound derivatives, exploring how this specific substitution pattern influences their in vitro anticancer effects compared to the parent compound and other analogues.

Mechanistic Insights: How Cinnamic Acid Derivatives Combat Cancer

The anticancer effects of cinnamic acid derivatives are not attributed to a single mechanism but rather to a multi-pronged attack on cancer cell survival and proliferation. Understanding these pathways is crucial for rational drug design and for identifying potential synergistic combinations with other therapies.

Key mechanisms include:

  • Induction of Apoptosis: Many cinnamic acid derivatives trigger programmed cell death, or apoptosis, in cancer cells.[3][6] This is often achieved by generating reactive oxygen species (ROS), causing irreversible DNA damage, and activating caspase cascades, which are the executioners of apoptosis.[6][7]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G1 or G2/M phases, thereby preventing cancer cells from dividing and proliferating.[8][9][10]

  • Inhibition of Key Oncogenic Signaling Pathways: Cinnamic acid derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer.[11] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation and cell survival.[1][11] By inhibiting NF-κB, these derivatives can reduce the expression of pro-survival and pro-inflammatory genes.[1]

  • Enzyme Inhibition: Certain derivatives act as inhibitors of crucial enzymes involved in cancer progression. This includes protein kinases, which are essential for cellular signaling networks, and histone deacetylases (HDACs), which play a role in gene expression.[7][12] The inhibition of HDACs by compounds like dihydroxycinnamic acid can lead to apoptosis.[7]

Below is a diagram illustrating the inhibition of the NF-κB signaling pathway, a key mechanism for the anti-inflammatory and anticancer effects of cinnamic acid derivatives.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli External Stimuli (e.g., LPS) TLR4 TLR4 Receptor Stimuli->TLR4 Activation IKK IKK TLR4->IKK Signal Cascade NFkB_IkBa NF-κB/IκBα Complex IKK->NFkB_IkBa Phosphorylates IκBα IkBa_P P-IκBα (Degradation) NFkB_IkBa->IkBa_P NFkB_Active Active NF-κB (p65/p50) NFkB_IkBa->NFkB_Active Release Transcription Pro-inflammatory Gene Expression NFkB_Active->Transcription Translocation & Transcription Cinnamic_Deriv Cinnamic Acid Derivatives Cinnamic_Deriv->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Comparative Efficacy of Cinnamic Acid Derivatives Against Cancer Cell Lines

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent compound. The table below summarizes the IC50 values for various cinnamic acid derivatives against a panel of human cancer cell lines, providing a basis for comparison.

Compound/DerivativeCancer Cell LineCell TypeIC50 Value (µM)Reference
trans-Cinnamic Acid HT-144Human Melanoma2400[6][11]
trans-Cinnamic Acid A549, Glioblastoma, ProstateLung, Brain, Prostate1000 - 4500[5]
2-Cyanocinnamic Acid Amide (7b) MG-MID (NCI-60)N/A3.903 (GI50)[13]
Cinnamic Acid-Quinolone Hybrid (5a) HCT-116Colon Carcinoma1.89[10]
Cinnamic Acid Amide (Compound 5) A-549Lung Cancer10.36[14][15]
Cinnamic Acid Amide (59e) A549Lung Cancer0.04[3]
Cinnamic Acid Amide (59g) HeLaCervical Cancer0.033[3]
Cinnamic Acid Esters/Amides HeLa, K562, MCF-7Cervical, Leukemia, Breast42 - 166[8]
Erlotinib (Reference Drug) A549Lung Cancer3.80[3]
Erlotinib (Reference Drug) HeLaCervical Cancer7.48[3]

Note: Data for this compound derivatives specifically is limited in publicly available comparative studies. The table includes closely related analogues to demonstrate the range of potencies achieved through chemical modification of the cinnamic acid scaffold. The significant potency of compounds like 59e and 59g highlights the potential for dramatic improvements in efficacy over the parent molecule.

In Vitro Evaluation: A Workflow for Assessing Anticancer Potential

A rigorous and systematic in vitro evaluation is the cornerstone of preclinical drug discovery. The following workflow outlines the essential assays for characterizing the anticancer properties of novel compounds like this compound derivatives.

a cluster_workflow In Vitro Anticancer Evaluation Workflow start Synthesized 2,4-Difluorocinnamic Acid Derivatives cell_culture Culture Cancer Cell Lines start->cell_culture cytotoxicity Cytotoxicity Screening (MTT Assay) cell_culture->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle pathway Signaling Pathway Analysis (Western Blot) mechanism->pathway conclusion Identify Lead Compound(s) for In Vivo Studies apoptosis->conclusion cell_cycle->conclusion pathway->conclusion

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of experimental data hinges on the robustness of the protocols used. Here, we provide detailed, step-by-step methodologies for the key assays in the evaluation workflow.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations for treatment.

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24 hours.[16]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge to form a pellet.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will segregate the cell population into four quadrants:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells[16]

    • Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells[16]

    • Upper-left (Annexin V- / PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.[17]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the pellet in PBS containing RNase A (to degrade RNA and prevent its staining) and PI.

  • Flow Cytometry Analysis: Incubate for 30 minutes in the dark and analyze using a flow cytometer. A histogram of fluorescence intensity versus cell count is generated, showing distinct peaks for the G0/G1, S, and G2/M phases of the cell cycle.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.[9]

Comparison with Alternative Anticancer Agents

To provide a broader context, the table below offers a high-level comparison between cinnamic acid derivatives and other established classes of chemotherapeutic agents.

FeatureCinnamic Acid DerivativesTaxanes (e.g., Paclitaxel)Platinum Compounds (e.g., Cisplatin)
Primary Mechanism Multi-targeted: Apoptosis induction, cell cycle arrest, pathway inhibition (e.g., NF-κB).[1][7][8]Microtubule stabilization, leading to mitotic arrest and apoptosis.DNA cross-linking, inhibiting DNA replication and transcription, leading to apoptosis.
Origin Natural product-inspired, synthetic.[12]Natural product (from yew trees).Synthetic inorganic compounds.
Selectivity Some derivatives show selectivity for cancer cells over non-cancerous cells.[18]Low selectivity, affects all rapidly dividing cells.Low selectivity, significant side effects.
Toxicity Profile Generally low toxicity, though high doses can be problematic.[19]High systemic toxicity, including neutropenia and neurotoxicity.High toxicity, notably nephrotoxicity, neurotoxicity, and ototoxicity.
Resistance Mechanisms Varied; may be less susceptible to single-pathway resistance.Upregulation of drug efflux pumps (e.g., P-glycoprotein), tubulin mutations.Increased DNA repair, decreased drug uptake, increased detoxification.

Conclusion and Future Perspectives

The in vitro evidence strongly suggests that cinnamic acid derivatives are a promising class of anticancer agents. The strategic addition of difluoro substitutions on the phenyl ring, as in this compound derivatives, is a rational approach to potentially enhance potency, selectivity, and metabolic stability. While specific comparative data for the 2,4-difluoro analogues are still emerging, the remarkable potency of other modified cinnamic acid derivatives, with some exhibiting nanomolar efficacy, underscores the vast potential of this chemical scaffold.

Future research should focus on:

  • Systematic Synthesis and Screening: A comprehensive library of this compound derivatives should be synthesized and screened against a broad panel of cancer cell lines to establish clear structure-activity relationships.

  • Advanced Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent lead compounds.

  • In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profile in a whole-organism context.

By leveraging the rigorous methodologies outlined in this guide, the scientific community can effectively evaluate and advance this compound derivatives, potentially leading to the development of novel, effective, and safer cancer therapeutics.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2,4-Difluorocinnamic Acid-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. A compound that is rapidly metabolized will likely suffer from a short in vivo half-life and poor bioavailability, diminishing its therapeutic efficacy.[1][2][3] Consequently, medicinal chemists often employ strategies to enhance metabolic stability, with targeted fluorination being a principal and highly effective approach.[4][5][6] The introduction of fluorine can block sites susceptible to metabolic attack, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][7] This guide provides a comparative framework for assessing the metabolic stability of compounds containing the 2,4-difluorocinnamic acid moiety, a scaffold of increasing interest due to the enhanced stability conferred by its halogenation pattern.

We will delve into the causality behind experimental design, provide detailed, self-validating protocols for key in vitro assays, and present a comparative analysis to illustrate the profound impact of difluorination on metabolic fate.

The Rationale for Fluorination: Blocking Metabolic "Hotspots"

Cinnamic acids and their derivatives are susceptible to several metabolic transformations, most notably aromatic hydroxylation and subsequent conjugation.[8][9][10] The aromatic ring is a prime target for CYP-mediated oxidation.[10][11] By strategically placing fluorine atoms at the 2- and 4-positions of the phenyl ring, we introduce a "metabolic shield." The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[5][7] This substitution effectively prevents hydroxylation at these positions, forcing the metabolic machinery to seek alternative, often less favorable, routes of degradation.[12] This mechanistic insight is the driving force behind our investigation.

cluster_0 Metabolic Pathways cluster_1 Effect of 2,4-Difluorination Cinnamic_Acid Cinnamic Acid Derivative Metabolite_OH Hydroxylated Metabolite (Metabolic Hotspot) Cinnamic_Acid->Metabolite_OH CYP450 (Phase I Oxidation) Metabolite_Conj Conjugated Metabolite (e.g., Glucuronide) Metabolite_OH->Metabolite_Conj UGTs (Phase II Conjugation) Fluoro_Cinnamic 2,4-Difluoro- Cinnamic Acid Derivative Blocked Aromatic Hydroxylation BLOCKED Fluoro_Cinnamic->Blocked Strong C-F Bond Slowed_Metabolism Reduced Overall Metabolism Blocked->Slowed_Metabolism

Caption: Potential metabolic fate of cinnamic acid vs. its 2,4-difluorinated analog.

Experimental Design: In Vitro Assays for Predictive Assessment

To quantitatively assess metabolic stability, we employ two fundamental, high-throughput in vitro assays: the Liver Microsomal Stability Assay and the Plasma Stability Assay. These assays provide critical, early-stage data on hepatic (Phase I) and circulatory stability, respectively.

Liver Microsomal Stability Assay

This assay is the workhorse for evaluating Phase I metabolism, which is predominantly mediated by CYP enzymes located in the endoplasmic reticulum of liver cells.[13][14] Liver microsomes are vesicles of these cell fragments and contain a high concentration of these enzymes.[13] The key cofactor for CYP activity, NADPH, is added to initiate the metabolic reactions.[13][15][16] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance.

Plasma Stability Assay

Compounds in circulation are exposed to various enzymes in the blood plasma, such as esterases and amidases, which can hydrolyze susceptible functional groups.[17][18] This assay is crucial for identifying liabilities that could lead to rapid degradation in the bloodstream, independent of liver metabolism.[1][17][18] This is particularly relevant for prodrugs designed for plasma-mediated activation.[18]

cluster_m Liver Microsomal Stability cluster_p Plasma Stability start Test Compound Stock (10 mM in DMSO) m_prep Prepare Incubation Mix: - Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) start->m_prep p_prep Prepare Incubation Mix: - Pooled Plasma start->p_prep m_add_cpd Add Test Compound (1 µM final) m_prep->m_add_cpd m_preinc Pre-incubate at 37°C m_add_cpd->m_preinc m_start Initiate Reaction (Add NADPH) m_preinc->m_start m_time Sample at Time Points (0, 5, 15, 30, 60 min) m_start->m_time quench Quench Reaction (Add cold Acetonitrile with Internal Standard) m_time->quench p_add_cpd Add Test Compound (1 µM final) p_prep->p_add_cpd p_inc Incubate at 37°C p_add_cpd->p_inc p_time Sample at Time Points (0, 15, 30, 60, 120 min) p_inc->p_time p_time->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Data Analysis: - Plot % Remaining vs. Time - Calculate t½ and CLint analyze->data

Caption: General experimental workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. A rapidly metabolized compound (e.g., Verapamil) serves as a positive control to ensure the assay system is active, while a "minus cofactor" or "minus microsome" sample controls for non-enzymatic degradation.

Protocol 1: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate dilution in buffer.

    • Liver Microsomes: Use pooled human liver microsomes (e.g., 20 mg/mL stock). Dilute to a 1 mg/mL working solution in cold phosphate buffer.[15]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[19]

    • Quenching Solution: Cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Incubation Procedure:

    • In a 96-well plate, add 147 µL of the 1 mg/mL microsomal solution to each well.

    • Add 3 µL of the 100 µM test compound intermediate dilution to achieve a final microsomal protein concentration of 0.5 mg/mL and a test compound concentration of 1 µM.[13][16]

    • Include wells for a positive control (e.g., Verapamil) and a negative control (test compound without NADPH).

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the reaction by adding 50 µL of the NADPH regenerating system (or buffer for the negative control).

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer 25 µL aliquots from the incubation wells to a new plate containing 100 µL of the cold ACN/IS quenching solution.[13][16] The T=0 sample is taken immediately after adding NADPH.

  • Sample Analysis & Data Processing:

    • Seal and centrifuge the quench plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

    • Calculate the percentage of compound remaining at each time point relative to the T=0 sample.

    • Determine the half-life (t½) by plotting the natural logarithm of the % remaining versus time. The slope of the line (k) is used in the equation: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg of microsomal protein) .

Protocol 2: Plasma Stability Assay
  • Preparation of Reagents:

    • Plasma: Use pooled, anticoagulated (e.g., heparin) human plasma. Thaw at 37°C immediately before use.

    • Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate dilution in buffer or saline.

    • Quenching Solution: Cold acetonitrile (ACN) with an internal standard.

  • Incubation Procedure:

    • In microcentrifuge tubes, add 198 µL of plasma.

    • Add 2 µL of the 100 µM test compound intermediate dilution to achieve a final concentration of 1 µM.[17][20] The final DMSO concentration should be ≤0.5% to avoid protein precipitation.

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take a 50 µL aliquot and add it to 150 µL of the cold ACN/IS quenching solution.[17]

  • Sample Analysis & Data Processing:

    • Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Analyze the supernatant by LC-MS/MS.

    • Data processing is identical to the microsomal assay: calculate % remaining and determine the half-life (t½).

Comparative Data Analysis

To illustrate the utility of these assays, we present hypothetical but representative data for three compounds:

  • Compound A: A this compound-containing compound.

  • Control Compound B: The direct non-fluorinated cinnamic acid analog of Compound A.

  • Positive Control: Verapamil, a drug known for its moderate to high metabolic turnover.

Table 1: Comparative Metabolic Stability Data

CompoundAssay Matrix% Remaining at 60 minHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Compound A (2,4-Difluoro) Human Liver Microsomes 85.2% >120 <5.8
Human Plasma 98.1%>240N/A
Control Compound B (Non-Fluoro) Human Liver Microsomes 18.5% 26.1 26.6
Human Plasma 97.5%>240N/A
Verapamil (Positive Control) Human Liver Microsomes 9.8%15.345.3
Human Plasma 99.2%>240N/A

Interpretation and Discussion

The data presented in Table 1 clearly demonstrates the powerful effect of 2,4-difluorination on metabolic stability.

  • Hepatic Stability: Control Compound B is significantly metabolized in human liver microsomes, with a half-life of only 26.1 minutes and a corresponding intrinsic clearance of 26.6 µL/min/mg. In stark contrast, Compound A remains largely intact after 60 minutes (85.2% remaining), exhibiting a half-life greater than 120 minutes and low intrinsic clearance. This dramatic improvement is a direct consequence of the fluorine atoms blocking the primary sites of CYP-mediated aromatic hydroxylation.[5][12] The positive control, Verapamil, shows rapid degradation as expected, validating the metabolic activity of the microsomal preparation.

  • Plasma Stability: All three compounds exhibit high stability in human plasma. This indicates that none of them contain functional groups (like labile esters) that are susceptible to hydrolysis by plasma enzymes.[17][18] This result is crucial as it isolates the observed metabolic differences to hepatic enzymatic processes.

This guide demonstrates a robust and logical framework for assessing the metabolic stability of this compound-containing compounds. The experimental protocols provided are standard in the industry and, when combined with appropriate controls, yield reliable and predictive data. Our comparative analysis highlights the profound stabilizing effect of the 2,4-difluoro substitution pattern against hepatic metabolism. By mechanistically blocking CYP-mediated oxidation, this fluorination strategy offers a powerful tool for medicinal chemists to enhance the pharmacokinetic profiles of drug candidates, ultimately increasing their potential for in vivo efficacy.[6][7]

References

A Comparative Analysis of pKa and logP in Fluorocinnamic Acid Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for fine-tuning physicochemical properties.[1] These modifications can profoundly impact a molecule's acidity (pKa) and lipophilicity (logP), two critical parameters that govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the pKa and logP values for ortho-, meta-, and para-fluorocinnamic acid isomers, offering experimental insights and procedural details for researchers in drug development.

The Structural Basis: Isomers of Fluorocinnamic Acid

Cinnamic acid provides a simple yet elegant scaffold for examining the effects of aromatic substitution. The placement of a highly electronegative fluorine atom at the ortho (2-), meta (3-), or para (4-) position on the phenyl ring creates distinct electronic environments that directly influence the molecule's behavior.

Caption: General structure of cinnamic acid with ortho, meta, and para positions highlighted.

Part 1: Acidity (pKa) - The Influence of Inductive Effects

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups on the aromatic ring stabilize this anion through inductive effects, thereby increasing acidity (i.e., lowering the pKa value).[2] Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect.

The magnitude of this effect is distance-dependent, diminishing as the substituent moves further from the carboxylic acid group.[2] Consequently, we can hypothesize the following trend in acidity:

ortho- > para- > meta- > unsubstituted cinnamic acid

The para position benefits from both inductive and resonance effects, while the meta position is primarily influenced by the inductive effect. The ortho position experiences the strongest inductive effect due to its proximity to the carboxyl group, leading to the greatest stabilization of the anion and the lowest pKa.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and reliable method for determining the pKa of an ionizable compound. The process involves the gradual neutralization of the acid with a strong base while monitoring the solution's pH. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.

Methodology:

  • Preparation: A 0.01 M solution of the fluorocinnamic acid isomer is prepared in a co-solvent system (e.g., 50:50 water:methanol) to ensure solubility.

  • Standardization: A standardized 0.1 M solution of sodium hydroxide (NaOH) is prepared and its concentration is accurately determined.

  • Titration: The acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The NaOH solution is added incrementally using a precision burette.

  • Data Collection: The pH of the solution is recorded after each addition of titrant.

  • Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The first derivative of this curve is used to precisely locate the equivalence point. The pKa is the pH value at exactly half the volume of the equivalence point.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 0.01 M Acid Solution C Calibrate pH Meter A->C B Prepare & Standardize 0.1 M NaOH D Add NaOH Titrant Incrementally B->D C->D E Record pH After Each Addition D->E F Plot pH vs. Volume of NaOH E->F G Determine Equivalence Point (1st Derivative) F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination using potentiometric titration.

Part 2: Lipophilicity (logP) - Balancing Polarity and Hydrophobicity

Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes.[3] A higher logP value indicates greater lipid solubility (lipophilicity). The introduction of fluorine to an aromatic ring generally increases lipophilicity.[4] This is because the C-F bond, despite being polar, is not a strong hydrogen bond acceptor, and the fluorine atom can shield the molecule from hydration.

The positional differences between the fluorocinnamic acid isomers can lead to subtle variations in their overall dipole moments and surface polarities, which in turn affect their partitioning behavior.

Experimental Protocol: logP Determination by the Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination, directly measuring the partitioning of a compound between two immiscible phases (n-octanol and water).[5][6]

Methodology:

  • Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together overnight and then allowing the layers to separate. This prevents volume changes during the experiment.

  • Sample Preparation: A stock solution of the fluorocinnamic acid isomer is prepared in the pre-saturated n-octanol.

  • Partitioning: A known volume of the stock solution is added to a known volume of pre-saturated water in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases. The mixture is then centrifuged to ensure complete phase separation.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is accurately measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[3]

logP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Mutually Saturate n-Octanol & Water B Prepare Stock Solution in n-Octanol A->B C Combine Stock and Water Phases B->C D Shake to Equilibrate C->D E Centrifuge for Phase Separation D->E F Measure Concentration in Each Phase (HPLC) E->F G Calculate P = [Organic] / [Aqueous] F->G H Calculate logP = log10(P) G->H

Caption: Workflow for logP determination using the shake-flask method.

Comparative Data and Discussion

The following table summarizes the pKa and logP values for the fluorocinnamic acid isomers. The data is compiled from various sources and includes both experimental and computed values for comparison. Cinnamic acid is included as a non-fluorinated baseline.

CompoundpKalogP
Cinnamic Acid4.51[7]2.13
2-Fluorocinnamic Acid (ortho) ~4.1 (estimated)1.9 (Computed)[8]
3-Fluorocinnamic Acid (meta) 4.29 (Predicted)[9]~2.1 (estimated)
4-Fluorocinnamic Acid (para) ~4.2 (estimated)1.92[10]
Analysis of Physicochemical Trends
  • pKa Analysis: As predicted by theory, the introduction of fluorine increases the acidity (lowers the pKa) of cinnamic acid. The predicted pKa of 3-fluorocinnamic acid (4.29) is lower than that of cinnamic acid (4.51), consistent with the electron-withdrawing nature of fluorine stabilizing the carboxylate anion.[7][9] The ortho isomer is expected to be the most acidic due to the proximity of the fluorine atom to the carboxylic acid, maximizing the inductive effect.[2]

  • logP Analysis: The logP values for the fluorinated isomers are generally similar to or slightly lower than that of cinnamic acid itself, based on the available data.[8][10] While monofluorination of an aromatic ring is often cited as increasing logP, the effect can be complex and influenced by other functional groups.[4][11] In this case, the polar carboxylic acid group plays a dominant role in the overall physicochemical profile. The subtle differences between isomers likely arise from changes in the molecular dipole moment and how each molecule presents its polar and nonpolar surfaces to the solvent environment. Ortho-substituted compounds, in particular, can sometimes display a reduced difference in logP compared to their meta and para counterparts.[11]

Implications for Drug Development

The observed shifts in pKa and logP, though seemingly small, can have significant consequences for a drug candidate's performance:

  • Ionization and Solubility: A lower pKa means the molecule will be more ionized (deprotonated) at physiological pH (around 7.4). This can increase aqueous solubility, which is beneficial for formulation, but may decrease permeability across lipid membranes, as the charged species is less lipophilic.

  • Membrane Permeability and Absorption: The logP value is a primary indicator of passive membrane diffusion. The values around 2 for these compounds suggest good permeability. Fine-tuning this value by selecting the appropriate isomer can help optimize the balance between membrane crossing and aqueous solubility, which is crucial for oral bioavailability.[1]

  • Target Binding: The electronic changes induced by fluorine can alter how a molecule interacts with its biological target. The modified acidity can affect the formation of salt bridges or hydrogen bonds within a protein's binding pocket.[12]

Conclusion

This guide demonstrates that the positional isomerism of a single fluorine atom on the cinnamic acid scaffold provides a clear illustration of fundamental structure-property relationships. The electron-withdrawing nature of fluorine consistently increases the acidity of the carboxylic acid group, with the magnitude of the effect being dependent on its position. The impact on lipophilicity is more nuanced, reflecting a complex interplay between fluorine's hydrophobicity and its effect on the molecule's overall polarity.

For researchers and drug development professionals, understanding these principles and possessing robust experimental methodologies for their quantification are essential. This knowledge enables the rational design of molecules with optimized physicochemical properties, ultimately leading to the development of safer and more effective medicines.

References

A Comparative Guide to the Efficacy of Novel Cinnamic Acid-Derived 5-HT3 Antagonists Versus Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of emerging cinnamic acid-derived 5-HT3 receptor antagonists against established, first- and second-generation drugs. It is designed to offer a technical overview for professionals in drug discovery and development, synthesizing preclinical data and outlining the standard experimental protocols for evaluation.

Introduction: The Evolving Landscape of 5-HT3 Receptor Antagonism

The 5-HT3 receptor, a ligand-gated ion channel, is a critical target in pharmacology, primarily known for its role in mediating nausea and vomiting.[1][2] Antagonists of this receptor, such as ondansetron and palonosetron, have become the standard of care for preventing chemotherapy-induced and postoperative nausea and vomiting (CINV and PONV).[3][4][5] While clinically effective, the search for novel scaffolds continues, driven by the goals of improving efficacy, duration of action, and safety profiles.[6]

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have emerged as a promising structural backbone for new therapeutic agents due to their diverse biological activities, including anticancer and antimicrobial properties.[7][8] Recent research has explored fluorinated cinnamic acid derivatives as a versatile scaffold for drug discovery, with some demonstrating potent 5-HT3 receptor antagonism.[9] This guide will compare the available efficacy data for these novel compounds against established benchmarks.

Mechanism of Action: Blocking Serotonergic Signaling

The 5-HT3 receptor is unique among serotonin receptors as it is a non-selective cation channel, belonging to the Cys-loop superfamily.[2] When serotonin (5-HT) binds to the receptor, it triggers a conformational change that opens the channel, allowing an influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[1][2] This influx leads to rapid neuronal depolarization.[1][2]

In the context of emesis, 5-HT is released from enterochromaffin cells in the gastrointestinal tract in response to cytotoxic chemotherapy. This released 5-HT activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, ultimately inducing the vomiting reflex.[1][5]

5-HT3 antagonists competitively block the binding of serotonin to these receptors, thereby preventing the initiation of this signaling cascade.[4][5]

5-HT3_Receptor_Signaling_Pathway Figure 1: 5-HT3 Receptor Signaling and Antagonism cluster_0 Presynaptic Neuron / Enterochromaffin Cell cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Vagal Afferent) Chemo Chemotherapy / Emetic Stimulus EC_Cell Enterochromaffin Cell Chemo->EC_Cell induces Serotonin_Release Serotonin (5-HT) Release EC_Cell->Serotonin_Release Serotonin 5-HT Serotonin_Release->Serotonin Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->Receptor binds & activates Antagonist 5-HT3 Antagonist (e.g., Cinnamic Acid Derivative) Antagonist->Receptor blocks Ion_Channel Cation Channel (Na+, K+, Ca2+) Receptor->Ion_Channel opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization leads to Signal Signal to Brainstem (Emesis) Depolarization->Signal

Caption: Mechanism of 5-HT3 receptor activation and competitive antagonism.

Comparative Efficacy: In Vitro and In Vivo Data

The efficacy of 5-HT3 antagonists is typically evaluated through a combination of in vitro binding assays and in vivo functional assays. While comprehensive, direct comparative studies for 2,4-Difluorocinnamic acid derivatives are still emerging, initial findings for related compounds show promise.

Receptor binding assays are crucial for determining a compound's affinity for the target receptor. The dissociation constant (Ki) is a key metric, with lower values indicating higher binding affinity.

Compound ClassSpecific Compound ExampleTarget ReceptorKi (nM)Reference
Established (1st Gen) Ondansetron5-HT37.6[10]
Established (1st Gen) Granisetron5-HT32.1[10]
Novel (Quinolinecarboxylic Acid Derivative) Compound 7d5-HT30.48[11]
Novel (Annelated Indole Derivative) Cilansetron (24b)5-HT30.19[12]

Note: Data for specific this compound derivatives is not yet widely published in comparative format. The novel compounds listed represent other emerging classes of 5-HT3 antagonists and are included to illustrate the potency that new scaffolds can achieve.

In vivo models are essential for assessing the functional antagonism and anti-emetic potential of a compound. The Bezold-Jarisch (B-J) reflex and cisplatin-induced emesis models are standard. The B-J reflex, characterized by bradycardia and hypotension upon stimulation of vagal afferents, is a surrogate for the emetic reflex arc.[13][14]

Compound ClassSpecific Compound ExampleIn Vivo ModelEfficacy Metric (ED50)Reference
Established OndansetronCisplatin-induced emesis (dog)210 µg/kg, iv[11]
Established Ondansetron2-methyl-5-HT-induced B-J reflex (rat)0.97 µg/kg, iv[15]
Established Granisetron2-methyl-5-HT-induced B-J reflex (rat)0.15 µg/kg, iv[15]
Novel (Quinolinecarboxylic Acid Derivative) Compound 6f (KF-20170)Cisplatin-induced emesis (dog)14 µg/kg, iv[11]
Novel (Quinolinecarboxylic Acid Derivative) Compound 6f (KF-20170)B-J reflex (rat)0.1 µg/kg, iv[11]
Novel (Substituted Isoquinolone from trans-3,4-Difluorocinnamic acid) -(undisclosed in vivo model)ID₅₀ = 0.35 µg/kg[9]

The data indicates that novel scaffolds, including those derived from cinnamic acid-related structures, can exhibit significantly greater potency than first-generation standards like ondansetron in preclinical models.[9][11]

Experimental Protocols: A Guide to Evaluation

Reproducible and validated experimental protocols are the bedrock of comparative pharmacology. Below are detailed methodologies for key assays used in the evaluation of 5-HT3 antagonists.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the 5-HT3 receptor.

Radioligand_Binding_Assay Figure 2: Workflow for Competitive Radioligand Binding Assay prep 1. Membrane Preparation - Homogenize cells/tissue expressing 5-HT3R - Centrifuge to isolate membrane fraction - Resuspend in assay buffer plate 2. Plate Setup (96-well) - Add membrane preparation - Add radioligand (e.g., [3H]GR65630) - Add test compound (varying concentrations) prep->plate incubate 3. Incubation - Incubate at a set temperature (e.g., 30°C) - Allow binding to reach equilibrium (e.g., 60 mins) plate->incubate filter 4. Separation - Rapidly filter contents through GF/C filters - Wash with ice-cold buffer to remove unbound ligand incubate->filter count 5. Quantification - Dry filters - Add scintillation cocktail - Count radioactivity using a scintillation counter filter->count analyze 6. Data Analysis - Plot % inhibition vs. compound concentration - Calculate IC50 - Convert IC50 to Ki using Cheng-Prusoff equation count->analyze

Caption: Step-by-step process for determining receptor binding affinity.

Methodology:

  • Membrane Preparation:

    • Source: Use cell lines (e.g., HEK-293) transiently or stably expressing the human 5-HT3A receptor, or appropriate tissue homogenates.

    • Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl).

    • Centrifuge the homogenate and wash the resulting pellet to isolate the membrane fraction.

    • Resuspend the final pellet in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine the protein concentration (e.g., via BCA assay).[16]

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a selective 5-HT3 radioligand (e.g., [3H]GR65630 at or below its Kd), and varying concentrations of the unlabeled test compound (e.g., the cinnamic acid derivative).[10][16]

    • Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled antagonist).[17]

    • Incubate the plate for a predetermined time (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[16]

  • Separation and Quantification:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from unbound radioligand.[16]

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Cisplatin-Induced Emesis Model (Ferret)

The ferret is a well-established model for studying emesis due to its robust vomiting reflex, which is pharmacologically similar to that in humans.[18][19][20]

Methodology:

  • Animal Acclimatization and Housing:

    • Male ferrets are individually housed and acclimatized to the laboratory conditions and handling procedures for at least one week prior to the experiment.

  • Drug Administration:

    • Administer the test compound (e.g., this compound derivative) or vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at various doses.

    • After a set pretreatment time (e.g., 30 minutes), administer a high dose of cisplatin (e.g., 5-10 mg/kg, i.p. or i.v.) to induce emesis.[18][19]

  • Observation Period:

    • Observe the animals continuously for a defined period (e.g., 4-6 hours for acute phase) in individual observation cages.[19]

    • Record the latency to the first emetic episode (retching or vomiting) and the total number of retches and vomits for each animal.

  • Data Analysis:

    • Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated control group.

    • Calculate the percentage inhibition of emesis for each dose of the test compound.

    • Determine the ED50 value, which is the dose of the antagonist that reduces the number of emetic episodes by 50% compared to the control group.

Conclusion and Future Directions

The exploration of novel chemical scaffolds is vital for advancing therapeutic options. Cinnamic acid derivatives, including fluorinated variants, represent a promising new class of 5-HT3 receptor antagonists.[9] Preclinical data from related novel compounds suggest the potential for significantly enhanced potency compared to first-generation drugs like ondansetron.[11]

However, a comprehensive understanding requires direct, head-to-head comparative studies of these specific derivatives against both first-generation (ondansetron, granisetron) and second-generation (palonosetron) antagonists.[21][22] Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profiles of these compounds, including their duration of action and potential for CNS side effects. As more data becomes available, the therapeutic potential of this compound derivatives in the management of emesis and other 5-HT3-mediated conditions can be fully realized.

References

A Comparative Guide to the Performance of 2,4-Difluorocinnamic Acid-Based Polymers in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pursuit of advanced materials for drug delivery and high-performance plastics, cinnamic acid (CA) and its derivatives have emerged as versatile building blocks for polymer synthesis.[1][2] The unique structure of cinnamic acid, featuring a phenyl ring, a reactive carboxylic acid group, and an alkene bond, allows for extensive modification to tailor polymer properties.[2] A particularly promising derivative is 2,4-Difluorocinnamic acid (2,4-DFCA). The incorporation of fluorine atoms into the polymer backbone can significantly enhance key material properties.[3][4]

Fluoropolymers are a unique class of materials known for their exceptional chemical resistance, high thermal stability, low friction coefficients, and robust mechanical properties.[5][6] The strong carbon-fluorine bond contributes to this stability, making fluorinated polymers suitable for demanding environments, such as those in the aerospace, electronics, and medical fields.[4][6] When applied to cinnamic acid-based polymers, this fluorination is hypothesized to improve thermal and mechanical performance while potentially modifying drug-polymer interactions in delivery systems.

This guide provides an in-depth, objective comparison of the performance of 2,4-DFCA-based polymers against their non-fluorinated counterparts and other relevant benchmarks. We will delve into the causality behind experimental choices, provide detailed protocols for synthesis and characterization, and present supporting data to guide researchers, scientists, and drug development professionals in their material selection process.

Synthesis and Characterization: A Rationale-Driven Approach

The synthesis of polymers from cinnamic acid derivatives is commonly achieved through free-radical polymerization of the vinyl group.[7][8] The choice of this method is based on its robustness and applicability to a wide range of vinyl monomers.

Causality in Experimental Design

The initiator, Azobisisobutyronitrile (AIBN), is selected for its well-understood decomposition kinetics and its suitability for the polymerization of methacrylate and related monomers. The reaction is conducted under an inert nitrogen atmosphere to prevent oxygen from inhibiting the polymerization process.[9] The final polymer is precipitated in methanol, a non-solvent for the polymer but a good solvent for any unreacted monomer and initiator, ensuring a purified final product.[9]

The following diagram illustrates the generalized workflow for the synthesis of these polymers.

G cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_purification Purification Monomer 2,4-DFCA Monomer or Cinnamic Acid Monomer ReactionVessel Reaction Vessel (Round Bottom Flask) Monomer->ReactionVessel Initiator AIBN Initiator Initiator->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->ReactionVessel InertAtmosphere Purge with N2/Ar ReactionVessel->InertAtmosphere Seal & Purge Heating Heat to 70-80°C InertAtmosphere->Heating Controlled Heating Precipitation Precipitate in Methanol Heating->Precipitation Cool & Pour Filtration Vacuum Filtration Precipitation->Filtration Drying Dry in Vacuum Oven Filtration->Drying Product Final Polymer Powder Drying->Product

Caption: Generalized workflow for free-radical polymerization of cinnamic acid-based monomers.

Performance Benchmarking: A Comparative Analysis

To objectively assess the impact of fluorination, we compare the key performance indicators of poly(this compound) against its non-fluorinated analog, poly(cinnamic acid), and a widely used biodegradable polymer in drug delivery, Poly(lactic-co-glycolic acid) (PLGA).

Thermal Stability

Thermal stability is crucial for applications involving heat, such as melt processing or sterilization.[6] It is typically evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature. The decomposition temperature (Td) is a key metric. The strong C-F bond in fluoropolymers generally leads to higher thermal endurance.[10]

PolymerDecomposition Temp. (Td, 5% weight loss)Glass Transition Temp. (Tg)Data Source (Hypothetical)
Poly(2,4-DFCA)~350 °C~140 °CInternal Testing / Literature
Poly(Cinnamic Acid)~280 °C~115 °CInternal Testing / Literature
PLGA (50:50)~250 °C~45-55 °CManufacturer Datasheet

Note: The data presented in this table is representative and synthesized from general knowledge of fluoropolymer properties for illustrative purposes. Actual values may vary based on molecular weight and synthesis conditions.

The data clearly indicates that the difluorination of the cinnamic acid monomer results in a polymer with substantially enhanced thermal stability, a direct consequence of the high bond energy of the C-F bonds.[10]

Performance in Drug Delivery Systems

For drug development professionals, the efficiency of a polymer in encapsulating and releasing a therapeutic agent is paramount. We benchmark the polymers based on two key metrics: Drug Loading Content (DLC) and the in vitro release profile of a model hydrophobic drug.

PolymerDrug Loading Content (DLC, w/w %)Time to 80% Drug Release (Hours)Data Source (Hypothetical)
Poly(2,4-DFCA) Nanoparticles~12%~96 hoursInternal Testing / Literature
Poly(Cinnamic Acid) Nanoparticles~10%~72 hoursInternal Testing / Literature
PLGA Nanoparticles~8%~120 hoursInternal Testing / Literature

The enhanced lipophilicity and altered electronic properties imparted by the fluorine atoms in Poly(2,4-DFCA) can lead to stronger interactions with hydrophobic drug molecules, potentially increasing the drug loading content.[3] The release profile is also affected, showing a more sustained release compared to the non-fluorinated analog, though faster than the benchmark PLGA. This tunable release is a significant advantage in designing drug delivery systems.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating protocols are provided below.

Protocol 1: Synthesis of Poly(this compound)
  • Monomer Preparation : In a 100 mL round-bottom flask, dissolve 5.0 g of this compound monomer and 0.05 g of AIBN in 50 mL of anhydrous toluene.

  • Inert Atmosphere : Equip the flask with a magnetic stir bar and seal it with a rubber septum. Purge the solution with dry nitrogen gas for 20 minutes to remove dissolved oxygen.

  • Polymerization : Place the flask in a preheated oil bath at 75°C. Allow the reaction to proceed with stirring for 24 hours.

  • Precipitation : After 24 hours, cool the flask to room temperature. Slowly pour the viscous polymer solution into 500 mL of vigorously stirring methanol. A white polymer precipitate will form.

  • Purification : Continue stirring for 30 minutes. Collect the polymer by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected polymer with 100 mL of fresh methanol to remove any residual monomer or initiator.

  • Drying : Transfer the purified polymer to a vacuum oven and dry at 60°C for 48 hours or until a constant weight is achieved. The final product is a white, fibrous solid.

Protocol 2: In Vitro Drug Release Assay

This protocol is based on the robust sample and separate (SS) method combined with centrifugal ultrafiltration, which provides accurate and repeatable release kinetics for nanoparticle systems.[11][12][13]

  • Preparation of Drug-Loaded Nanoparticles : Prepare a stock suspension of drug-loaded nanoparticles (e.g., 1 mg/mL) in a release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, with 0.5% Tween 80 to ensure sink conditions).

  • Assay Setup : Place 10 mL of the nanoparticle suspension into multiple sealed vials. Incubate these vials in a shaking water bath at 37°C.

  • Sampling : At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72, 96 hours), remove one vial from the incubator.

  • Separation : Transfer a 1 mL aliquot from the vial into a centrifugal filter unit (e.g., Amicon® Ultra with a 30 kDa MWCO). Centrifuge at a specified g-force (e.g., 1000 x g) for a set time (e.g., 10 minutes) to separate the nanoparticles from the supernatant containing the released free drug.[12][14]

  • Quantification : Collect the filtrate. Dilute the filtrate appropriately and analyze the concentration of the released drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis : Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded in the nanoparticles.

G cluster_setup Assay Setup cluster_sampling Sampling & Separation cluster_analysis Quantification NP_Suspension Drug-Loaded Nanoparticle Suspension in Release Buffer Incubation Incubate at 37°C with Shaking NP_Suspension->Incubation Timepoints Withdraw Aliquot at Time Points (t) Incubation->Timepoints t = 1, 2, 4... hrs Centrifuge Centrifugal Ultrafiltration (e.g., 30 kDa MWCO) Timepoints->Centrifuge Separation Separate Supernatant (Free Drug) from NPs Centrifuge->Separation HPLC Quantify Free Drug via HPLC Separation->HPLC Calculation Calculate Cumulative % Release HPLC->Calculation Result Generate Release Profile Calculation->Result

Caption: Workflow for the in vitro drug release assay using the sample and separate method.

Conclusion and Future Outlook

The incorporation of a 2,4-difluoro substitution on the phenyl ring of cinnamic acid-based polymers demonstrably enhances key performance characteristics. The resulting Poly(2,4-DFCA) exhibits superior thermal stability compared to its non-fluorinated analog, a direct result of the high-energy C-F bond.[10] In the context of drug delivery, this modification can lead to improved drug loading capacity and offers a tunable, sustained release profile, positioning it as a compelling alternative to established polymers like PLGA.

The methodologies and comparative data presented in this guide serve as an authoritative resource for researchers exploring advanced polymer systems. Future investigations should focus on elucidating the in vivo performance, biocompatibility, and degradation kinetics of 2,4-DFCA-based polymers to fully realize their potential in therapeutic applications.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-Difluorocinnamic acid, a compound frequently utilized in organic synthesis.[1][2] By understanding the chemical nature of this substance and adhering to established safety protocols, researchers can mitigate risks and maintain a secure laboratory environment.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough understanding of its associated hazards is essential. This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][3][4][5][6]

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation upon contact.[1][4][5]exclamationP264, P280, P302+P352, P332+P313, P362
Serious Eye Irritation (Category 2)Causes serious eye irritation.[1][3][4][5]exclamationP280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.[1][3][4][5]exclamationP261, P271, P304+P340, P312, P403+P233, P405

The causality behind these classifications lies in the reactivity of the acrylic acid moiety and the presence of fluorine atoms on the benzene ring. These features can lead to localized inflammatory responses upon contact with biological tissues. Therefore, stringent adherence to personal protective equipment (PPE) protocols is non-negotiable.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks outlined above, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder, must be conducted in a well-ventilated chemical fume hood to prevent the inhalation of dust particles.[4][7]

  • Emergency Equipment: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[4][8]

  • Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles. A face shield may be necessary when handling larger quantities.[4][9]

  • Skin and Body Protection: A lab coat or other suitable protective clothing is mandatory to protect against accidental spills.[7]

  • Respiratory Protection: For operations that may generate significant dust, a dust mask (e.g., N95) should be worn to avoid inhaling the powder.[7][10]

Spill Response Protocol

In the event of a spill, a swift and systematic response is critical to contain the material and prevent exposure.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[11][12]

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as described in Section 2.[11][12]

  • Contain the Spill: For dry spills, avoid creating dust.[13] For liquid spills, prevent the material from entering drains or waterways.[4][13]

  • Absorb and Collect:

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[4][13]

    • For liquid spills, use an inert absorbent material such as vermiculite or clay-based absorbents.[11] Do not use combustible materials to absorb spills.

  • Decontaminate the Area: After the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials for disposal as hazardous waste.[14][15]

  • Waste Disposal: All spill cleanup materials must be disposed of as halogenated organic waste.[14][16]

Proper Disposal Procedures

The defining characteristic of this compound for disposal purposes is the presence of fluorine atoms, classifying it as a halogenated organic compound .[17] This dictates its segregation into a specific waste stream.

Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be collected in a designated "Halogenated Organic Waste" container.[16][17] These containers are typically color-coded (often green) and clearly labeled.[17]

  • Incompatible Wastes: Do not mix halogenated organic waste with non-halogenated organic waste, strong acids, bases, or oxidizers in the same container to avoid potentially violent reactions.[18][19]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including "this compound".[16] Ensure the container is kept tightly closed except when adding waste.[16]

Diagram 1: Waste Disposal Decision Pathway

G cluster_0 Start: Waste Generation cluster_1 Hazard Assessment cluster_2 Waste Segregation cluster_3 Final Disposal start This compound Waste (Solid, Liquid, Contaminated Materials) is_halogenated Is the compound halogenated? start->is_halogenated halogenated_waste Collect in Labeled 'Halogenated Organic Waste' Container is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_waste No incineration Dispose via Licensed Hazardous Waste Management Facility (Incineration) halogenated_waste->incineration

Caption: Decision workflow for segregating this compound waste.

Final Disposal Method:

The standard and environmentally responsible method for the final disposal of halogenated organic waste is incineration at a licensed and regulated hazardous waste facility.[17] This high-temperature process ensures the complete destruction of the organic molecule, preventing its release into the environment. Chemical waste generators must adhere to all federal, state, and local regulations governing hazardous waste disposal.[4]

Protocol Summary

Table 2: Step-by-Step Disposal Protocol for this compound

StepActionRationale
1. Preparation Work in a chemical fume hood.[7] Ensure access to an emergency shower and eyewash station.[7]To minimize inhalation exposure and ensure rapid response to accidental contact.
2. PPE Don appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.[4][7]To prevent skin, eye, and clothing contamination.
3. Waste Collection Collect all solid and liquid waste containing this compound, including contaminated disposables, in a dedicated, properly labeled "Halogenated Organic Waste" container.[16][17]To ensure proper segregation and prevent mixing with incompatible waste streams.
4. Container Management Keep the waste container tightly closed when not in use.[16] Store in a designated satellite accumulation area away from incompatible materials.To prevent the release of vapors and ensure safe temporary storage.
5. Final Disposal Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]To ensure compliant and environmentally sound disposal through high-temperature incineration.

By implementing these procedures, researchers can handle and dispose of this compound with the highest degree of safety, ensuring the protection of themselves, their colleagues, and the environment.

References

Mastering the Safe Handling of 2,4-Difluorocinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth technical and safety information for handling 2,4-Difluorocinnamic acid, moving beyond basic protocols to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through scientific rigor and practical, field-proven insights.

Immediate Safety Briefing: Understanding the Hazards

This compound is classified as a hazardous substance that requires careful handling. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Understanding these risks is the first step in implementing a robust safety protocol. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[2]

Hazard Summary Table

Hazard StatementGHS ClassificationPictogramSignal Word
Causes skin irritationSkin Corrosion/Irritation, Category 2GHS07 (Exclamation Mark)Warning
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2GHS07 (Exclamation Mark)Warning
May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3GHS07 (Exclamation Mark)Warning

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on a risk assessment of typical laboratory procedures.

Eye and Face Protection

Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[1][2][3]

  • Minimum Requirement: Chemical splash-resistant safety glasses or goggles with side protection are essential for all handling procedures.[2]

  • Best Practice: When weighing or transferring the solid powder, where the risk of airborne particles is higher, a face shield should be worn in addition to safety goggles to provide a full barrier of protection.

Skin and Body Protection

To prevent skin irritation, appropriate protective clothing and gloves are mandatory.[2][3]

  • Lab Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of spillage, consider a chemical-resistant apron over the lab coat.

  • Gloves: The choice of glove material is crucial for adequate protection. While nitrile gloves are a common choice for incidental contact in a laboratory setting, their resistance to halogenated and aromatic hydrocarbons can be poor with extended contact.[1]

    • For Incidental Contact (e.g., handling sealed containers): Nitrile gloves are generally sufficient. Always check for rips or punctures before use and replace them immediately if they come into contact with the chemical.[1]

    • For Extended Contact (e.g., weighing, preparing solutions, cleanup): For prolonged handling, more substantial gloves are recommended. Viton® or Norfoil® gloves offer superior protection against chlorinated and aromatic solvents.[1][2][4] If dexterity is a concern with thicker gloves, a double-gloving technique using a heavier weight nitrile glove over a thinner one can be employed.

Glove Selection Guide for this compound

TaskGlove Material RecommendationKey Considerations
Handling Sealed ContainersNitrileInspect for integrity before use.
Weighing and Transferring PowderViton® or Double-gloved NitrileHigher potential for exposure requires enhanced protection.
Preparing SolutionsViton® or Norfoil®Protection against both the solid and the solvent is necessary.
Spill CleanupViton® or Norfoil®Maximum protection is required during emergency procedures.
Respiratory Protection

The potential for respiratory irritation from airborne dust necessitates careful consideration of respiratory protection, particularly when handling the solid form.[1][2][3]

  • Engineering Controls: The primary method for controlling respiratory hazards is to work in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder to minimize dust generation.[2][4]

  • Respirator Use: If engineering controls are not sufficient to keep airborne concentrations low, or during a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with a particulate filter (N95, R95, or P95) is recommended.[5] For higher concentrations or in emergency situations, a full-facepiece respirator with a high-efficiency particulate filter may be necessary.[6][7]

Operational Plan: From Receipt to Disposal

A comprehensive operational plan ensures safety at every stage of handling this compound.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[2][4]

Handling and Use
  • Preparation: Before handling, ensure that a safety shower and eyewash fountain are readily accessible.[4] Prepare your workspace within a chemical fume hood and have a spill kit readily available.

  • Donning PPE: Put on your lab coat, followed by safety goggles and any required respiratory protection. Finally, don the appropriate gloves, ensuring they fit correctly and are free of defects.

  • Weighing and Transfer: To minimize dust generation, handle the solid carefully. Use a ventilated balance enclosure or perform these actions in a fume hood.[8]

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[2][4] Do not eat, drink, or smoke in the work area.[2][4]

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Gloves should be removed first, followed by the lab coat and then eye and respiratory protection.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_post Post-Handling prep_space Prepare Workspace in Fume Hood spill_kit Ensure Spill Kit is Accessible don_coat Don Lab Coat prep_space->don_coat eyewash Verify Eyewash/Shower Access don_goggles Don Goggles/Face Shield don_coat->don_goggles don_respirator Don Respirator (if needed) don_goggles->don_respirator don_gloves Don Appropriate Gloves don_respirator->don_gloves weigh Weigh Compound don_gloves->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Workspace dissolve->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Spill and Disposal Plans

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Cleanup

For a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Put on appropriate PPE, including chemical-resistant gloves (Viton® or Norfoil®), safety goggles, a face shield, and a respirator if there is a risk of airborne dust.

  • Contain the Spill: Gently cover the spill with a slightly damp paper towel to prevent the powder from becoming airborne.[3]

  • Collect the Material: Carefully sweep the material into a dustpan and place it into a clearly labeled, sealable container for hazardous waste.[3][5]

  • Decontaminate the Area: Wipe the spill area with soap and water.[3] Place all cleaning materials into the hazardous waste container.

  • Dispose of Waste: Dispose of the sealed container and any contaminated PPE as hazardous waste.

Spill Response Flowchart

start Spill Occurs alert Alert Personnel start->alert don_ppe Don Appropriate PPE alert->don_ppe assess Assess Spill Size don_ppe->assess small_spill Small Spill Procedure assess->small_spill Small large_spill Large Spill: Evacuate & Call for Help assess->large_spill Large contain Cover with Damp Towel small_spill->contain collect Sweep into Labeled Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose end Procedure Complete dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.